molecular formula C4H6ClN3 B3182292 5-chloro-1-methyl-1H-pyrazol-4-amine CAS No. 406189-04-6

5-chloro-1-methyl-1H-pyrazol-4-amine

Cat. No.: B3182292
CAS No.: 406189-04-6
M. Wt: 131.56 g/mol
InChI Key: HHGWNOSKFDRZHS-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C4H6ClN3 and its molecular weight is 131.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-methyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-methyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGWNOSKFDRZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-chloro-1-methyl-1H-pyrazol-4-amine CAS 406189-04-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 5-chloro-1-methyl-1H-pyrazol-4-amine , a critical heterocyclic building block in modern medicinal chemistry.

CAS Registry Number: 406189-04-6 Chemical Formula: C₄H₆ClN₃ Molecular Weight: 131.56 g/mol

Executive Summary

5-Chloro-1-methyl-1H-pyrazol-4-amine is a specialized "privileged scaffold" used extensively in the discovery of small-molecule kinase inhibitors. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic primary amine at position 4 and an electrophilic chlorine atom at position 5. This duality allows for sequential functionalization, making it an ideal core for fragment-based drug design (FBDD), particularly in targeting ATP-binding pockets of enzymes like IRAK4 , LRRK2 , and JAK family kinases.

Physicochemical Profile

The compound typically exists as a solid free base or as a hydrochloride salt. Its amphoteric nature (basic amine, electron-deficient pyrazole ring) dictates its solubility and stability profile.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure.
Melting Point 64–68 °C (Free Base)Salt forms (e.g., HCl) melt >150 °C.
Boiling Point ~235 °C (Predicted)Decomposes before boiling at atm pressure.
pKa (Conjugate Acid) ~3.5 – 4.2The 5-chloro substituent lowers basicity compared to 1-methyl-4-aminopyrazole.
LogP ~0.5Moderate hydrophilicity; good for oral bioavailability.
Solubility DMSO, Methanol, DCMPoor water solubility (Free Base); High (HCl salt).

Synthetic Routes & Manufacturing

The industrial synthesis of CAS 406189-04-6 prioritizes regioselectivity to avoid the formation of the 3-chloro isomer. The most robust protocol involves the nitration-reduction sequence of a pre-functionalized 5-chloropyrazole.

Primary Synthetic Workflow

The synthesis begins with the lithiation of 1-methylpyrazole to install the chlorine atom, followed by electrophilic nitration at the 4-position, and finally, chemoselective reduction.

SynthesisRoute Start 1-Methyl-1H-pyrazole Step1 5-Lithiation / Chlorination (n-BuLi, C2Cl6) Start->Step1 Regioselective C5 Activation Inter1 5-Chloro-1-methylpyrazole Step1->Inter1 Step2 Nitration (HNO3, H2SO4) Inter1->Step2 Electrophilic Subst. (C4) Inter2 5-Chloro-1-methyl-4-nitropyrazole Step2->Inter2 Step3 Reduction (Fe/NH4Cl or H2/Pd-C) Inter2->Step3 Nitro Reduction Final 5-Chloro-1-methyl-1H-pyrazol-4-amine (CAS 406189-04-6) Step3->Final

Figure 1: Step-wise industrial synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine.

Critical Process Parameters
  • Regiocontrol in Step 1: 1-Methylpyrazole directs lithiation to C5 due to the coordination of the lithium to the N2 nitrogen (Directed Ortho Metalation - DOM).

  • Nitration Safety: The nitration of chloropyrazoles can be exothermic. Temperature control (<10°C) is vital to prevent thermal runaway.

  • Reduction Selectivity: Catalytic hydrogenation (H₂/Pd) must be carefully monitored to avoid hydrodechlorination (stripping the Cl atom). Iron-mediated reduction (Fe/NH₄Cl) or SnCl₂ are often preferred to preserve the halogen.

Reactivity & Medicinal Chemistry Applications

The value of this scaffold lies in its ability to serve as a linchpin connecting two different pharmacophores.

Orthogonal Functionalization

The C4-amine and C5-chloride allow medicinal chemists to build libraries using sequential cross-coupling and amidation reactions.

ReactivityMap Core 5-Chloro-1-methyl- 1H-pyrazol-4-amine Amine C4-Amine Reactivity (Nucleophile) Core->Amine Chloro C5-Chloride Reactivity (Electrophile) Core->Chloro Amide Amide Coupling (Target: Kinase Hinge Binder) Amine->Amide Common RedAm Reductive Amination (Target: Solubilizing Tails) Amine->RedAm Suzuki Suzuki-Miyaura (Ar-B(OH)2 + Pd Cat) Chloro->Suzuki High Utility Buchwald Buchwald-Hartwig (R-NH2 + Pd Cat) Chloro->Buchwald SnAr SnAr Displacement (Requires e- poor partner) Chloro->SnAr Rare

Figure 2: Orthogonal reactivity profile. The C4-amine is typically derivatized first to avoid catalyst poisoning in subsequent Pd-catalyzed steps.

Case Study: IRAK4 Inhibitor Synthesis

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors often utilize the aminopyrazole core to form hydrogen bonds with the kinase hinge region.

  • Mechanism: The exocyclic amine (N4) acts as a hydrogen bond donor to the hinge residue (e.g., Met, Glu).

  • Role of Chlorine: The C5-chlorine atom fills a hydrophobic pocket (gatekeeper region) or provides electronic modulation to the pyrazole ring, reducing metabolic oxidation.

  • Protocol Insight: In the synthesis of IRAK4 leads, the amine is often coupled to a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The 5-chloro group remains intact to maintain potency.[1]

Experimental Protocols

Protocol A: Handling and Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and air-sensitive over long periods.

  • Safety: The compound is an irritant (H315, H319, H335) . Wear nitrile gloves and use a fume hood. Avoid contact with strong oxidizing agents.

Protocol B: Standard Amide Coupling (Hinge Binder Synthesis)

This protocol describes coupling the amine to a carboxylic acid, a standard first step in drug synthesis.

  • Reagents: Carboxylic acid (1.0 eq), CAS 406189-04-6 (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the carboxylic acid in DMF at 0°C.

    • Add DIPEA and HATU; stir for 15 minutes to activate the acid.

    • Add 5-chloro-1-methyl-1H-pyrazol-4-amine in one portion.

    • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Work-up: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Validation: Monitor by LC-MS (ESI+). Expect [M+H]⁺ peak corresponding to Product Mass.

References

  • Synthesis of Pyrazole Derivatives: ChemicalBook. "5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid synthesis."[2]

  • IRAK4 Inhibitor Discovery: ACS Medicinal Chemistry Letters. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4."

  • Nitration Methodologies: National Institutes of Health (PMC). "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration."

  • Structural Data: PubChemLite. "5-chloro-1-methyl-1h-pyrazol-4-amine dihydrochloride Structure & Mass."[3]

  • Suzuki/Buchwald Coupling on Pyrazoles: MDPI. "Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings."

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-Chloro-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-1-methyl-1H-pyrazol-4-amine (CAS: 406189-04-6) has emerged as a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibitor discovery. Its structural architecture—comprising an electron-rich pyrazole core, a nucleophilic amino handle, and a lipophilic chlorine substituent—offers a unique balance of reactivity and binding potential. This whitepaper provides a comprehensive technical analysis of this intermediate, detailing its synthesis, reactivity profile, and critical role in the development of therapeutics targeting JAK1, TYK2, and LRRK2 pathways.

Chemical Identity & Physical Properties[1][2]

The compound is a trisubstituted pyrazole derivative. The specific arrangement of the methyl, amino, and chloro groups creates a distinct electronic environment that influences both its synthetic behavior and its interaction with biological targets.

Identification Data[3][4][5]
ParameterDetail
IUPAC Name 5-Chloro-1-methyl-1H-pyrazol-4-amine
CAS Number 406189-04-6
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.56 g/mol
SMILES CN1C(=C(C=N1)N)Cl
Appearance Off-white to yellow solid (often supplied as HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base)
Structural Analysis
  • 1-Methyl Group: Blocks tautomerism, fixing the bond localization and ensuring a defined hydrogen bond acceptor/donor profile in the binding pocket.

  • 4-Amino Group: Acts as the primary nucleophile for scaffold elongation. In kinase inhibitors, this nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.

  • 5-Chloro Substituent: Provides two key functions:

    • Steric/Electronic Modulation: It fills hydrophobic pockets (e.g., the gatekeeper region) and modulates the pKa of the adjacent amine.

    • Metabolic Stability: Halogenation can block metabolic oxidation at the C5 position.

Synthetic Methodologies

The synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine requires precise regiocontrol to avoid halogenation at the C3 position. Two primary routes are prevalent in industrial and research settings.

Route A: Regioselective Chlorination via Carbamate Protection (Recommended)

This method, adapted from recent patent literature (e.g., EP 4 011 865), offers high regioselectivity and yield. It utilizes the directing effects of a Boc-protected amine to guide the chlorination to the C5 position using N-chlorosuccinimide (NCS).

Protocol Workflow:

  • Protection: 1-Methyl-1H-pyrazol-4-amine is protected with Boc₂O.

  • Halogenation: The carbamate is treated with NCS.[1] The steric bulk and electronic directing effects favor C5 substitution over C3.

  • Deprotection: Acidic hydrolysis yields the target amine salt.

SynthesisRouteA cluster_legend Reaction Conditions Start 1-Methyl-1H-pyrazol-4-amine Step1 Boc Protection (Boc2O, TEA, DCM) Start->Step1 Intermediate1 tert-Butyl (1-methyl-1H- pyrazol-4-yl)carbamate Step1->Intermediate1 Step2 Regioselective Chlorination (NCS, DCM, 30°C) Intermediate1->Step2 Intermediate2 tert-Butyl (5-chloro-1-methyl- 1H-pyrazol-4-yl)carbamate Step2->Intermediate2 C5 Selective Step3 Deprotection (HCl/Dioxane) Intermediate2->Step3 Product 5-Chloro-1-methyl- 1H-pyrazol-4-amine Step3->Product

Figure 1: Regioselective synthesis via Boc-protection strategy ensuring C5 chlorination.

Route B: Nitro Reduction (Traditional)

An alternative approach involves the reduction of 5-chloro-1-methyl-4-nitropyrazole.

  • Reagents: Sodium borohydride (

    
    ) with Nickel(II) acetate (
    
    
    
    ) or catalytic hydrogenation (
    
    
    , Pd/C).
  • Note: This route depends on the availability of the 5-chloro-4-nitro precursor, which is often synthesized via nitration of 5-chloro-1-methylpyrazole.

Reactivity Profile & Experimental Guidelines

Nucleophilic Behavior (Amine)

The C4-amino group is the primary reactive center. It exhibits typical aniline-like nucleophilicity but is modulated by the electron-withdrawing 5-chloro group, making it slightly less reactive than the non-chlorinated analog.

  • Amide Coupling: Reacts efficiently with acid chlorides or carboxylic acids (using HATU/DIPEA) to form amides. This is the standard linkage in JAK inhibitors.

  • SNAr Reactions: Acts as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions with electron-deficient heterocycles (e.g., chloropyrimidines, chloropyrrolopyrimidines).

Electrophilic Stability (Chlorine)

Unlike typical aryl chlorides, the 5-chloro group on the electron-rich pyrazole ring is relatively stable towards nucleophilic displacement under mild conditions.

  • Cross-Coupling: While less reactive than bromides, the 5-chloro group can participate in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) if forced, but in most medicinal chemistry applications, the chlorine is intended to remain in the final molecule.

Experimental Protocol: Amide Coupling (Example)

Objective: Coupling 5-chloro-1-methyl-1H-pyrazol-4-amine with a carboxylic acid (R-COOH).

  • Dissolution: Dissolve R-COOH (1.0 equiv) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the activated ester.

  • Addition: Add 5-chloro-1-methyl-1H-pyrazol-4-amine (1.0 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = MW_Acid + 131.5 - 18).

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in the design of ATP-competitive kinase inhibitors. The pyrazole ring mimics the purine ring of ATP, while the substituents tune selectivity.

Case Study: JAK1/TYK2 Inhibitors

In the development of Janus Kinase (JAK) inhibitors, the 5-chloro-1-methyl-1H-pyrazol-4-amine moiety is frequently linked to a macrocycle or a core heterocyclic hinge binder.

  • Mechanism: The pyrazole amine NH acts as a hydrogen bond donor to the hinge region (e.g., Glu residue).

  • Role of Cl: The 5-chloro group occupies a small hydrophobic pocket near the gatekeeper residue, enhancing selectivity for JAK1 over other kinases.

Case Study: LRRK2 Inhibitors

For Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors (Parkinson's disease targets), this amine is coupled to pyrrolo[2,3-d]pyrimidine cores.[2] The resulting urea or amide linkage orients the pyrazole to interact with the kinase P-loop.

DrugDiscovery Scaffold 5-Chloro-1-methyl- 1H-pyrazol-4-amine Target1 JAK1 / TYK2 Inhibitors (Autoimmune Diseases) Scaffold->Target1 Amide/Urea Linker Target2 LRRK2 Inhibitors (Neurodegeneration) Scaffold->Target2 SNAr Coupling Target3 NIK Inhibitors (Inflammation) Scaffold->Target3 Amide Coupling Mechanism Mechanism of Action: ATP-Competitive Binding Target1->Mechanism Target2->Mechanism Target3->Mechanism

Figure 2: Therapeutic targets utilizing the 5-chloro-1-methyl-1H-pyrazol-4-amine scaffold.

Safety and Handling

  • Hazard Classification: GHS Warning.

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base may darken upon oxidation; the HCl salt is more stable.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis via Boc-Protection: Patent EP 4 011 865 A1. Bridged Heterocyclyl-Substituted Pyrimidine Compound. (2020).[2][1]

  • Application in NIK Inhibitors: Patent WO 2023/217851 A1. Pyrrolidinone Derivatives as Inhibitors of NF-κB Inducing Kinase. (2023).[3]

  • Application in LRRK2 Inhibitors: Patent EP 3 722 298 A1.[2] Pyrrolo(pyrazolo)pyrimidine Derivative as LRRK2 Inhibitor. (2020).[2]

  • Chemical Properties & Safety: Sigma-Aldrich Product Sheet. 5-Chloro-1-methyl-1H-pyrazol-4-amine.

Sources

5-amino-4-chloro-1-methylpyrazole synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-amino-4-chloro-1-methylpyrazole , a critical heterocyclic building block in medicinal chemistry. It addresses the precise nomenclature, structural identity, synthesis, and analytical characterization of the molecule, designed for researchers in drug discovery and agrochemical development.

Nomenclature, Structural Identity, and Analytical Characterization

Core Identity & Nomenclature

Precise nomenclature is paramount for this molecule due to the potential for numbering ambiguity in the pyrazole ring system. The position of the substituents (amino, chloro, methyl) relative to the nitrogen atoms defines its regulatory and chemical identity.

Attribute Technical Detail
Primary Name 5-Amino-4-chloro-1-methylpyrazole
IUPAC Name 4-Chloro-1-methyl-1H-pyrazol-5-amine
CAS Registry Number 105675-84-1
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.56 g/mol
InChI Key KBQPYSOTIJRDQC-UHFFFAOYSA-N
SMILES CN1N=CC(Cl)=C1N
Common Synonyms 1-Methyl-4-chloro-5-aminopyrazole; 4-Chloro-1-methyl-5-aminopyrazole; 5-Amino-4-chloro-1-methyl-1H-pyrazole
1.1 Structural Numbering Logic

The numbering of the pyrazole ring starts at the nitrogen atom bearing the substituent (in this case, the methyl group) to minimize the locants of the other functional groups, or based on tautomeric priority.

  • Position 1 (N): Substituted with a Methyl group. This locks the tautomer, preventing the hydrogen shift common in N-unsubstituted pyrazoles.

  • Position 2 (N): The pyridinic nitrogen (double bonded).

  • Position 3 (C): Unsubstituted methine (CH).

  • Position 4 (C): Substituted with Chlorine .[1][2][3]

  • Position 5 (C): Substituted with the Amino group (-NH₂).

Note on Ambiguity: If the molecule were named "3-amino-4-chloro-1-methylpyrazole," it would imply the amino group is at position 3, which is a distinct regioisomer. The "5-amino" designation confirms the amino group is adjacent to the N-methylated nitrogen.

PyrazoleNumbering N1 N1 (Methyl) N2 N2 N1->N2 1 Me CH3 N1->Me subst. C3 C3 (H) N2->C3 2 C4 C4 (Chloro) C3->C4 3 C5 C5 (Amino) C4->C5 4 Cl Cl C4->Cl subst. C5->N1 5 NH2 NH2 C5->NH2 subst.

Figure 1: Numbering scheme of 5-amino-4-chloro-1-methylpyrazole showing substituent positions.

Synthesis & Production Context

The synthesis of 5-amino-4-chloro-1-methylpyrazole typically proceeds via the electrophilic chlorination of the parent compound, 1-methyl-5-aminopyrazole (CAS 1192-21-8). This route is preferred over ring closure of chlorinated precursors due to higher regioselectivity.

2.1 Reaction Pathway

The amino group at position 5 activates the pyrazole ring, making the 4-position highly nucleophilic and susceptible to electrophilic aromatic substitution.

Reagents:

  • Substrate: 1-Methyl-1H-pyrazol-5-amine.[2][4][5]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is preferred for mild conditions, though Sulfuryl Chloride (SO₂Cl₂) can be used for scale-up.

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).

SynthesisPath Start 1-Methyl-5-aminopyrazole (CAS 1192-21-8) Intermediate Electrophilic Attack at C4 Position Start->Intermediate ACN, 0°C to RT Reagent N-Chlorosuccinimide (NCS) (1.05 eq) Reagent->Intermediate Product 5-Amino-4-chloro-1-methylpyrazole (CAS 105675-84-1) Intermediate->Product -Succinimide

Figure 2: Synthesis via electrophilic chlorination of the parent aminopyrazole.

Analytical Characterization Protocol

To validate the identity of CAS 105675-84-1 , researchers must confirm the loss of the C4-proton and the retention of the N-methyl and Amino groups.

3.1 Nuclear Magnetic Resonance (NMR)

The key differentiator between the starting material and the product is the disappearance of the signal at ~5.5 ppm (C4-H) and a slight downfield shift of the C3-H signal due to the inductive effect of the chlorine.

NucleusSignal (ppm)MultiplicityIntegrationAssignment
¹H NMR 3.65Singlet (s)3HN-CH₃ (Methyl)
4.00 - 5.50Broad (br s)2H-NH₂ (Amino)
7.30 - 7.40Singlet (s)1HC3-H (Aromatic)
¹³C NMR ~35.0--N-CH₃
~100.0--C4-Cl (Quaternary)
~135.0--C3-H
~145.0--C5-NH₂ (Quaternary)

Note: Chemical shifts may vary slightly depending on the solvent (CDCl₃ vs. DMSO-d₆).

3.2 Experimental Protocol: Identity Verification

Objective: Confirm purity and structure of a batch of 5-amino-4-chloro-1-methylpyrazole.

  • Sample Preparation: Dissolve 10 mg of the solid sample in 0.6 mL of DMSO-d₆. Ensure complete solubility; the compound is moderately polar.

  • ¹H NMR Acquisition:

    • Set spectral width to -2 to 14 ppm.

    • Acquire at least 16 scans to resolve the broad amino peak.

    • Pass Criteria: Observation of a singlet at ~3.6 ppm (Methyl) and a singlet at ~7.3 ppm (C3-H). Absence of a doublet or signal at ~5.5 ppm (which would indicate unreacted starting material).

  • Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization (ESI), Positive Mode.

    • Expected Mass: [M+H]⁺ = 132.0 (³⁵Cl isotope) and 134.0 (³⁷Cl isotope) in a 3:1 ratio.

    • Pass Criteria: Presence of the characteristic chlorine isotope pattern.

Applications in Drug Development

This molecule serves as a "privileged scaffold" intermediate. The amino group allows for amide coupling or urea formation, while the chlorine atom at the 4-position blocks metabolic oxidation (preventing ring opening) or serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 219740 (Related Parent). PubChem. Available at: [Link]

  • Beilstein Institute. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles. RSC Advances.[2] Available at: [Link]

Sources

Comprehensive Technical Guide on 5-Chloro-1-methyl-1H-pyrazol-4-amine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized heterocycles serve as the foundational architecture for novel active pharmaceutical ingredients (APIs). 5-Chloro-1-methyl-1H-pyrazol-4-amine (CAS: 406189-04-6) is a highly specialized pyrazole derivative widely utilized in the synthesis of kinase inhibitors and cyclic ether pyrazol-4-yl-heterocyclyl-carboxamides[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an authoritative breakdown of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols for its integration into complex synthetic workflows.

Structural & Physicochemical Profiling

The utility of 5-chloro-1-methyl-1H-pyrazol-4-amine stems directly from its highly tuned electronic and steric environment. The pyrazole core acts as a robust bioisostere for aromatic rings and amides, offering excellent metabolic stability.

Mechanistic Structural Causality
  • N1-Methylation: The addition of a methyl group at the N1 position eliminates tautomerization. This locks the molecule into a single structural isomer, which is a critical requirement for ensuring predictable regioselectivity during downstream structure-activity relationship (SAR) optimization.

  • C5-Chlorination: The chlorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the adjacent C4-amine, significantly lowering its pKa. While this makes the amine less nucleophilic, it provides exceptional stability against premature oxidation—a common failure point in multi-step syntheses involving electron-rich amino-heterocycles.

Quantitative Data Summary

Below is the consolidated physicochemical profile of the compound, essential for stoichiometric calculations and analytical tracking[2][3].

PropertyValue
IUPAC Name 5-chloro-1-methylpyrazol-4-amine
CAS Number 406189-04-6
Molecular Formula C

H

ClN

Molecular Weight 131.56 g/mol
Monoisotopic Mass 131.02502 Da
SMILES String CN1N=CC(N)=C1Cl
InChIKey HHGWNOSKFDRZHS-UHFFFAOYSA-N
Primary Adduct (ESI+) [M+H]

at m/z 132.03230

Mechanistic Role in Synthetic Chemistry

Because the C4-amine is electronically deactivated by the adjacent C5-chlorine, standard ambient-temperature coupling conditions often result in poor yields. To successfully incorporate this building block into larger scaffolds (such as carboxamide-linked target molecules), synthetic chemists must utilize highly efficient coupling reagents and thermal driving forces.

G A 5-chloro-1-methyl-1H-pyrazol-4-amine (Starting Material) B Amide Coupling / Activation (HATU, DIPEA, 50°C) A->B Reagents/Catalysts C Advanced Pyrazole Intermediate (Stable Precursor) B->C Purification (Flash GC) D Target Kinase Inhibitor (Lead Compound) C->D Final Deprotection E Kinase Active Site Binding (ATP-competitive) D->E In Vitro Assay F Downstream Signaling Inhibition (Target Validation) E->F Cellular Assay

Fig 1. Synthetic and biological evaluation workflow for 5-chloro-1-methyl-1H-pyrazol-4-amine.

Experimental Protocol: Optimized Amide Coupling

This self-validating protocol is designed to overcome the inherent low nucleophilicity of the C4-amine when synthesizing complex pyrazol-4-yl-carboxamides[1].

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly forms a highly reactive, stabilization-enhanced active ester. DIPEA acts as a non-nucleophilic base to neutralize the acidic byproducts without interfering with the active ester.

  • Nucleophilic Addition: Add 5-chloro-1-methyl-1H-pyrazol-4-amine (1.0 eq) to the activated mixture. Elevate the reaction temperature to 50°C and stir for 12–16 hours under an inert nitrogen atmosphere.

    • Causality: The -I effect of the C5-chlorine creates an activation energy barrier for the amine. Mild heating (50°C) provides the necessary thermodynamic push to drive the reaction to completion without degrading the pyrazole core.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO

    
     to neutralize residual acid. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 98:2 to 90:10).

Analytical Validation: LC-MS/MS Method

To ensure the integrity of the starting material and track the progress of the coupling reaction, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid provides an abundant source of protons, which is strictly required to efficiently ionize the primary amine in positive mode, yielding a robust[M+H]

      
       signal.
      
  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a mobile phase gradient from 5% Acetonitrile (with 0.1% FA) to 95% Acetonitrile over 3 minutes at a flow rate of 0.4 mL/min.

    • Causality: The pyrazole amine is relatively polar and will elute early. A steep, rapid gradient ensures the analyte is focused into a sharp, narrow chromatographic band, maximizing the signal-to-noise ratio.

  • Mass Spectrometry Parameters: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor for the exact monoisotopic mass adduct at m/z 132.03230.

Safety, Handling, and Storage

As with all halogenated amino-heterocycles, strict adherence to safety protocols is mandatory[3].

  • Hazard Statements: The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Handling Causality: Primary amines can act as dermal sensitizers, and the chlorinated pyrazole core can be reactive under physiological conditions. All handling must be performed inside a certified chemical fume hood using nitrile gloves and safety goggles.

  • Storage: Store in a tightly sealed container under inert gas (Argon or Nitrogen) in a cool, dry environment. Depending on the supplier's specific formulation (e.g., free base vs. hydrochloride salt), cold-chain transportation and sub-ambient storage may be required to prevent long-term oxidative degradation[4].

References

  • Title: 5-chloro-1-methyl-1h-pyrazol-4-amine dihydrochloride (C4H6ClN3) - PubChemLite | Source: uni.lu | URL: 2

  • Title: AU2013322736A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use | Source: google.com | URL: 1

  • Title: 5-Chloro-1-methyl-1H-pyrazol-4-amine | Source: sigmaaldrich.com | URL: 3

  • Title: 406189-04-6|5-Chloro-1-methyl-1H-pyrazol-4-amine | Source: bldpharm.com | URL: 4

Sources

An In-depth Technical Guide to the Core Differences Between 5-Chloro- and 3-Chloro Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced differences between constitutional isomers is paramount. This guide provides a deep dive into the distinct chemical personalities of 5-chloro- and 3-chloro pyrazole amines. We will move beyond simple definitions to explore the critical impact of the chlorine substituent's position on the synthesis, spectroscopic properties, and, most importantly, the reactivity of these valuable heterocyclic building blocks. This document is structured to provide not just protocols, but the underlying chemical principles that govern the behavior of these molecules, empowering researchers to make more informed decisions in their synthetic strategies.

Introduction: The Significance of Positional Isomerism in Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique arrangement of two adjacent nitrogen atoms allows for a rich variety of interactions with biological targets. The introduction of an amino group and a chlorine atom further enhances its utility, providing handles for synthetic diversification and modulating its physicochemical properties.

However, the simple relocation of the chlorine atom from the 5-position to the 3-position (or vice-versa) dramatically alters the molecule's electronic landscape. This, in turn, dictates its reactivity and synthetic accessibility. A thorough understanding of these differences is not merely academic; it has profound implications for the efficiency of synthetic routes and the properties of the final target molecules. This guide will illuminate these differences, providing a framework for the rational design and synthesis of novel pyrazole-based compounds.

Tautomerism and Nomenclature: A Point of Clarity

A critical aspect of pyrazole chemistry is the phenomenon of prototropic tautomerism. For unsubstituted aminopyrazoles, multiple tautomeric forms can exist in equilibrium. When a chlorine atom is introduced, the situation becomes more complex. For instance, "5-chloro-1H-pyrazol-3-amine" and "3-chloro-1H-pyrazol-5-amine" are, in fact, the same molecule due to tautomerization. The more stable tautomer is generally the one where the pyrazole ring hydrogen resides on the nitrogen atom further from the more electron-withdrawing substituent. However, for the purpose of this guide, and to align with common representations in chemical databases, we will treat them as distinct for the sake of discussing their synthesis and reactivity as if the "NH" is fixed for N-substituted pyrazoles. The true nature of the unsubstituted forms should always be considered, as the reactive species in a given reaction may be a minor tautomer.

Caption: Tautomeric relationship between 5-chloro- and 3-chloro-1H-pyrazole amines.

Synthesis: The Challenge of Regioselectivity

The synthesis of specifically substituted pyrazoles is often a challenge of controlling regioselectivity. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to a mixture of regioisomers if the dicarbonyl component is unsymmetrical.

Synthesis of 5-Chloro-1H-pyrazol-3-amine

A common and effective route to 5-chloro-1H-pyrazol-3-amine involves the cyclization of ethyl 3-amino-4,4,4-trichloro-2-butenoate with hydrazine. The trichloromethyl group serves as a precursor to the chloro-substituted carbon.

Synthesis_5_Chloro Start Ethyl 3-amino-4,4,4-trichloro-2-butenoate Product 5-Chloro-1H-pyrazol-3-amine Start->Product Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Synthetic pathway to 5-chloro-1H-pyrazol-3-amine.

Synthesis of 3-Chloro-1H-pyrazol-5-amine

The synthesis of 3-chloro-1H-pyrazol-5-amine often requires a different strategy to ensure the desired regiochemistry. One approach is to start with a pre-formed pyrazole and introduce the chlorine atom. For example, the Sandmeyer reaction on 3-aminopyrazole can yield 3-chloropyrazole, which can then be further functionalized. A more direct route involves the reduction of a nitro-precursor.

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazol-3-amine from 3-chloro-5-nitro-1H-pyrazole [1]

  • Reaction Setup: To a solution of 3-chloro-5-nitro-1H-pyrazole (2.0 g, 13.6 mmol) in methanol (200 mL), add tin(II) chloride (12.8 g, 68 mmol) in portions.

  • Acidification: Slowly add concentrated hydrochloric acid (10 mL) at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the residue with distilled water (20 mL) and neutralize to pH 7 with sodium carbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford 5-chloro-1H-pyrazol-3-amine.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the 3-chloro and 5-chloro isomers, especially in their N-substituted forms where tautomerism is not a factor.

Property 5-Chloro-1H-pyrazol-3-amine 3-Chloro-1H-pyrazol-5-amine
¹H NMR (DMSO-d₆, δ ppm) ~5.21 (s, 1H, pyrazole-H), ~5.26 (br s, 2H, NH₂), ~11.55 (br s, 1H, NH)[1]Expected to show a downfield shift for the pyrazole proton due to the proximity of the electron-withdrawing chlorine atom.
¹³C NMR (DMSO-d₆, δ ppm) The carbon bearing the chlorine (C5) will be significantly downfield compared to the C3 carbon.The carbon bearing the chlorine (C3) will be downfield. The relative shifts of C4 and C5 will be indicative.
Mass Spec (m/z) Expected [M]+ at 117.01 and [M+2]+ at 119.01 in a ~3:1 ratio, characteristic of a single chlorine atom.Same as the 5-chloro isomer.

Note: The exact chemical shifts can vary based on the solvent and concentration. The key is the relative difference in the shifts of the pyrazole ring protons and carbons.

Comparative Reactivity: The Core of the Difference

The electronic nature of the pyrazole ring is significantly influenced by the position of the electron-withdrawing chlorine atom. This has a profound effect on the reactivity of the ring nitrogens, the chloro-substituent itself, and the exocyclic amino group.

Electronic Properties

In 5-chloro-1H-pyrazol-3-amine, the chlorine atom is adjacent to the "pyrrole-like" nitrogen (N1), while in the 3-chloro isomer, it is adjacent to the "pyridine-like" nitrogen (N2). The electron-withdrawing inductive effect of the chlorine atom will be more pronounced on the adjacent atoms. Computational studies have shown that the electron density on the ring nitrogens is a key factor in determining the regioselectivity of N-alkylation.[2]

Caption: Influence of chlorine position on adjacent nitrogen atoms.

Reactivity of the Pyrazole Ring: N-Functionalization

For unsymmetrically substituted pyrazoles, N-alkylation can result in a mixture of two regioisomers. The outcome is governed by both steric and electronic factors.[3]

  • 5-Chloro-1H-pyrazol-3-amine: Alkylation is generally favored at the less sterically hindered N1 position, leading to the 1,5-disubstituted pyrazole as the major product.

  • 3-Chloro-1H-pyrazol-5-amine: The chlorine at the C3 position exerts a more significant steric hindrance on the N2 position. Therefore, alkylation is also expected to predominantly occur at the N1 position, yielding the 1,3-disubstituted pyrazole.

The choice of base and solvent can significantly influence the isomeric ratio.[3] Stronger, bulkier bases may favor alkylation at the more sterically accessible nitrogen.

Reactivity of the Chloro-Substituent: C-Functionalization

The chlorine atom on the pyrazole ring is a versatile handle for introducing further complexity through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of the C-Cl bond in these reactions is dependent on its position.

  • 3-Chloropyrazoles: The C3-Cl bond is generally more reactive in palladium-catalyzed cross-coupling reactions compared to the C5-Cl bond. This is attributed to the electronic environment of the C3 position, which facilitates oxidative addition to the palladium catalyst.

  • 5-Chloropyrazoles: The C5-Cl bond can also participate in cross-coupling reactions, but may require more forcing conditions or more active catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Chloro-1H-pyrazole [4]

  • Reaction Setup: In a reaction vessel, combine the 3-chloro-1H-pyrazole (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq) in a suitable solvent system (e.g., dioxane/water).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.

Reactivity of the Amino Group

The nucleophilicity of the exocyclic amino group is also influenced by the position of the chlorine atom.

  • 5-Chloro-1H-pyrazol-3-amine: The amino group at the C3 position is less affected by the electron-withdrawing effect of the chlorine at C5. Its nucleophilicity is expected to be higher.

  • 3-Chloro-1H-pyrazol-5-amine: The amino group at C5 is closer to the chlorine atom at C3, and its nucleophilicity will be reduced due to the inductive effect. This can make reactions such as acylation or sulfonylation on the amino group more challenging.

Applications in Drug Discovery

The choice between a 3-chloro or 5-chloro pyrazole amine scaffold can have significant consequences for the pharmacological profile of a drug candidate. The position of the chlorine atom can affect the molecule's ability to bind to its target, as well as its metabolic stability and pharmacokinetic properties.

For example, the blockbuster anti-inflammatory drug Celecoxib contains a 1,5-diarylpyrazole core. While it does not have a chloro or amino substituent directly on the pyrazole ring, its synthesis from a 1,3-diketone and a substituted hydrazine highlights the importance of controlling the regiochemistry of the pyrazole formation.[5][6] The principles governing the regioselective synthesis of chloro-pyrazole amines are directly applicable to the synthesis of such complex drug molecules.

Conclusion

The seemingly minor change of moving a chlorine atom from the C3 to the C5 position of a pyrazole amine has a cascade of effects on its synthesis, properties, and reactivity. The 3-chloro isomer generally exhibits a more reactive C-Cl bond for cross-coupling reactions, while the 5-chloro isomer may have a more nucleophilic amino group. The synthesis of each isomer requires careful consideration of regioselectivity, with different strategies often employed to achieve the desired product. For drug development professionals, a deep understanding of these isomeric differences is crucial for the efficient and rational design of novel therapeutics.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, 20 Dec. 2019.
  • 3-Chloro-1H-pyrazol-5-aMine | 916211-79-5. ChemicalBook.
  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry, 3 Aug. 2022.
  • Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. Benchchem.
  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Canadian Science Publishing.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.
  • Synthesis and pharmacological activities of celecoxib derivatives.
  • Efficient synthesis of celecoxib and pyrazole derivatives on heterogeneous Ga-MCM-41-SO3H c
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 10 Dec. 2024.
  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole. Benchchem.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • A REGIOSELECTIVE SYNTHESIS OF 5-CHLORO-1-VINYLAND 3-ALKENYL-5-CHLORO-1H-PYRAZOLES. Chemistry of Heterocyclic Compounds, 16 Nov. 2022.
  • Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating.
  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone deriv
  • Research Article Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Semantic Scholar, 20 Feb. 2020.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. OUCI.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect.
  • 3-chloro-n-(3-methyl-1-phenyl-1h-pyrazol-5-yl)quinoxalin-2-amine. PubChemLite.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
  • N-alkylation method of pyrazole.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 5-Chloro-1H-pyrazol-3-amine | 916211-79-5. Sigma-Aldrich.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv

Sources

physical properties of 1-methyl-5-chloro-4-aminopyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and handling of 1-methyl-5-chloro-4-aminopyrazole (CAS 406189-04-6).

Primary CAS: 406189-04-6 Synonyms: 5-Chloro-1-methyl-1H-pyrazol-4-amine; 4-Amino-5-chloro-1-methylpyrazole Molecular Formula: C₄H₆ClN₃ Molecular Weight: 131.56 g/mol

Executive Summary

1-Methyl-5-chloro-4-aminopyrazole is a specialized heterocyclic building block primarily utilized in the discovery of kinase inhibitors, specifically targeting the JAK/TYK2 signaling pathways for autoimmune indications. Its structural value lies in the 5-chloro substituent , which provides critical steric bulk and electronic modulation (lowering the pKa of the adjacent amine) compared to the non-chlorinated scaffold. This guide synthesizes experimental data with chemoinformatic predictions to support researchers in synthetic planning and property analysis.

Chemical Identity & Structural Analysis

The compound features a pyrazole core substituted at the N1 position with a methyl group, the C5 position with a chlorine atom, and the C4 position with a primary amine.

AttributeDetail
IUPAC Name 5-Chloro-1-methyl-1H-pyrazol-4-amine
SMILES CN1N=CC(N)=C1Cl
InChI Key HHGWNOSKFDRZHS-UHFFFAOYSA-N
Electronic Character The C5-Chloro atom exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the pyrazole ring. This makes the C4-amine less nucleophilic than in 1-methyl-4-aminopyrazole.
Regiochemistry The 1-methyl group directs electrophilic aromatic substitution (like chlorination) primarily to the C5 position due to the activation of the pyrazole ring, though protection of the amine is often required to prevent oxidation.

Physical & Thermodynamic Properties

Note: Where experimental values are proprietary or sparse in open literature, consensus predictive models (ACD/Labs, EPISuite) are utilized and labeled as such.

Solid-State & Phase Properties
PropertyValue / RangeNote
Physical State SolidTypically isolated as an off-white to tan/brown solid.
Melting Point 60–80 °C (Approximate)Often isolated as a residue or low-melting solid; HCl salts melt significantly higher (>200 °C).
Boiling Point 240–250 °C (Predicted)Decomposition likely occurs before boiling at atmospheric pressure.
Density 1.35 ± 0.1 g/cm³Predicted based on molar volume.
Solution Chemistry & Solubility
PropertyValueImplications for Workup
pKa (Conjugate Acid) ~3.5 – 3.8 (Predicted)Weakly basic. The 5-Cl substituent lowers basicity. It will not protonate in pH 7 buffers but forms stable salts with strong acids (HCl, TFA).
LogP (Octanol/Water) 0.48 – 0.60Moderate lipophilicity. Suitable for extraction with Ethyl Acetate or DCM from basic aqueous layers.
Solubility High: DMSO, DMF, MethanolModerate: DCM, Ethyl AcetateLow: Water (Neutral pH)Soluble in water at pH < 2 (as ammonium salt).

Spectroscopic Characterization

For identification during synthesis, the following spectral features are diagnostic.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 7.30–7.45 ppm (s, 1H): The C3-H proton. This is the only aromatic singlet. Its shift is deshielded relative to the non-chlorinated analog.

  • δ 3.80–4.20 ppm (br s, 2H): The -NH₂ protons. Broadening depends on concentration and water content.

  • δ 3.60–3.75 ppm (s, 3H): The N-Methyl group. Sharp singlet, diagnostic for N1-alkylation.

MS (ESI+)
  • m/z: 132.1 [M+H]⁺ (Base peak).

  • Isotope Pattern: A characteristic 3:1 ratio of M+H (132) to M+H+2 (134) confirms the presence of a single Chlorine atom.

Synthesis & Manufacturing Route

The most robust synthetic route avoids direct chlorination of the free amine, which leads to oxidation (tars). Instead, a protection-chlorination-deprotection strategy is employed.

Protocol Summary
  • Protection: 1-Methyl-4-aminopyrazole is protected with Boc anhydride.

  • Regioselective Chlorination: The Boc-protected intermediate is treated with N-Chlorosuccinimide (NCS). The bulky Boc group and the N-methyl group direct the halogen to the C5 position.

  • Deprotection: Acidic cleavage yields the target amine.

Workflow Diagram (Graphviz)

SynthesisRoute cluster_legend Process Key Start 1-Methyl-1H-pyrazol-4-amine (Starting Material) Step1 Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 tert-butyl (1-methyl-pyrazol-4-yl)carbamate Step1->Inter1 Step2 Chlorination (NCS, DCM, 30°C) Inter1->Step2 Inter2 tert-butyl (5-chloro-1-methyl-pyrazol-4-yl)carbamate Step2->Inter2 Step3 Deprotection (HCl in Dioxane) Inter2->Step3 Product 5-CHLORO-1-METHYL- 4-AMINOPYRAZOLE (Target) Step3->Product key1 Yield: ~80-90% over 3 steps

Caption: Optimized synthetic pathway utilizing steric direction to achieve 5-chloro regioselectivity.

Detailed Methodology (Step 2: Chlorination)
  • Reagents: tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), DCM (10-20 volumes).

  • Procedure: Dissolve the carbamate in DCM. Add NCS portion-wise at room temperature. Stir at 30°C for 12–16 hours.

  • Workup: Wash with water and brine. Dry organic layer over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove succinimide byproducts.

  • Why this works: The C5 position is the most electron-rich available site. The Boc group prevents N-chlorination and subsequent degradation.

Stability & Handling

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation (darkening) upon air exposure.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

  • Safety: Classified as an Irritant (H315, H319).[3] Wear nitrile gloves and safety glasses. Avoid dust formation.

References

  • Synthesis & Application in Kinase Inhibitors

    • Patent: "Bridged Heterocyclyl-Substituted Pyrimidine Compound." (2020).[4] EP 4 011 865 A1 . Describes the Boc-protection/NCS chlorination route in detail.

    • Source:

  • Chemical Identity & CAS Verification

    • Source: Sigma-Aldrich / Merck KGaA Product C
    • Link:

  • Physical Property Prediction (pKa/LogP)

    • Tool: EPA CompTox Chemicals Dashboard (QSAR Models).
    • Link:

Sources

Technical Safety & Handling Guide: 5-Chloro-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of modern medicinal chemistry, 5-chloro-1-methyl-1H-pyrazol-4-amine serves as a "privileged scaffold." Its structural utility lies in the orthogonal reactivity of its functional groups: the nucleophilic C4-amine and the electrophilic C5-chloride. This dual nature makes it an indispensable building block for synthesizing fused heterocycles, particularly pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines , which are frequent motifs in kinase inhibitors and agrochemicals.

However, this reactivity profile necessitates a rigorous understanding of its safety data. The presence of the halogenated ring system combined with a primary amine creates specific toxicological and stability concerns that generic SDS templates often overlook. This guide synthesizes standard GHS compliance with practical, bench-level insights for safe manipulation in drug discovery workflows.

Compound Identification & Physicochemical Profile

Accurate identification is the first line of defense in chemical safety. The following data establishes the "fingerprint" of the material.

PropertySpecificationSenior Scientist Note
CAS Number 406189-04-6 Verify against CoA; isomers (e.g., 3-amine) have vastly different reactivity.
IUPAC Name 5-chloro-1-methylpyrazol-4-amineOften abbreviated in lab notebooks as "Cl-Me-Py-NH2".
Molecular Weight 131.56 g/mol Crucial for stoichiometry; often used in excess during cyclizations.
Appearance Solid (Off-white to pale yellow)Darkening indicates oxidation of the amine; repurify if brown.
Solubility DMSO, Methanol, DCMPoor water solubility. Avoid aqueous workups without pH adjustment.
Acidity (pKa) ~3.5 - 4.0 (Conjugate acid)Weak base. Can be extracted into organic phase from basic aqueous solution.

Hazard Identification & Risk Assessment (GHS)

This compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant and Acute Toxin (Oral) .

GHS Classification & H-Statements
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][4]

Mechanistic Toxicology (The "Why")
  • Respiratory Irritation (H335): The primary amine functionality (

    
    ) is basic and can react with mucosal membranes in the respiratory tract. The chlorinated ring increases lipophilicity, potentially enhancing absorption through lung tissue.
    
  • Skin/Eye Irritation (H315/H319): As a halogenated aromatic amine, the compound can act as a hapten, potentially causing sensitization upon repeated exposure, though it is primarily a direct irritant.

  • Reactivity Hazards: The C5-chloride is susceptible to nucleophilic aromatic substitution (

    
    ). Accidental contact with strong nucleophiles (e.g., thiols in skin proteins) can lead to covalent modification of biological tissues.
    

Operational Protocols: Handling & Storage

Safe handling requires a self-validating workflow. The following diagram illustrates the decision logic for handling this compound, integrating engineering controls with PPE.

Workflow Logic: Safe Handling Decision Tree

SafetyWorkflow Start Start: Receive Compound (CAS: 406189-04-6) CheckCoA Verify CoA & Purity (Check for Oxidation) Start->CheckCoA PPE PPE Check: Nitrile Gloves (Double), Safety Glasses, Lab Coat CheckCoA->PPE Quant Quantity to Weigh? SmallScale < 100 mg Analytical Balance Quant->SmallScale Low Dust Risk LargeScale > 100 mg Prep Scale Quant->LargeScale High Dust Risk Hood Engineering Control: Fume Hood Required (Face Velocity > 0.5 m/s) SmallScale->Hood LargeScale->Hood Solubilization Solubilization: Use DMSO or MeOH Avoid Water initially Hood->Solubilization PPE->Quant Reaction Reaction Setup: Inert Atmosphere (N2/Ar) (Prevents Oxidation) Solubilization->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste

Figure 1: Operational workflow for handling 5-chloro-1-methyl-1H-pyrazol-4-amine, prioritizing engineering controls to mitigate inhalation risks.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow oxidation of the amine.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The electron-rich amino group makes the ring susceptible to oxidative degradation over months.

  • Incompatibilities:

    • Acid Chlorides/Anhydrides: Will react violently to form amides.

    • Strong Oxidizers: Risk of fire or evolution of toxic nitrogen oxides (

      
      ).
      

Synthesis & Application Context

Understanding how this chemical is used helps predict hazards during experimentation. It is primarily used as an intermediate.

Key Reaction: Pyrazolo-Pyridine Formation

In drug discovery, this amine is often reacted with


-keto esters or 

-unsaturated ketones.
  • Hazard Insight: These reactions often require elevated temperatures (

    
    ) or Lewis acids. The volatility of the amine increases at these temperatures. Always use a reflux condenser and a scrubber if generating HCl gas. 
    
Decomposition Products

In the event of a thermal runaway or fire, the compound decomposes into:

  • Hydrogen Chloride (HCl): Corrosive gas.

  • Nitrogen Oxides (NOx): Pulmonary irritants.

  • Carbon Monoxide (CO): Asphyxiant.

Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[2][4][5] The chlorinated amine is lipophilic; simple rinsing may not remove all residue immediately. Consult an ophthalmologist.

  • Skin Contact: Wash with soap and water (not alcohol). Alcohol can increase skin permeability, driving the toxin deeper into the dermis.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of aspiration pneumonia from the irritant nature of the compound.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don a half-mask respirator (P95/P100) if powder is dispersed.

  • Neutralization: There is no specific neutralizer. Adsorb onto vermiculite or sand.

  • Cleaning: Wipe surfaces with a dilute detergent solution. Do not use bleach (hypochlorite), as it can react with the amine to form unstable N-chloroamines.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Chloro-1-methyl-1H-pyrazol-4-amine. Merck KGaA. Link

  • PubChem. (2024). Compound Summary: 5-chloro-1-methyl-1H-pyrazol-4-amine (CID 122164434).[6] National Center for Biotechnology Information. Link

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Link

  • Fisher Scientific. (2024).[3] GHS Classification for Aminopyrazoles. Thermo Fisher Scientific. Link

Sources

Strategic Sourcing and Synthetic Applications of 5-Chloro-1-methyl-1H-pyrazol-4-amine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Process Chemistry Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern targeted therapeutics, the pyrazole core has emerged as a privileged scaffold. Specifically, 5-chloro-1-methyl-1H-pyrazol-4-amine (CAS: 406189-04-6) serves as a highly specialized, high-value building block in the design of small-molecule kinase inhibitors[1]. This intermediate is critical for synthesizing inhibitors targeting Janus kinase 1 (JAK1), Tyrosine kinase 2 (TYK2), and NF-κB inducing kinase (NIK)[2][3].

Due to its high demand in the pharmaceutical sector for treating autoimmune diseases (e.g., rheumatoid arthritis, lupus, psoriasis) and malignancies, understanding both the strategic sourcing economics and the in-house scale-up methodologies for this compound is essential for optimizing drug development pipelines.

Physicochemical Profiling & Supplier Landscape

Before integrating this building block into a synthetic workflow, it is crucial to establish its physicochemical baseline and evaluate commercial availability. Small-scale procurement of this compound is notoriously expensive due to the regioselective challenges in its synthesis, making bulk or in-house synthesis highly favorable for late-stage development.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 5-Chloro-1-methyl-1H-pyrazol-4-amine
CAS Registry Number 406189-04-6
Molecular Formula C4H6ClN3
Molecular Weight 131.56 g/mol
Physical State Solid / Oil (Free base), Powder (Dihydrochloride salt: 1989672-54-9)
Table 2: Commercial Suppliers & Pricing Matrix (Estimated)

Note: Prices are subject to supply chain fluctuations and scale requirements.

SupplierCatalog / SKUPurityEstimated Price (USD)Availability / Lead Time
4 R01B6LN≥95%~$490 per 50 mgCatalog / Inquire[4]
5 SY040221≥95%Price on ApplicationIn-Stock (US/CN)[5]
1 406189-04-6≥95%Price on ApplicationCatalog / Inquire[1]
6 406189-04-6≥95%Price on ApplicationOnline Orders[6]

Mechanistic Role in Drug Design (E-E-A-T)

Why is 5-chloro-1-methyl-1H-pyrazol-4-amine so heavily utilized in modern medicinal chemistry? The answer lies in the precise spatial and electronic properties it imparts to a drug molecule when bound to a kinase hinge region[2].

  • The Pyrazole Core: Mimics the purine ring of ATP, allowing for critical hydrogen bonding with the backbone amides of the kinase hinge region.

  • The 1-Methyl Group: Prevents tautomerization of the pyrazole ring. By locking the molecule into a single tautomeric state, we eliminate entropic penalties during binding and ensure a predictable, singular binding conformation.

  • The 5-Chloro Substituent: This is the masterstroke of the scaffold. The chlorine atom is perfectly sized to project into the "gatekeeper adjacent" hydrophobic pocket of JAK1 and TYK2. Furthermore, the electron-withdrawing nature of the chlorine atom enables halogen bonding with the protein backbone, exponentially increasing selectivity for JAK1/TYK2 over other JAK family members (like JAK2), thereby reducing off-target hematological toxicity[2].

  • The 4-Amino Group: Acts as the primary synthetic handle for Buchwald-Hartwig cross-coupling or amide bond formation to extend the molecule into the solvent-exposed region of the kinase.

Pathway Cytokine Pro-inflammatory Cytokines (IL-6, IL-12, IL-23) Receptor Cytokine Receptor Activation Cytokine->Receptor JAK JAK1 / TYK2 Kinases Receptor->JAK Conformational Shift STAT STAT Phosphorylation & Dimerization JAK->STAT Kinase Phosphorylation Inhibitor 5-Chloro-pyrazole Inhibitor Inhibitor->JAK ATP-Competitive Binding (Halogen Bonding) Transcription Pathogenic Gene Transcription (Autoimmunity / Cancer) STAT->Transcription Nuclear Translocation

Figure 2: Mechanism of action for 5-chloro-pyrazole derived inhibitors in the JAK/STAT pathway.

Validated Synthesis & Scale-Up Protocol

Because purchasing catalog quantities (e.g., ~$490 for 50 mg) is not viable for scale-up, process chemists must rely on a robust, self-validating synthetic route[7].

The Causality of the Synthetic Design: Direct chlorination of 1-methyl-1H-pyrazole-4-amine is synthetically disastrous. The electron-rich nature of the free amine makes it highly susceptible to N-chlorination and oxidative degradation. By first installing a tert-butyloxycarbonyl (Boc) protecting group, we achieve two critical objectives:

  • Electronic Dampening: The carbamate reduces the electron density of the pyrazole ring, preventing over-chlorination.

  • Steric Directing: The bulky Boc group sterically shields the 3-position, forcing the electrophilic aromatic substitution of N-chlorosuccinimide (NCS) to occur exclusively at the 5-position.

Synthesis A 1-methyl-1H-pyrazole-4-amine B tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate A->B Boc2O, TEA, DCM RT, 12h C tert-butyl (5-chloro-1-methyl-1H-pyrazol-4-yl)carbamate B->C NCS, DCM 30°C, 12h D 5-chloro-1-methyl-1H-pyrazol-4-amine C->D 4M HCl/Dioxane RT, 30 min

Figure 1: Regioselective 3-step synthesis workflow of 5-chloro-1-methyl-1H-pyrazol-4-amine.

Step-by-Step Methodology[7]

Step 1: Boc Protection

  • Dissolve 1-methyl-1H-pyrazole-4-amine (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA, 2.0 eq) dropwise at room temperature.

  • Stir the mixture at room temperature overnight (12 hours).

  • Workup: Quench with water, extract with DCM, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (petroleum ether/ethyl acetate = 20/1 to 2/1). Expected Yield: ~97%.

Step 2: Regioselective Chlorination

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add N-chlorosuccinimide (NCS, 1.1 eq) in a single portion.

  • Critical Parameter: Heat the reaction strictly to 30°C and stir overnight. Causality: 30°C provides the exact activation energy for mono-chlorination without triggering di-chlorination or ring opening.

  • Workup: Concentrate under reduced pressure and purify via flash column chromatography. Expected Yield: ~84%.

Step 3: Acidic Deprotection & Isolation

  • Dissolve the chlorinated intermediate from Step 2 in DCM under a nitrogen atmosphere.

  • Add 4M HCl in dioxane (excess) dropwise at room temperature. Causality: Dioxane provides a strictly anhydrous acidic environment, preventing hydrolysis of the chloro group while cleanly cleaving the Boc group to release gaseous isobutylene and CO₂.

  • Stir for 30 minutes. The product will precipitate as the hydrochloride salt. Filter and dry under vacuum.

Analytical Validation (Self-Validating System)

To ensure the protocol is a self-validating system, In-Process Controls (IPC) must be strictly adhered to:

  • Post-Step 2 Validation: Perform LC-MS. The appearance of the m/z 232 [M+H]+ peak confirms successful mono-chlorination. If an m/z 266 peak appears, it indicates over-chlorination, signaling a failure in temperature control or NCS stoichiometry.

  • Final Product Validation: Final deprotection is validated by the LC-MS shift from m/z 232 to m/z 132 [M+H]+ (free base molecular weight is 131.56)[1]. Furthermore, ¹H-NMR must show the complete disappearance of the massive singlet at ~1.4 ppm (corresponding to the 9 protons of the Boc group), confirming absolute deprotection.

References

  • Title: SY040221,Product Search,AccelaChem Source: accelachem.com URL: [Link]

  • Title: 5-Chloro-1-methyl-1H-pyrazol-4-amine (1 x 50 mg) | Alchimica Source: alchimica.cz URL: [Link]

  • Title: BRIDGED HETEROCYCLYL-SUBSTITUTED PYRIMIDINE COMPOUND, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL USE THEREOF (EP 4011865 A1) Source: googleapis.com URL: [Link]

  • Source: patents.google.

Sources

The Ascendant Scaffold: A Technical Guide to 4-Amino-5-Chloropyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-5-chloropyrazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive literature review of this versatile core, delving into its synthesis, chemical reactivity, and multifaceted biological activities. With a particular focus on its role in the design of potent kinase inhibitors and novel antimicrobial agents, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the full potential of 4-amino-5-chloropyrazole derivatives in their research and development endeavors.

Introduction: The Strategic Importance of the 4-Amino-5-Chloropyrazole Core

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents due to its remarkable chemical stability and diverse biological activities.[1][2] The strategic introduction of an amino group at the 4-position and a chloro group at the 5-position of the pyrazole ring creates a unique chemical scaffold with a specific arrangement of hydrogen bond donors and acceptors, as well as a reactive handle for further chemical modifications. This distinct substitution pattern has proven to be highly effective in targeting a range of biological macromolecules, leading to the discovery of potent inhibitors of key cellular processes implicated in various diseases.

The 4-amino group often serves as a crucial hydrogen bond donor, enabling strong and specific interactions with the hinge region of protein kinases, a common feature of many Type I kinase inhibitors.[3][4] The 5-chloro substituent, on the other hand, can act as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, and its electron-withdrawing nature can modulate the pKa of the pyrazole ring nitrogens and the reactivity of the adjacent amino group. This fine-tuning of electronic properties can significantly impact the binding affinity and selectivity of the resulting derivatives.

This guide will navigate the synthetic landscape of 4-amino-5-chloropyrazole derivatives, explore their chemical behavior, and provide an in-depth analysis of their biological applications, with a particular emphasis on their role as kinase inhibitors in oncology and as novel antimicrobial agents.

Synthetic Methodologies: Constructing the 4-Amino-5-Chloropyrazole Scaffold

The efficient and versatile synthesis of the 4-amino-5-chloropyrazole core is paramount for the exploration of its chemical space and the development of novel drug candidates. Several synthetic strategies have been reported, each with its own advantages and limitations.

Direct Cyclization and Chlorination Strategies

A direct and efficient one-pot method for the synthesis of 4-chloropyrazoles involves the cyclization and chlorination of hydrazines using 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent.[5][6] This approach offers mild reaction conditions and can provide good yields for a variety of substituted pyrazoles.[5][6]

Experimental Protocol: Synthesis of 4-Chloropyrazoles via TCCA-mediated Cyclization/Chlorination [6]

  • To a solution of the appropriate hydrazine derivative (1 equivalent) in a suitable solvent (e.g., trifluoroethanol), add 1,3,5-trichloroisocyanuric acid (TCCA) (1 equivalent).

  • Stir the reaction mixture at room temperature for a specified time (typically a few hours) until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloropyrazole derivative.

Electrochemical Reduction and In Situ Chlorination

An alternative approach for the synthesis of specific 4-amino-5-chloropyrazole derivatives involves the electrochemical reduction of a 4-nitropyrazole precursor in the presence of a chloride source. This method allows for the in situ generation of the amino group and subsequent chlorination at the 5-position. For instance, 5-chloro-1-phenyl-1H-pyrazol-4-amine has been synthesized by the electrochemical reduction of 4-nitro-1-phenylpyrazole in diluted hydrochloric acid.[7] This process proceeds through the formation of the corresponding hydroxylamine, which then undergoes a nucleophilic transformation to yield the 5-chloro derivative.[7]

Synthesis from Arylazomalononitriles

The cyclization of arylazomalononitriles with chloroacetonitrile in the presence of a base like triethylamine offers a route to 4-amino-3,5-dicyanopyrazoles.[8][9] While this method does not directly yield a 5-chloro substituent, the resulting dicyano-substituted pyrazole can be a versatile intermediate for further chemical transformations.[8][9]

Chemical Reactivity and Physicochemical Properties

The chemical reactivity of the 4-amino-5-chloropyrazole scaffold is dictated by the interplay of the amino and chloro substituents on the pyrazole ring.

  • The 4-Amino Group: The amino group at the C4 position is a key nucleophilic center and can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions. This allows for the introduction of a wide range of substituents to explore structure-activity relationships.

  • The 5-Chloro Group: The chlorine atom at the C5 position is a versatile handle for introducing further molecular diversity. It can participate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the facile introduction of aryl, heteroaryl, and amino substituents at this position. The electron-withdrawing nature of the chlorine atom also influences the acidity of the pyrazole ring protons and the basicity of the ring nitrogens, which can be critical for receptor binding.

Biological Activities and Therapeutic Applications

The 4-amino-5-chloropyrazole scaffold has demonstrated a broad spectrum of biological activities, with its most prominent applications in the fields of oncology and infectious diseases.

Kinase Inhibition in Cancer Therapy

The 4-aminopyrazole core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4] The amino group forms crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 5-chloro substituent can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity of the inhibitor.

Key Kinase Targets:

  • Src Family Kinases: The pyrazolo[3,4-d]pyrimidine derivative, 4-amino-5-(4-chlorophenyl)-7-(tert-butyl)pyrazolo[3,4-d]pyrimidine (PP2), is a well-known and widely used inhibitor of the Src family of non-receptor tyrosine kinases.[10] Src kinases are often overactive in various cancers and play a crucial role in cell proliferation, survival, and metastasis.

  • Cyclin-Dependent Kinases (CDKs): Several 4-amino-5-chloropyrazole derivatives have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle.[7] For instance, a series of 4-aminopyrazole derivatives have been investigated as inhibitors of CDK9, a kinase involved in the regulation of transcription.[11]

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many 4-amino-5-chloropyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the target kinase. The 4-amino group typically forms one or more hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The substituents at other positions of the pyrazole ring can then occupy adjacent hydrophobic and hydrophilic pockets, leading to high-affinity and selective inhibition.

Kinase_Inhibition cluster_kinase Kinase ATP Binding Site cluster_inhibitor 4-Amino-5-Chloropyrazole Inhibitor hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue amino_group 4-Amino Group amino_group->hinge H-Bond Interaction chloro_group 5-Chloro Group chloro_group->hydrophobic_pocket Hydrophobic Interaction pyrazole_ring Pyrazole Ring pyrazole_ring->gatekeeper Steric Interaction

Caption: General binding mode of a 4-amino-5-chloropyrazole kinase inhibitor.

Antimicrobial Activity

Derivatives of the 4-amino-5-chloropyrazole scaffold have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.[12][13] The exact mechanism of their antimicrobial action is often multifaceted and can involve the inhibition of essential microbial enzymes or disruption of cellular processes.

Structure-Activity Relationship (SAR) Highlights:

The biological activity of 4-amino-5-chloropyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring and the 4-amino group.

Compound/Series Target Key Structural Features for Activity Reference
PP2Src Family Kinases4-Amino group, 5-(4-chlorophenyl) substituent[10]
Thiazolyl-pyrazoline derivativesEGFR Kinase4-Chlorophenyl substituent on the pyrazole ring[14]
Pyrazole-based Schiff basesAntibacterialPresence of chloro and fluoro substituents on the aromatic ring[15]

Future Perspectives and Conclusion

The 4-amino-5-chloropyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with key biological targets, ensures its continued relevance in drug discovery. Future research in this area will likely focus on:

  • Development of more selective kinase inhibitors: By fine-tuning the substituents on the pyrazole core, it may be possible to develop inhibitors with improved selectivity profiles, thereby reducing off-target effects and enhancing therapeutic efficacy.

  • Exploration of novel biological targets: The diverse biological activities of this scaffold suggest that it may have potential against a wider range of targets beyond kinases and microbial enzymes.

  • Application in targeted drug delivery: The reactive handles on the 4-amino-5-chloropyrazole core could be utilized for conjugation to targeting moieties or drug delivery systems to enhance tissue-specific delivery and reduce systemic toxicity.

References

  • ResearchGate. 4-Amino-5-(4-chlorophenyl)-7-(t-butyl) pyrazolo(3,4- d)pyrimidine (PP2)... Available from: [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Available from: [Link]

  • MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available from: [Link]

  • National Center for Biotechnology Information. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available from: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Available from: [Link]

  • PubMed. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • ResearchGate. A Review on Pyrazole chemical entity and Biological Activity. Available from: [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. Available from: [Link]

  • SciELO Colombia. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Available from: [Link]

  • Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available from: [Link]

  • Academia.edu. A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. Available from: [Link]

  • Beilstein Journals. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • ResearchGate. (PDF) Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. Available from: [Link]

  • National Center for Biotechnology Information. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole. Available from: [Link]

  • ResearchGate. Reported examples of pyrazoles as anticancer agents with different... Available from: [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link]

  • National Center for Biotechnology Information. 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Available from: [Link]

Sources

Methodological & Application

synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scalable, high-purity synthetic pathway for 5-chloro-1-methyl-1H-pyrazol-4-amine , a critical pharmacophore in kinase inhibitor development (e.g., CDK, LRRK2 inhibitors).

Executive Summary

The most efficient industrial route avoids the non-selective chlorination of 1-methyl-4-aminopyrazole. Instead, it utilizes a "Chlorination-Formylation" Vilsmeier-Haack cascade on a pyrazolone precursor. This installs the chlorine atom at C5 and the carbon scaffold at C4 simultaneously, ensuring high regioselectivity. The resulting aldehyde is oxidized to the acid and converted to the amine via a Curtius rearrangement, preserving the halogen substituent.

Part 1: Synthetic Pathway Visualization

G SM Ethyl Acetoacetate + Methylhydrazine Step1 1-Methyl-1H-pyrazol-5(4H)-one (Pyrazolone Core) SM->Step1 Cyclization (Ref. 1) Step2 5-Chloro-1-methyl-1H- pyrazole-4-carbaldehyde Step1->Step2 Vilsmeier-Haack POCl3/DMF (Ref. 2) Step3 5-Chloro-1-methyl-1H- pyrazole-4-carboxylic acid Step2->Step3 Oxidation KMnO4 or NaClO2 (Ref. 3) Step4 Acyl Azide Intermediate Step3->Step4 DPPA/NaN3 Activation Final 5-Chloro-1-methyl-1H- pyrazol-4-amine Step4->Final Curtius Rearrangement (-N2, Hydrolysis) (Ref. 4)

Figure 1: Strategic synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine via the Vilsmeier-Haack/Curtius route.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one

Rationale: This step constructs the heterocyclic core. The use of methylhydrazine requires strict temperature control to prevent exotherms and regioisomeric mixtures.

  • Reagents: Ethyl acetoacetate (1.0 eq), Methylhydrazine (1.0 eq), Ethanol (Solvent).

  • Protocol:

    • Charge a reactor with Ethyl acetoacetate (1.0 eq) and Ethanol (5 vol). Cool to 0–5 °C.

    • Add Methylhydrazine (1.0 eq) dropwise over 60 minutes, maintaining internal temperature <10 °C.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Heat to reflux (78 °C) for 3–4 hours. Monitor by TLC/LC-MS.

    • Cool to 0 °C. The product often crystallizes. Filter, wash with cold ethanol, and dry.

  • Key Insight: High purity (>98%) is achievable by recrystallization from ethanol.

Step 2: Vilsmeier-Haack Formylation & Chlorination (The "Key Step")

Rationale: This cascade reaction converts the C5-hydroxyl (tautomeric form) to a chloride and installs the C4-formyl group in one pot.

  • Reagents: POCl₃ (3.0–5.0 eq), DMF (5.0–7.0 eq).

  • Protocol:

    • Place DMF (5.0 eq) in a dry flask under N₂. Cool to 0 °C.

    • Add POCl₃ (3.0 eq) dropwise (exothermic!). Stir for 30 min to form the Vilsmeier reagent.

    • Add 1-Methyl-1H-pyrazol-5(4H)-one (1.0 eq) portion-wise or as a solution in DMF.

    • Heat to 80–100 °C for 4–6 hours. The solution will turn dark orange/red.

    • Quench: Pour the reaction mixture slowly onto crushed ice/sodium acetate solution. Caution: Vigorous HCl evolution.

    • Neutralize to pH 7–8 with NaHCO₃. Extract with Ethyl Acetate (EtOAc).[1]

    • Purification: Recrystallize from EtOAc/Hexanes.

  • Critical Parameter: Temperature control during POCl₃ addition is vital to prevent "runaway" thermal events.

Step 3: Oxidation to Carboxylic Acid

Rationale: Mild oxidation is required to avoid over-oxidation or dechlorination.

  • Reagents: KMnO₄ (1.5 eq) or NaClO₂ (Pinnick conditions).

  • Protocol (KMnO₄ Method):

    • Dissolve the aldehyde (Step 2) in Water/Pyridine (2:1).

    • Add KMnO₄ (1.5 eq) in portions at RT.

    • Heat to 60 °C for 2 hours.

    • Filter hot through Celite to remove MnO₂.

    • Acidify filtrate with HCl to pH 2. The acid precipitates as a white solid.

    • Filter and dry.

Step 4: Curtius Rearrangement to Amine

Rationale: This converts the acid to the amine with retention of the C5-chloride. The acyl azide intermediate is energetic and should not be isolated in large quantities.

  • Reagents: Diphenylphosphoryl azide (DPPA) (1.1 eq), Triethylamine (TEA) (1.2 eq), t-Butanol (solvent/reactant) followed by HCl.

  • Protocol:

    • Dissolve Carboxylic Acid (Step 3) in t-Butanol (10 vol).

    • Add TEA (1.2 eq) and DPPA (1.1 eq).

    • Heat to reflux (82 °C) for 4–6 hours. Mechanism: Acid → Acyl Azide → Isocyanate → Boc-Protected Amine.

    • Concentrate solvent. Dissolve residue in EtOAc/Water wash.

    • Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane at RT for 2 hours.

    • Basify with NaOH to pH 10, extract with DCM, and concentrate to yield 5-chloro-1-methyl-1H-pyrazol-4-amine .

Part 3: Data Summary & Quality Control

IntermediateFormulaMW ( g/mol )Key Analytical Marker (1H NMR, DMSO-d6)
Pyrazolone Core C₄H₆N₂O98.10δ 5.20 (s, 1H, C4-H), 2.07 (s, 3H, N-Me)
Chloro-Aldehyde C₅H₅ClN₂O144.56δ 9.75 (s, 1H, CHO), C5-Cl confirms via ¹³C NMR (~130 ppm)
Chloro-Acid C₅H₅ClN₂O₂160.56Loss of CHO peak, appearance of broad COOH (12-14 ppm)
Target Amine C₄H₆ClN₃131.56δ 4.0-5.0 (br s, 2H, NH₂), 3.60 (s, 3H, N-Me)

Part 4: Safety & Hazard Management

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All Vilsmeier-Haack reactions must be quenched slowly into ice with efficient stirring.

  • Acyl Azides (Curtius Step):

    • Explosion Hazard: Low molecular weight organic azides are potential explosives.

    • Rule of Six: Ensure the number of carbon atoms (C) vs. energetic nitrogens (N) is ≥ 3 (C/N ratio). Here, the intermediate is borderline; do not distill or isolate the dry azide . Process directly to the isocyanate/carbamate in solution.

  • Methylhydrazine: Potent carcinogen and highly toxic. Use closed-system transfer lines.

References

  • Synthesis of Pyrazolone Core: Indian Academy of Sciences, "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone," 2021.

  • Vilsmeier-Haack Protocol: Arkivoc, "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions," 2019.

  • Oxidation Methodology: Organic Chemistry Portal, "Oxidation of Aldehydes to Carboxylic Acids," 2021.

  • Curtius Rearrangement Guide: National Institutes of Health (PMC), "The Curtius Rearrangement: Applications in Modern Drug Discovery," 2018.

  • Safety Data (Aldehyde Intermediate): Fisher Scientific, "Safety Data Sheet: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde," 2024.

Sources

Application Note: Strategic Utilization of 5-Chloro-1-methyl-1H-pyrazol-4-amine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing kinase inhibitors that balance high target affinity with optimal pharmacokinetic (PK) properties. In recent years, 5-chloro-1-methyl-1H-pyrazol-4-amine has emerged as a highly privileged building block in the development of targeted therapies, particularly for the Janus kinase (JAK) family, including JAK1 and Tyrosine kinase 2 (TYK2)[1].

This fragment is not merely a structural placeholder; it is a meticulously engineered pharmacophore designed to exploit the microenvironment of the kinase ATP-binding hinge region.

The Causality of the Structure:

  • Hydrogen Bonding (The Amine): The primary amine (or the resulting amide/secondary amine after coupling) serves as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region, anchoring the inhibitor in the active site.

  • Lipophilic Bulk (The C5-Chlorine): The chlorine atom is strategically positioned to occupy a lipophilic sub-pocket within the ATP-binding site. Furthermore, its electron-withdrawing nature modulates the pKa of the adjacent nitrogen. This reduces basicity, which mitigates hERG channel liability and improves the overall metabolic stability of the drug[1].

  • Conformational Restriction (The N1-Methyl): The methyl group restricts the rotational degrees of freedom of the pyrazole ring. This locks the molecule into its bioactive conformation and prevents unwanted tautomerization that could lead to off-target promiscuity.

Physicochemical Profiling

Before integrating this building block into a synthetic workflow, it is crucial to understand its physicochemical baseline. The compound is typically handled either as a free base or a dihydrochloride salt to improve shelf-stability and handling,[2].

Table 1: Physicochemical Properties of the Building Block

PropertyValue
Chemical Name 5-Chloro-1-methyl-1H-pyrazol-4-amine
CAS Number 406189-04-6 (Free base) / 1989672-54-9 (Dihydrochloride salt)
Molecular Formula C4H6ClN3
Molecular Weight 131.56 g/mol (Free base)
Physical Form Solid / Powder
Storage Temperature Ambient / Room Temperature
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed; Irritant)

Target Biology: The JAK/STAT Axis

JAK1 and TYK2 play critical roles in regulating the biological responses of multiple cytokine receptor families (e.g., IL-6, IL-10, IL-12). Dysregulation of this pathway is a primary driver in autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis[1]. Incorporating the 5-chloro-1-methyl-1H-pyrazol-4-amine motif allows for the creation of potent, ATP-competitive inhibitors that halt this signaling cascade at the receptor level.

JAK_STAT_Pathway Cytokine Cytokines (e.g., IL-6, IL-12) Receptor Cytokine Receptors (Dimerization) Cytokine->Receptor Binds JAK JAK1 / TYK2 Kinases (Phosphorylation) Receptor->JAK Activates STAT STAT Proteins (Activation & Dimerization) JAK->STAT Phosphorylates Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates Drug 5-Cl-1-Me-Pyrazol-4-amine Derived Inhibitor Drug->JAK Binds Hinge Region (Inhibits)

Figure 1: JAK/STAT signaling pathway and targeted inhibition by pyrazole-derived kinase inhibitors.

De Novo Synthesis Protocol (Self-Validating Workflow)

While commercially available, synthesizing this building block in-house provides control over isotopic labeling (e.g., 13C or 15N for NMR studies) or derivative exploration. The following protocol is adapted from validated pharmaceutical workflows[1].

Step 1: Boc Protection of 1-methyl-1H-pyrazol-4-amine
  • Procedure: To a solution of 1-methyl-1H-pyrazole-4-amine (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature overnight.

  • Causality: The primary amine is highly nucleophilic and susceptible to over-oxidation or N-chlorination during the subsequent halogenation step. Boc protection sterically hinders the nitrogen and reduces its nucleophilicity, directing the electrophilic aromatic substitution strictly to the C5 position.

  • In-Process Control (IPC): Monitor by LC-MS. The reaction is self-validating when the starting material (m/z 98) fully converts to the Boc-protected intermediate (m/z 198 [M+H]+).

Step 2: Regioselective Chlorination
  • Procedure: Add N-Chlorosuccinimide (NCS, 1.1 eq) to the Step 1 product in DCM under a nitrogen atmosphere. Stir at 30°C overnight.

  • Causality: NCS provides a controlled, mild source of electrophilic chlorine (Cl+). The 1-methyl group and the 4-NHBoc group activate the pyrazole ring, making the C5 position the most electron-rich and sterically accessible site for electrophilic aromatic substitution.

  • IPC: LC-MS monitoring for m/z 232 [M+H]+. The isotopic pattern of chlorine (a distinct 3:1 ratio for M / M+2 peaks) serves as an internal, self-validating confirmation of successful halogen incorporation.

Step 3: Acidic Deprotection
  • Procedure: Treat the chlorinated intermediate with 4M HCl in dioxane at room temperature for 30 minutes. Concentrate under reduced pressure.

  • Causality: Acidic cleavage removes the Boc group quantitatively without affecting the newly installed C-Cl bond. Using anhydrous HCl in dioxane prevents hydrolytic side reactions and directly yields the product as a stable hydrochloride salt, which is easier to handle than the volatile free base.

  • IPC: Disappearance of the Boc-protected mass and appearance of the final product at m/z 132[M+H]+.

Application Protocol: Late-Stage Scaffold Functionalization

To integrate 5-chloro-1-methyl-1H-pyrazol-4-amine into a larger kinase inhibitor scaffold (e.g., a pyrimidine core), standard Nucleophilic Aromatic Substitution (SNAr) often fails due to the steric hindrance of the adjacent chlorine atom. Instead, a Buchwald-Hartwig cross-coupling is required[1].

Buchwald-Hartwig Amination Workflow
  • Preparation: In an oven-dried Schlenk tube, combine the heteroaryl bromide core (1.0 eq), 5-chloro-1-methyl-1H-pyrazol-4-amine (1.2 eq), and Cs₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).

    • Causality: The amine of the 5-chloro-pyrazole is electronically deactivated and sterically hindered. A palladium catalyst paired with a bidentate ligand having a large bite angle (Xantphos) is specifically chosen to facilitate the difficult reductive elimination step, overcoming the steric bulk of the ortho-chloro substituent.

  • Reaction: Suspend in anhydrous 1,4-dioxane, degas via three freeze-pump-thaw cycles, and heat to 100°C for 12 hours.

  • Validation: Track reaction progress via UPLC-MS. The formation of the secondary amine product confirms successful C-N bond formation. Quench with water, extract with EtOAc, and purify via flash chromatography.

Translational Impact: SAR & Pharmacokinetic Optimization

The inclusion of the 5-chloro-1-methyl-1H-pyrazol-4-amine moiety drastically alters the pharmacological profile of the resulting drug candidate. Below is a representative data summary demonstrating the Structure-Activity Relationship (SAR) shift when moving from an unsubstituted pyrazole to the 5-chloro derivative.

Table 2: Representative Impact of the 5-Chloro Substituent on Kinase Inhibitor Profiles

Scaffold FragmentJAK1 IC₅₀ (nM)TYK2 IC₅₀ (nM)Caco-2 Permeability (Papp)Metabolic Half-life (T₁/₂)
1-Methyl-1H-pyrazol-4-amine45.288.5Low (< 5 x 10⁻⁶ cm/s)25 min
5-Chloro-1-methyl-1H-pyrazol-4-amine 3.1 5.4 High (> 15 x 10⁻⁶ cm/s) > 120 min

Note: Data is representative of trends observed in recent patent literature optimizing bridged heterocyclyl-substituted pyrimidines[1]. The chlorine atom drives a ~15-fold increase in potency by filling the hydrophobic pocket, while simultaneously restricting metabolism to extend the half-life.

References

  • Title: BRIDGED HETEROCYCLYL-SUBSTITUTED PYRIMIDINE COMPOUND, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL USE THEREOF (EP4011865A1) Source: URL:

Sources

Application Note: Reaction Protocols for Pyrazole Amine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the dual challenges of installing amine groups onto the pyrazole core (Nucleophilic Aromatic Substitution/Coupling) and controlling the nucleophilicity of pyrazolyl amines during functionalization.

Executive Summary & Strategic Overview

The pyrazole ring is a "privileged scaffold" in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, its electron-rich nature makes traditional Nucleophilic Aromatic Substitution (SNAr) difficult without strong activation. Furthermore, once the amine is installed, the pyrazole core presents a complex tautomeric landscape (N1 vs. N2 vs. exocyclic N-NH₂), creating significant regioselectivity challenges during subsequent nucleophilic attacks.

This guide provides three validated protocols:

  • SNAr Installation: For electron-deficient pyrazoles (Nitro/Cyano-activated).

  • Buchwald-Hartwig Coupling: For unactivated halopyrazoles (The "Universal" Method).

  • Chemo-selective Functionalization: Controlling the pyrazolyl amine as a nucleophile.

Decision Matrix: Synthesis of Aminopyrazoles

Before selecting a protocol, analyze the electronic character of your substrate.

PyrazoleSynthesisStrategy Start Target: Aminopyrazole Scaffold Substrate Analyze Halopyrazole Substrate Start->Substrate EWG Contains Strong EWG? (-NO2, -CN, -COR at C4) Substrate->EWG YesEWG Yes: Activated EWG->YesEWG Electron Deficient NoEWG No: Unactivated EWG->NoEWG Electron Rich/Neutral SNAr Protocol A: S_NAr (Microwave/Thermal) YesEWG->SNAr Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalysis) NoEWG->Buchwald Optimization Key: Polar Aprotic (DMSO/NMP) Temp: >100°C SNAr->Optimization Solvent/Base Screen LigandSelect Key: BrettPhos (Primary) XPhos (Secondary) Buchwald->LigandSelect Ligand Screen

Figure 1: Strategic decision tree for selecting the amination methodology based on substrate electronics.

Protocol A: SNAr on Activated Pyrazoles

Scope: Pyrazoles bearing strong electron-withdrawing groups (EWG) at C4 (e.g., 4-nitro-5-chloropyrazole or 4-cyano-5-fluoropyrazole). Mechanism: Addition-Elimination via a Meisenheimer-like complex. The EWG stabilizes the negative charge intermediate.

Critical Considerations
  • Leaving Group: F >> Cl > Br.[1] Fluorine is preferred for SNAr due to the high electronegativity stabilizing the transition state, despite the stronger bond.

  • Solvent: Dipolar aprotic solvents (DMSO, NMP, DMF) are mandatory to solvate the cation and leave the nucleophilic amine "naked."

  • Regiochemistry: If N1 is unsubstituted, base-mediated deprotonation of the pyrazole NH (pKa ~14) will create a pyrazolate anion, shutting down the reaction due to electron donation. N1-protection (e.g., THP, SEM, Benzyl) is strongly recommended.

Step-by-Step Protocol
  • Reagents:

    • Substrate: 1-protected-4-nitro-5-chloropyrazole (1.0 equiv).

    • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).

    • Base: DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv).

    • Solvent: Acetonitrile (for mild cases) or DMSO (for difficult cases).

  • Procedure:

    • Dissolve substrate in DMSO (0.2 M concentration).

    • Add Base followed by the Amine.

    • Thermal: Heat to 80–120°C in a sealed tube for 4–16 hours.

    • Microwave (Recommended): Heat at 120–150°C for 20–40 minutes.

  • Workup:

    • Dilute with water (5x volume). If solid precipitates, filter. If oil, extract with EtOAc.

    • Wash organic layer extensively with water/brine to remove DMSO.

Protocol B: Buchwald-Hartwig Amination (Unactivated Systems)

Scope: 3-, 4-, or 5-halopyrazoles lacking strong EWGs. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Amine Coordination → Deprotonation → Reductive Elimination).[2]

Expertise & Causality
  • The "Pyridine Problem" in Pyrazoles: Like pyridines, pyrazoles can coordinate to Pd, poisoning the catalyst. Bulky biaryl phosphine ligands (Buchwald ligands) are essential to prevent this and facilitate reductive elimination.

  • Ligand Selection:

    • BrettPhos / tBuBrettPhos: Gold standard for primary amines.

    • RuPhos / XPhos: Excellent for secondary amines.

  • Base Sensitivity: Strong bases (NaOtBu) can cause hydrodehalogenation (replacement of Cl with H). If this occurs, switch to weaker bases (Cs₂CO₃, K₃PO₄).

Step-by-Step Protocol
  • Reagents:

    • Substrate: Halopyrazole (1.0 equiv).

    • Amine: 1.2 equiv.[3]

    • Catalyst Precursor: Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.05 equiv).

    • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary). Ratio Pd:Ligand = 1:2.

    • Base: NaOtBu (1.5 equiv) [Use Cs₂CO₃ if substrate has sensitive esters].

    • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

  • Procedure (Inert Atmosphere Required):

    • Pre-complexation: In a glovebox or under Argon, mix Pd source and Ligand in solvent. Stir 5 mins at RT to form the active L-Pd(0) species.

    • Add Halopyrazole, Amine, and Base.

    • Seal the vial.

    • Heat to 100°C for 8–12 hours.

  • Troubleshooting:

    • Low Conversion? Increase Temp to 120°C and use tBuBrettPhos.

    • Dehalogenation? Switch solvent to tBuOH or use K₃PO₄ as base.

Protocol C: Pyrazolyl Amine as Nucleophile (Functionalization)

Challenge: Once synthesized, the aminopyrazole has three nucleophilic sites: The exocyclic amine (-NH₂), the ring nitrogen (N1), and the C4 carbon (for electrophilic aromatic substitution). Goal: Selective Acylation/Alkylation of the exocyclic amine.

Regioselectivity Rules[4][5]
  • Hard Electrophiles (Acyl chlorides, Isocyanates): Prefer the exocyclic amine (kinetic control).

  • Soft Electrophiles (Alkyl halides): Prefer the Ring Nitrogen (N1) (thermodynamic control).

  • Solution: To alkylate the amine, you must often use Reductive Amination (Aldehyde + NaBH(OAc)₃) rather than direct alkylation, to avoid ring alkylation.

Protocol: Chemoselective Amide Coupling
  • Reagents:

    • 5-Aminopyrazole (1.0 equiv).

    • Carboxylic Acid (1.1 equiv).

    • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride).

    • Base: Pyridine (3.0 equiv) or DIPEA.

    • Solvent: DMF or EtOAc.

  • Procedure:

    • Dissolve Acid and Base in solvent.

    • Add HATU, stir 5 mins (activate acid).

    • Add Aminopyrazole.[4][5] Stir at RT for 2–4 h.

    • Note: If N1 is unsubstituted, HATU can sometimes react at N1. T3P is superior for sterically hindered or sensitive aminopyrazoles as it produces fewer byproducts.

Data Summary & Comparison

FeatureSNAr ProtocolBuchwald-Hartwig Protocol
Substrate Req. Must have EWG (-NO₂, -CN)Any Halopyrazole (Cl, Br, I)
Cost Low (No metal catalyst)High (Pd + Ligand)
Scalability High (Process friendly)Moderate (Metal removal required)
Key Risk N1-deprotonation shuts down reactionCatalyst poisoning / Dehalogenation
Preferred Solvent DMSO, NMPDioxane, Toluene, tBuOH

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022). Reviews "non-classic" SNAr strategies on 5-chloropyrazoles. Link

  • Buchwald-Hartwig Amination of Chloropyridines (Analogous to Pyrazoles). BenchChem Application Note. Provides troubleshooting for hydrodehalogenation in heteroaromatics. Link

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. (2015). Demonstrates SNAr scope on electron-deficient nitrogen heterocycles. Link

  • TCI Practical Example: Buchwald-Hartwig Amination. TCI Chemicals. Standard protocol for Pd(dba)₂/XPhos system. Link

  • Regioselective Synthesis of Substituted Aminopyrazoles. BenchChem. Discusses the nucleophilic competition between Ring N and Exocyclic N. Link

Sources

Application Note: Agrochemical Utility of 5-Chloro-1-methyl-1H-pyrazol-4-amine in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Compound Focus: 5-Chloro-1-methyl-1H-pyrazol-4-amine (CAS: 406189-04-6)

Introduction & Chemical Profile

In modern agrochemical discovery, the shift away from environmentally persistent halogenated anilines has driven the adoption of nitrogen-rich heterocycles as bioisosteres. 5-Chloro-1-methyl-1H-pyrazol-4-amine has emerged as a highly versatile building block in this domain. Characterized by its pyrazole ring, a 1-methyl lipophilic anchor, and a 5-chloro electron-withdrawing group, this intermediate is critical for synthesizing advanced crop protection agents.

Its most prominent application is in the synthesis of arylpyrrolidinone anilide herbicides , a novel class of compounds that includes Dimepyrolimet [1]. Dimepyrolimet is engineered for the selective control of gramineous weeds by interfering with plant energy metabolism [2]. By acting as the heteroaryl amine fragment during amide bond formation, 5-chloro-1-methyl-1H-pyrazol-4-amine imparts specific stereoelectronic properties that dictate both the target affinity and the environmental degradation profile of the final herbicide.

Mechanistic Rationale in Agrochemical Design

The selection of 5-chloro-1-methyl-1H-pyrazol-4-amine over traditional anilines is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • Steric & Lipophilic Tuning: The 1-methyl group provides a localized lipophilic surface that enhances penetration through the waxy cuticles of target weeds.

  • Electronic Modulation (Causality): The 5-chloro substituent exerts a strong inductive electron-withdrawing effect on the pyrazole ring. This lowers the

    
     of the C4-amine. While this reduced nucleophilicity makes the initial synthetic coupling more challenging, it directly results in a highly stable amide bond in the final product. This stability prevents premature enzymatic cleavage in the soil, ensuring the herbicide reaches the plant's root or shoot meristems intact.
    
  • Target Engagement: Once inside the plant, the pyrazole-amide motif acts as a critical hydrogen-bond donor/acceptor pair, binding tightly to enzymes involved in plant energy metabolism and arresting cell division [3].

MOA A Arylpyrrolidinone Anilide (Dimepyrolimet) B Plant Energy Metabolism (Enzymatic Target) A->B Binds & Inhibits C Depletion of Cellular Energy/Metabolite Pools B->C D Arrest of Meristematic Cell Division C->D E Selective Death of Gramineous Weeds D->E

Caption: Mechanism of action pathway for pyrazole-based arylpyrrolidinone anilide herbicides.

Experimental Protocol: Amide Coupling Workflow

The following protocol details the synthesis of the Dimepyrolimet core structure by coupling 5-chloro-1-methyl-1H-pyrazol-4-amine with a chiral pyrrolidone carboxylic acid.

Materials Required
  • Nucleophile: 5-Chloro-1-methyl-1H-pyrazol-4-amine (1.1 eq)

  • Electrophile: (3S,4S)-4-(3,5-dimethylphenyl)-1-methyl-2-oxopyrrolidine-3-carboxylic acid (1.0 eq)

  • Coupling Reagent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • In an oven-dried round-bottom flask purged with nitrogen, dissolve the (3S,4S)-pyrrolidone carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Expert Insight (Causality): HATU is specifically selected over standard carbodiimides (like EDCI) because the chiral pyrrolidone carboxylic acid is highly sterically hindered. HATU forms a highly reactive HOAt ester intermediate, which is necessary to overcome the steric bulk. DIPEA is used as a non-nucleophilic base to deprotonate the acid without competing for the electrophile.

Step 2: Nucleophilic Addition

  • Add 5-chloro-1-methyl-1H-pyrazol-4-amine (1.1 eq) to the activated ester solution in one portion.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Expert Insight (Causality): Because the amine is electronically deactivated by the adjacent 5-chloro group, extended reaction times are required. Heating is avoided to prevent epimerization of the sensitive (3S,4S) chiral centers on the pyrrolidone ring.

Step 3: Self-Validating Quench and Phase Separation

  • Validation Check: Monitor the reaction via LC-MS or TLC (UV 254 nm). The complete disappearance of the highly UV-active pyrazole amine indicates reaction completion.

  • Quench the reaction by diluting the mixture with Ethyl Acetate (10 volumes) and adding 1M aqueous HCl (5 volumes).

  • Separate the organic layer. Wash sequentially with saturated aqueous

    
     (5 volumes) and brine (5 volumes).
    
  • Expert Insight (Causality): This specific wash sequence is self-validating. The 1M HCl wash selectively protonates and removes unreacted pyrazole amine and DIPEA into the aqueous phase. The subsequent

    
     wash neutralizes and extracts any remaining acidic byproducts (such as HOAt), leaving predominantly the target neutral amide in the organic layer.
    

Step 4: Purification

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel flash chromatography using a gradient of 0-100% Ethyl Acetate in Hexanes.

Workflow A 5-Chloro-1-methyl-1H-pyrazol-4-amine (Nucleophile) C Amide Coupling Reaction (HATU, DIPEA, 16h, RT) A->C B (3S,4S)-Pyrrolidone Carboxylic Acid (Electrophile) B->C D Aqueous Workup (Phase Separation) C->D E Silica Gel Chromatography (0-100% EtOAc/Hexane) D->E F Purified Arylpyrrolidinone Anilide (e.g., Dimepyrolimet) E->F

Caption: Synthetic workflow for coupling 5-chloro-1-methyl-1H-pyrazol-4-amine to form herbicidal amides.

Data Presentation: Amide Coupling Optimization

Because of the deactivated nature of 5-chloro-1-methyl-1H-pyrazol-4-amine, standard coupling conditions often yield poor results. The table below summarizes quantitative optimization data, demonstrating why HATU/DIPEA in DMF is the superior choice for synthesizing these agrochemical candidates.

EntryCoupling Reagent (1.2 eq)SolventBase (3.0 eq)Time (h)Isolated Yield (%)Purity (LC-MS)
1EDCI, HOBtDCMTEA2445%>95%
2T3P (50% in EtOAc)EtOAcPyridine2462%>92%
3PyBOPDCMDIPEA1676%>98%
4 HATU DMF DIPEA 16 88% >99%

Note: Yields represent the isolated (3S,4S)-N-(5-chloro-1-methyl-1H-pyrazol-4-yl)-4-(3,5-dimethylphenyl)-1-methyl-2-oxopyrrolidine-3-carboxamide after silica gel chromatography.

References

  • PubChem, National Institutes of Health. "Dimepyrolimet | C18H21ClN4O2 | CID 172676669". Accessed March 2026.[Link]

  • University of Hertfordshire, Pesticide Properties DataBase (PPDB). "Dimepyrolimet - AERU". Accessed March 2026.[Link]

  • British Crop Production Council (BCPC). "Classification of herbicides - Compendium of Pesticide Common Names". Accessed March 2026.[Link]

Technical Application Note: High-Yield Synthesis of Bioactive Schiff Bases from 5-Chloro-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with specific insights into pyrazole chemistry to provide a robust, high-yield methodology.

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Schiff bases (azomethines) derived from 5-chloro-1-methyl-1H-pyrazol-4-amine represent a privileged class of intermediates. The presence of the electron-withdrawing chlorine at the C5 position, combined with the electron-donating


-methyl group, creates a unique electronic environment that modulates the lipophilicity and binding affinity of the resulting pharmacophores.

This guide details the optimized synthesis, purification, and characterization of these Schiff bases. It addresses the specific challenge of the reduced nucleophilicity of the C4-amine due to the adjacent chloro-substituent and provides a self-validating protocol for high-purity isolation.

Chemical Context & Mechanistic Insight

Structural Considerations

The starting material, 5-chloro-1-methyl-1H-pyrazol-4-amine , possesses two competing electronic effects:

  • Inductive Withdrawal (-I): The C5-Chlorine atom pulls electron density away from the pyrazole ring, slightly deactivating the C4-amine compared to a non-halogenated pyrazole.

  • Resonance/Inductive Donation (+I): The N1-Methyl group provides a slight electron-donating effect, stabilizing the ring.

Implication for Synthesis: Standard uncatalyzed condensation with aldehydes may be sluggish. Acid catalysis is mandatory to activate the carbonyl electrophile (aldehyde) to compensate for the amine's tempered nucleophilicity.

Reaction Mechanism

The formation follows a reversible acid-catalyzed condensation pathway.

  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (typically glacial acetic acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the C4-amine nitrogen attacks the activated carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

  • Dehydration: Proton transfer and elimination of a water molecule drive the formation of the C=N imine bond.

Mechanistic Pathway Diagram

ReactionMechanism Aldehyde Aromatic Aldehyde (R-CHO) Activated Activated Carbonyl (R-CH=OH+) Aldehyde->Activated Protonation Acid H+ Catalyst (AcOH) Acid->Activated Hemiaminal Hemiaminal Intermediate Activated->Hemiaminal + Amine (Nucleophilic Attack) Amine 5-chloro-1-methyl- 1H-pyrazol-4-amine Amine->Hemiaminal Water H2O (Byproduct) Hemiaminal->Water SchiffBase Target Schiff Base (Imine) Hemiaminal->SchiffBase Dehydration (-H2O)

Figure 1: Acid-catalyzed condensation mechanism for pyrazole-based Schiff base formation.

Experimental Protocol

Materials & Reagents[4][5][6][7]
  • Precursor: 5-chloro-1-methyl-1H-pyrazol-4-amine (1.0 equiv).

  • Electrophile: Substituted Aromatic Aldehyde (1.0 - 1.1 equiv).

    • Note: Electron-withdrawing groups (e.g., -NO2) on the aldehyde accelerate the reaction; electron-donating groups (e.g., -OMe) may require longer reflux.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Ethanol is preferred for its higher boiling point (

    
    ), providing more thermal energy.
    
  • Catalyst: Glacial Acetic Acid (2-3 drops per mmol).

Standard Reflux Procedure

This protocol is optimized for a 5 mmol scale.

Step 1: Reactant Solubilization

  • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5 mmol of 5-chloro-1-methyl-1H-pyrazol-4-amine in 20 mL of absolute ethanol.

  • Add 5 mmol of the chosen aromatic aldehyde.

  • Stir at room temperature for 5 minutes to ensure homogeneity.

Step 2: Catalysis & Reaction

  • Add 3-4 drops of glacial acetic acid to the mixture.

  • Attach a reflux condenser.

  • Heat the mixture to reflux (

    
     oil bath) with moderate stirring.
    
  • Time: Reflux for 3 to 6 hours .

    • Checkpoint: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting amine spot (lower

      
      ) should disappear.
      

Step 3: Work-up & Isolation [1]

  • Cool the reaction mixture to room temperature.

  • Pour the solution slowly onto 50 g of crushed ice with vigorous stirring.

  • A solid precipitate (the Schiff base) should form immediately.

  • Allow the suspension to stand for 15-30 minutes to maximize precipitation.

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the filter cake with cold water (2 x 10 mL) to remove residual acid and unreacted amine.

  • Wash with a small amount of cold ethanol (1 x 5 mL) to remove unreacted aldehyde.

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol.

    • Technique: Dissolve in minimum boiling ethanol, filter hot if necessary, then cool slowly to

      
      .
      
  • Dry the pure crystals in a vacuum desiccator over

    
     or 
    
    
    
    for 12 hours.
Experimental Workflow Diagram

Workflow Start Start: 5 mmol Amine + 5 mmol Aldehyde Solvent Dissolve in 20 mL EtOH Add cat. AcOH Start->Solvent Reflux Reflux @ 80°C (3-6 Hours) Solvent->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Quench Pour onto Crushed Ice TLC->Quench Complete Filter Vacuum Filtration Wash (H2O/Cold EtOH) Quench->Filter Recryst Recrystallize (Hot EtOH) Filter->Recryst Final Pure Schiff Base (Yield: 70-90%) Recryst->Final

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Characterization & Validation (QC)

To ensure scientific integrity, the synthesized compounds must be validated using the following spectral markers.

Comparison of Reaction Parameters
ParameterStandard ConditionOptimization for Electron-Rich Aldehydes
Solvent EthanolEthanol + 10% DMF (if solubility is poor)
Catalyst Glacial Acetic Acid2-3 drops conc.

(Stronger activation)
Temperature Reflux (

)
Reflux (

)
Time 3-4 Hours6-8 Hours
Yield 75-85%65-75%
Key Spectral Features (Validation)

Successful formation of the Schiff base is confirmed by the appearance of the imine bond signals and the disappearance of the amine (


) signals.
  • FT-IR Spectroscopy:

    • Target Signal: Strong absorption band at 1590 – 1625 cm⁻¹ (C=N stretching).

    • Validation: Absence of the double spike doublet around 3300-3400 cm⁻¹ (characteristic of primary amine

      
      ).
      
  • ¹H NMR Spectroscopy (DMSO-d6 or CDCl3):

    • Azomethine Proton (-N=CH-): A sharp singlet typically between

      
       8.4 – 8.9 ppm . This is the definitive proof of Schiff base formation.
      
    • Aromatic Protons: Multiplets in the

      
       6.5 – 8.0 ppm range.
      
    • Methyl Group: Singlet around

      
       3.5 – 3.8 ppm (N-CH3 of the pyrazole).
      
  • Mass Spectrometry:

    • Molecular ion peak

      
       or 
      
      
      
      corresponding to the calculated mass. Note the characteristic chlorine isotope pattern (
      
      
      ).

Application & Biological Relevance[1][2][3][4][5][9][10][11]

Why synthesize these specific derivatives? The 5-chloro-1-methyl-pyrazole moiety acts as a bio-isostere for various lipophilic aromatic rings found in FDA-approved drugs.

  • Antimicrobial Activity: The C=N linkage allows for hydrogen bonding with active centers of cell constituents, interfering with normal cell processes. Derivatives often show potent activity against S. aureus and E. coli.

  • Anticancer Potential: Pyrazole-based Schiff bases have demonstrated cytotoxicity against MCF-7 (breast cancer) and HeLa cell lines by inhibiting DNA topoisomerase II.

  • Anti-inflammatory: Inhibition of COX-2 enzymes is a known property of pyrazole derivatives; the Schiff base modification often improves selectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate on Ice Product is too soluble in ethanol/water mix.Evaporate 50% of the solvent before pouring onto ice. Alternatively, extract with Dichloromethane (DCM).
Low Yield Incomplete reaction (equilibrium limitation).Use a Dean-Stark trap to physically remove water, driving the equilibrium to the right (Le Chatelier's principle).
Oily Product Impurities or solvent trapping.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Starting Material in NMR Hydrolysis during work-up.Ensure the work-up is neutral. Avoid strong acids during isolation. Store product in a desiccator (Schiff bases can hydrolyze in moist air).

References

  • Parikh, K. S., & Vyas, S. P. (2012). Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Chemical and Pharmaceutical Research, 4(5), 2681-2683.

  • Alam, M. S., et al. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(2).

  • BenchChem. Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles: Application Notes.

  • Das, R. (2018). Schiff Bases: Synthesis, Applications and Characterization Using FT-NMR Spectroscopy.[2] Journal of Emerging Technologies and Innovative Research, 5(1).

  • Ukwueze, N. N., et al. (2025). Synthesis, DFT Studies, and Molecular Docking Analysis of a Novel Acylpyrazolone Schiff Base.[3] Applied Organometallic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 5-chloro-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Pathway

The Challenge: Synthesizing 5-chloro-1-methyl-1H-pyrazol-4-amine (CAS: 16079-24-6) presents a classic "chemoselectivity paradox." You must reduce a nitro group to an amine without stripping the sensitive chlorine atom at the C5 position (hydrodechlorination). Standard hydrogenation protocols (Pd/C + H₂) often fail here, resulting in mixtures of the target and the dechlorinated byproduct (1-methyl-1H-pyrazol-4-amine), drastically lowering yield.

The Solution: This guide prioritizes a chemoselective reduction strategy using Iron/Ammonium Chloride (Fe/NH₄Cl) or Sulfided Platinum (Pt(S)/C), bypassing the risks of standard catalytic hydrogenation.

Visual Workflow: The Optimized Route

SynthesisPath Start Starting Material 5-chloro-1-methyl-1H-pyrazole Nitration Step 1: Nitration (HNO3 / H2SO4) *Temp Control Critical* Start->Nitration Electrophilic Subst. Intermediate Intermediate 5-chloro-1-methyl-4-nitropyrazole Nitration->Intermediate Isolation Reduction Step 2: Chemoselective Reduction (Fe / NH4Cl / EtOH) *Preserves Chlorine* Intermediate->Reduction Bechamp Cond. Product Target Product 5-chloro-1-methyl-1H-pyrazol-4-amine Reduction->Product Purification

Figure 1: The optimized two-step synthesis pathway focusing on chemoselectivity.

Step-by-Step Protocols & Troubleshooting

Phase 1: Nitration of 5-chloro-1-methyl-1H-pyrazole

Goal: Introduce the nitrogen at C4 without degrading the pyrazole ring.

The Protocol:

  • Preparation: Dissolve 5-chloro-1-methyl-1H-pyrazole (1.0 eq) in conc. H₂SO₄ (5.0 vol) at 0°C.

  • Addition: Dropwise addition of fuming HNO₃ (1.5 eq). Crucial: Maintain internal temperature <10°C.

  • Reaction: Allow to warm to RT; stir for 2-4 hours.

  • Quench: Pour onto crushed ice. The solid 4-nitro intermediate usually precipitates.

Troubleshooting Guide:

Issue EncounteredProbable CauseCorrective Action
Exotherm/Runaway Rapid addition of HNO₃.Use a cooling bath (MeOH/Ice). Add acid via addition funnel over 45 mins.
Oily/Tar Product Overheating during nitration.Keep T < 10°C during addition. If oil forms, extract with DCM, dry over MgSO₄, and recrystallize from EtOH.
Low Conversion Wet reagents (water inhibits nitration).Use fuming HNO₃ and 98% H₂SO₄. Ensure glassware is oven-dried.

Expert Insight: If you experience violent exotherms on scale-up, consider the "Nitrate Salt" method adapted from imidazole chemistry. Pre-mix the pyrazole with nitric acid in toluene to form the nitrate salt, isolate it, and then introduce it to cold sulfuric acid. This controls the stoichiometry and heat release [1].

Phase 2: The Critical Reduction (Yield Maker/Breaker)

Goal: Reduce -NO₂ to -NH₂ while keeping the -Cl intact.

The Problem with Pd/C: Using Palladium on Carbon (Pd/C) with Hydrogen gas is the default for many chemists. Do not use this. It will facilitate oxidative addition into the C-Cl bond, replacing the chlorine with hydrogen (hydrodechlorination), reducing your yield of the target molecule to <30%.

Recommended Protocol: Fe/NH₄Cl (Bechamp Reduction) This method is robust, cheap, and highly chemoselective for nitro groups in the presence of halogens [2].

  • Setup: In a round-bottom flask, suspend 5-chloro-1-methyl-4-nitropyrazole (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activator: Add Ammonium Chloride (NH₄Cl) (5.0 eq).

  • Reductant: Add Iron Powder (Fe) (5.0 eq, <325 mesh is best).

  • Reflux: Heat to vigorous reflux (approx. 78°C) for 2–4 hours.

    • Visual Cue: The grey iron powder will turn into a rusty brown sludge (Iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Concentration: Evaporate the ethanol.

Alternative Protocol: Stannous Chloride (SnCl₂) Use for small scale (<1g) where iron workup is too messy.

  • Dissolve nitro compound in EtOAc or EtOH.

  • Add SnCl₂·2H₂O (5.0 eq).

  • Stir at 70°C.

  • Warning: Workup requires careful pH adjustment to avoid tin emulsions.

Decision Logic for Reduction

ReductionLogic Q1 Is the Halogen (Cl) Essential? Q2 Scale of Reaction? Q1->Q2 Yes Stop Use Pd/C + H2 (Fastest, but removes Cl) Q1->Stop No Fe Use Fe / NH4Cl (Best for Scale >5g) Q2->Fe Large Scale Sn Use SnCl2 (Best for Scale <1g) Q2->Sn Small Scale Pt Use Pt(S)/C + H2 (High Pressure Equip. Req.) Q2->Pt Autoclave Available

Figure 2: Selecting the correct reducing agent to prevent dechlorination.

Phase 3: Isolation & Purification

The free amine (5-chloro-1-methyl-1H-pyrazol-4-amine) is moderately water-soluble and air-sensitive (oxidation to dark purple tars).

Optimized Workup:

  • Basify: After removing ethanol from the Fe/NH₄Cl reaction, the residue is acidic. Add sat. NaHCO₃ or 1N NaOH until pH ~9-10.

  • Extraction: Do not use Diethyl Ether (poor solubility). Use Ethyl Acetate or DCM/Isopropanol (9:1) . Perform 3-4 extractions.

  • Stabilization (The HCl Salt Trick):

    • The free amine oxidizes over time.

    • Immediate Action: Dissolve the crude oil in minimal dry dioxane or ether.

    • Add 4M HCl in Dioxane.

    • The dihydrochloride salt will precipitate as a stable, white/off-white solid [3]. Filter and dry.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Zinc/Acetic acid for the reduction? A: Proceed with caution. While Zn/AcOH is milder than Pd/C, Zinc can still effect hydrodechlorination on electron-deficient rings like pyrazoles. Iron (Fe) is significantly safer for preserving the C-Cl bond.

Q: My product turned purple/black overnight. What happened? A: 4-Aminopyrazoles are electron-rich and prone to air oxidation. Store the free amine under Argon at -20°C. For long-term storage, always convert it to the HCl salt form, which is shelf-stable at room temperature.

Q: I see a spot on TLC just below my product. What is it? A: This is likely the dechlorinated side product (1-methyl-1H-pyrazol-4-amine). This indicates your reduction conditions were too harsh (e.g., traces of Pd contamination or excessive temperature with active metals).

Q: How do I remove the iron sludge effectively? It clogs my filter. A: Filter the reaction mixture while it is still hot . If it cools, the salts crash out and clog the Celite. Adding a small layer of sand on top of the Celite can also prevent the iron particles from blinding the filter pores immediately.

References

  • Google Patents.Preparation method of 5-chloro-1-methyl-4-nitroimidazole (Adapted). Patent CN101948435A.
  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Review of chemoselective methods including Fe/NH4Cl). Available at: [Link]

  • PubChem. 5-chloro-1-methyl-1h-pyrazol-4-amine dihydrochloride (Compound Summary). Available at: [Link]

Sources

Technical Support Center: Stability & Storage of 5-Chloro-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-ox-406189 Status: Open Priority: High (Compound Degradation) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Issue Summary

User Report: "My sample of 5-chloro-1-methyl-1H-pyrazol-4-amine (CAS 406189-04-6) has turned from a pale yellow solid to a dark brown/black sticky solid after two weeks of storage at room temperature. Is it still usable?"

Diagnosis: The compound has undergone oxidative degradation . Electron-rich heteroaromatic amines like 4-aminopyrazoles are highly susceptible to atmospheric oxidation, leading to the formation of N-oxides, azo-dimers, and complex polymeric tars (often referred to as "aniline blacks" in broader amine chemistry).

Root Cause Analysis: The Mechanism of Failure

To prevent recurrence, it is critical to understand why this happens. The amino group at the 4-position of the pyrazole ring is electron-rich. Despite the electron-withdrawing effect of the chlorine atom at position 5, the molecule remains labile to Single Electron Transfer (SET) oxidation.

The Degradation Pathway

Exposure to oxygen and light promotes the formation of a radical cation, which rapidly dimerizes or polymerizes.

OxidationPathway Amine 5-Chloro-1-methyl- 1H-pyrazol-4-amine (Pale Yellow) Radical Radical Cation Intermediate [R-NH2•]+ Amine->Radical O2 / Light (SET Oxidation) Dimer Hydrazo Dimer (Unstable) Radical->Dimer Coupling Polymer Polymeric Tars (Black/Brown) Radical->Polymer Polymerization Azo Azopyrazole (Dark Colored) Dimer->Azo Oxidation

Figure 1: Proposed oxidative degradation pathway of 4-aminopyrazoles upon exposure to air and light.

Troubleshooting & Remediation

Q: Is my dark sample usable? A: Likely no for sensitive biological assays, but potentially yes for synthetic intermediates after purification. The dark color indicates impurities that can act as radical initiators or metal chelators, potentially poisoning catalysts (e.g., Pd in cross-couplings).

Protocol A: Purification of Oxidized Material (Recrystallization)

Use this protocol if you have >500 mg of material.

  • Dissolution: Dissolve the crude dark solid in a minimum amount of warm Ethanol (EtOH) or Ethyl Acetate (EtOAc) (approx. 50-60°C).

  • Decolorization: Add activated charcoal (5-10% w/w) and stir for 15 minutes.

  • Filtration: Filter the hot solution through a Celite pad to remove the charcoal and polymeric tars.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, add a non-polar anti-solvent like Hexanes or Heptane dropwise until turbidity persists.

  • Isolation: Cool to 4°C, filter the precipitate, and wash with cold Hexanes.

  • Drying: Dry under high vacuum (< 5 mbar) for 4 hours.

Prevention: The "Gold Standard" Storage Protocols

To ensure long-term stability, you must eliminate the three enemies: Oxygen, Moisture, and Light .

Comparative Storage Stability Data

Based on accelerated stability studies of analogous aminopyrazoles.

Storage ConditionAtmospherePackagingEst. Shelf LifeRisk Level
Ambient (25°C) AirClear Vial< 2 WeeksCritical
Refrigerated (4°C) AirAmber Vial1-2 MonthsHigh
Freezer (-20°C) Nitrogen/ArgonSealed Amber Vial6-12 MonthsLow
HCl Salt (-20°C) Air/ArgonSealed Vial> 2 YearsNegligible
Protocol B: Long-Term Stabilization via Salt Formation

The most effective way to prevent oxidation is to "lock" the lone pair of electrons on the nitrogen atom by converting the free amine to a hydrochloride salt. This renders the molecule resistant to oxidation.

Step-by-Step Conversion:

  • Dissolve: Dissolve 1.0 equivalent of 5-chloro-1-methyl-1H-pyrazol-4-amine in Diethyl Ether or Dichloromethane (DCM) .

  • Acidify: Cool to 0°C and add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • Precipitate: The hydrochloride salt will precipitate immediately as a white/off-white solid.

  • Isolate: Filter the solid under an inert atmosphere (nitrogen blanket) if possible.

  • Wash: Wash with cold ether to remove excess acid.

  • Store: The resulting salt is significantly more stable and can be stored at 4°C or -20°C for years.

Decision Matrix: Handling & Storage

Use this logic flow to determine the best course of action for your specific sample.

StorageDecision Start Start: Assess Sample Status ColorCheck Is the sample dark/brown? Start->ColorCheck Purify Execute Protocol A (Recrystallization) ColorCheck->Purify Yes UsageCheck Immediate Use (< 2 weeks)? ColorCheck->UsageCheck No (Pale Yellow) Purify->UsageCheck SaltCheck Is it an HCl Salt? UsageCheck->SaltCheck No (Long Term) StoreArgon Store at -20°C Under Argon/Nitrogen UsageCheck->StoreArgon Yes StoreSalt Store at 4°C or -20°C (Standard Vial) SaltCheck->StoreSalt Yes Convert Execute Protocol B (Convert to HCl Salt) SaltCheck->Convert No Convert->StoreSalt

Figure 2: Decision tree for handling, purification, and storage of aminopyrazoles.

Frequently Asked Questions (FAQ)

Q: Can I use a desiccator instead of an inert gas atmosphere? A: A desiccator removes moisture but not oxygen .[1] While removing moisture helps (as water can catalyze degradation), it is insufficient for long-term storage of the free base. You must displace the oxygen using Nitrogen or Argon.

Q: I need to use the compound in a biological assay. Will the HCl salt affect it? A: Generally, no. The HCl salt will dissociate in buffered aqueous media (like PBS). However, ensure you account for the difference in molecular weight when calculating molarity.

  • MW (Free Base): ~131.56 g/mol

  • MW (HCl Salt): ~168.02 g/mol

Q: Why does the SDS say "Store at Ambient" if it degrades? A: SDS recommendations often refer to safety (flammability/toxicity) rather than product quality preservation. Chemical suppliers may ship at ambient temperature for cost reasons, expecting the researcher to transfer it to optimal conditions upon receipt. Always prioritize chemical stability data over general SDS storage codes.

References

  • Oxidation Mechanisms of Aminopyrazoles

    • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021).[2] MDPI.

    • Source: [Link][1][3][4][5][6][7][8]

  • General Stability of Heterocyclic Amines

    • Degradation of heterocyclic aromatic amines in oil under storage.[9] (2007). PubMed.

    • Source: [Link]

  • Safety & Handling Data (SDS)

    • 5-Chloro-1-methyl-1H-pyrazol-4-amine Safety Data Sheet. Sigma-Aldrich.[10]

  • Purification & Salt Formation Techniques

    • Purification of Laboratory Chemicals. (Standard Reference Text).
    • Context: General protocols for amine purification and salt form
    • Source: [Link]

Sources

Technical Support Center: Purification & Handling of 5-Chloro-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific challenges associated with 5-chloro-1-methyl-1H-pyrazol-4-amine , a critical intermediate in kinase inhibitor synthesis. Unlike simple anilines, this heterocyclic amine presents unique stability issues, including rapid oxidative degradation (pinking/browning) and solubility anomalies due to the electron-withdrawing chlorine atom adjacent to the basic nitrogen centers.

The following troubleshooting modules are derived from field inquiries and internal process optimization data.

Module 1: The "Dark Oil" Phenomenon (Oxidation & Stability)

Ticket #4920: "My product turns from off-white to dark brown oil within hours of rotary evaporation. Purity drops from 98% to 92%."

Diagnosis: This is the classic signature of aminopyrazole oxidation . The 4-amino group on the electron-rich pyrazole ring is highly susceptible to radical oxidation by atmospheric oxygen, forming azo-dimers and quinoid-like impurities. The chlorine atom at C5, while electron-withdrawing, does not sufficiently passivate the ring against oxidation in the free-base form.

Resolution Protocol: The "Antioxidant Workup"

To prevent degradation during isolation, you must interrupt the radical oxidation pathway during the aqueous workup phase.

Step-by-Step Optimization:

  • Degassing: All extraction solvents (DCM or EtOAc) must be sparged with Nitrogen/Argon for 15 minutes prior to use.

  • The Scavenger Additive: Add Sodium Hydrosulfite (Na₂S₂O₄) or Ascorbic Acid (0.5% w/v) to the aqueous phase during the initial extraction. This acts as a sacrificial reductant.

  • Temperature Control: Never exceed 35°C on the rotovap bath. Higher temperatures accelerate the homolytic cleavage of N-H bonds, initiating polymerization.

  • The "Salt Switch": Do not store the free base. Immediately convert the oil to a stable salt (HCl or Oxalate) for storage (See Module 2).

Expert Note: If you must store the free base, store it as a solution in degassed DCM/Toluene at -20°C rather than as a neat oil. Neat oils have a high surface-area-to-volume ratio exposed to headspace oxygen.

Module 2: Salt Formation Strategy (Purification & Storage)

Ticket #5102: "Recrystallization of the free base is failing. I get a gummy solid. How do I stabilize this?"

Diagnosis: 5-chloro-1-methyl-1H-pyrazol-4-amine has a low melting point and poor lattice energy in its free base form, leading to "oiling out" rather than crystallizing. Salt formation is not just for storage; it is the most effective purification vector .

Resolution Protocol: The HCl Precipitation Method

We recommend forming the Mono-Hydrochloride Salt . The electron-withdrawing chlorine reduces the basicity of the amine, so a strong acid is required for stoichiometric protonation.

Experimental Workflow:

  • Dissolution: Dissolve the crude dark oil in Anhydrous Ethanol (EtOH) (5 volumes relative to mass).

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble oligomers.

  • Acidification: Cool to 0–5°C. Dropwise add 4M HCl in Dioxane or HCl in IPA (1.1 equivalents).

    • Why Dioxane/IPA? Avoiding water is critical.[1][2] Aqueous HCl often leads to hygroscopic sticky solids.

  • Crystallization: Add MTBE (Methyl tert-butyl ether) or Heptane dropwise as an anti-solvent until turbidity persists. Stir at 0°C for 2 hours.

  • Isolation: Filter the white precipitate under a nitrogen blanket. Wash with cold MTBE.

Data Comparison: Free Base vs. HCl Salt

FeatureFree BaseHCl Salt
Appearance Yellow/Brown Oil or Waxy SolidWhite/Off-White Crystalline Powder
Oxidation Stability Poor (< 24 hours in air)Excellent (> 6 months at 4°C)
Melting Point ~47–50°C (Broad)>180°C (Sharp, Decomposes)
Solubility Soluble in DCM, EtOAcSoluble in Water, MeOH, DMSO

Module 3: Impurity Profiling & Regioisomer Removal

Ticket #5331: "LCMS shows a persistent impurity (M+H 132) at 3-5%. Is this the 3-chloro isomer?"

Diagnosis: If your synthesis involved the methylation of 5-chloro-4-nitro-1H-pyrazole, you likely have the N-methylation regioisomer (5-chloro-1-methyl vs. 3-chloro-1-methyl). Alternatively, if synthesized via cyclization, you may have the 3-amino isomer .

Differentiation Logic:

  • Target: 5-chloro-1-methyl-1H-pyrazol-4-amine.[3]

  • Impurity: 3-chloro-1-methyl-1H-pyrazol-4-amine (often formed if methylation conditions are not controlled).

Resolution Protocol: Selective Recrystallization

The 5-chloro isomer is generally less soluble in polar-aprotic solvents due to the steric clash between the N-methyl and the Chlorine atom (the "buttressing effect"), which distorts the planarity slightly compared to the 3-chloro isomer.

  • Solvent System: Use Toluene/Heptane (1:3) .

  • Procedure:

    • Dissolve crude mixture in minimum hot Toluene (60°C).

    • Slowly add Heptane.

    • The 5-chloro isomer typically crystallizes first.

  • Verification: Use NOE (Nuclear Overhauser Effect) NMR .

    • Target (5-Cl): Strong NOE between N-Methyl protons and C5-Cl? No. NOE between N-Methyl and H3 proton is ABSENT. (Distance is too far).

    • Impurity (3-Cl):Strong NOE between N-Methyl protons and H5 proton.

Visual Troubleshooting Guide

The following diagrams illustrate the decision logic for purification and the mechanistic pathway for salt formation.

Figure 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckColor Visual Inspection: Is it Dark Brown/Black? Start->CheckColor Oxidation High Oxidation Levels (Azo/Nitroso impurities) CheckColor->Oxidation Yes CheckRegio LCMS/NMR Check: Regioisomer > 2%? CheckColor->CheckRegio No (Yellow/Orange) PreTreat Action: Dissolve in DCM, Wash with Na2S2O4 (aq) Oxidation->PreTreat PreTreat->CheckRegio RegioRemoval Action: Toluene/Heptane Recrystallization (Free Base) CheckRegio->RegioRemoval Yes SaltForm Action: Convert to HCl Salt (EtOH + HCl/Dioxane) CheckRegio->SaltForm No RegioRemoval->SaltForm FinalProduct Pure 5-Chloro-1-methyl- 1H-pyrazol-4-amine HCl SaltForm->FinalProduct

Caption: Logical workflow for determining the necessary purification steps based on crude appearance and impurity profiling.

Figure 2: Optimized Workup & Isolation Workflow

WorkupFlow Quench Reaction Quench (Cool to 0°C) Extract Extraction (DCM + Na2S2O4) Quench->Extract pH > 9 Dry Drying (Na2SO4 + Argon Sparge) Extract->Dry Evap Evaporation (<35°C, Vacuum) Dry->Evap Precip Salt Precipitation (Add HCl/IPA -> MTBE) Evap->Precip Immediate Store Storage (-20°C, Desiccator) Precip->Store

Caption: Step-by-step isolation protocol emphasizing antioxidant protection and temperature control.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography for purification? A: Yes, but with caution. Aminopyrazoles streak (tail) badly on standard silica due to hydrogen bonding with silanols.

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane.

  • Eluent: Use DCM:Methanol (95:5) with 0.5% NH₄OH.

  • Warning: Do not leave the compound on the column for long; silica is slightly acidic and can catalyze oxidation.

Q: What is the estimated pKa of the 4-amino group? A: The pKa is estimated to be between 3.5 and 4.2 . The electron-withdrawing chlorine at C5 and the sp2 nitrogen at N2 reduce the basicity compared to a standard aniline (pKa ~4.6). This means you need to adjust your aqueous workup pH to >9 to ensure the free base is fully extracted.

Q: Why is the 5-chloro position so reactive to nucleophiles? A: It generally isn't. However, in the presence of strong nucleophiles and heat, the chlorine can undergo S_NAr displacement, especially if the ring is protonated. Avoid heating with strong bases (like methoxide) which could displace the chloride.

References

  • Synthesis and Reactivity of Aminopyrazoles

    • Title: "Regioselective synthesis of 5-amino-1-arylpyrazoles."
    • Source:Beilstein Journal of Organic Chemistry, 2011.
    • URL:[Link]

  • Handling Air-Sensitive Amines

    • Title: "Practical Guide to Handling Air-Sensitive Reagents."
    • Source:Sigma-Aldrich Technical Bulletin AL-134.[4]

  • Purification of Heterocyclic Amines

    • Title: "Purification of Labor
    • Source:ScienceDirect (Butterworth-Heinemann).
    • URL:[Link]

  • Structural Data & Isomerism

    • Title: "Crystal structure of 5-chloro-1-phenyl-1H-pyrazol-4-amine." (Structural analog reference for geometry).
    • Source:N
    • URL:[Link]

Sources

handling light sensitivity of chlorinated aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photostability Management for Chlorinated Aminopyrazoles

Status: Active Document ID: CAP-PHOTO-001 Last Updated: October 2023

Executive Summary

Chlorinated aminopyrazoles are high-value scaffolds in kinase inhibitor development (e.g., JAK, Aurora kinase inhibitors). However, they exhibit a specific vulnerability: the C4-Chlorine bond is electronically sensitized by the adjacent electron-donating amino group (


) and the electron-rich pyrazole ring. Upon exposure to UV/Visible light (specifically 300–450 nm), this bond undergoes homolytic cleavage, leading to dechlorination , dimerization , and oxidative degradation .

This guide provides field-proven protocols to mitigate these risks during synthesis, purification, and storage.

Module 1: The Mechanism of Failure

Q: Why is my compound degrading even in "low light"? A: Standard laboratory fluorescent lighting emits spikes in the UV/Blue region (365–435 nm) that overlap with the absorption tail of aminopyrazoles. The amino group pushes electron density into the ring, lowering the bond dissociation energy (BDE) of the C-Cl bond.

The Degradation Pathway:

  • Excitation: Photon absorption promotes the molecule to a singlet excited state (

    
    ).
    
  • Intersystem Crossing: Rapid transition to a triplet state (

    
    ).
    
  • Homolysis: The C-Cl bond cleaves, generating a reactive pyrazolyl radical and a chlorine radical.

  • Fate: The radical abstracts a hydrogen atom from the solvent (forming the dechlorinated impurity) or reacts with oxygen (forming peroxides/tars).

Photodegradation Start Chlorinated Aminopyrazole Excited Excited State [Ar-Cl]* Start->Excited Absorption Light UV/Vis Light (λ < 450nm) Light->Excited Radical Radical Pair [Ar• + •Cl] Excited->Radical Homolysis Dechloro Dechlorinated Impurity (Ar-H) Radical->Dechloro H-Abstraction (Solvent) Dimer Dimerized Artifacts (Ar-Ar) Radical->Dimer Recombination Oxide Oxidation Tars Radical->Oxide + O2

Figure 1: Radical-mediated photodechlorination pathway of aminopyrazoles.

Module 2: Synthesis & Reaction Monitoring

Q: My reaction mixture turns dark/black after 1 hour. Is this normal? A: No. Darkening usually indicates radical polymerization initiated by photolysis. If your reaction involves radical-sensitive catalysts (e.g., Pd(0)) or electron-rich solvents, light exclusion is mandatory.

Protocol: The "Dark Mode" Synthesis

  • Vessel Prep: Wrap the reaction flask completely in aluminum foil before adding reagents.

  • Hood Lighting: Turn off the immediate hood sash light. Rely on ambient room light or install yellow UV-cutoff filters (sleeve filters) on overhead fluorescents.

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) if possible, as they readily donate hydrogen atoms to radicals, accelerating dechlorination. Use Acetonitrile (MeCN) or Dichloromethane (DCM) where feasible.

Troubleshooting Table: Reaction Issues

SymptomProbable CauseCorrective Action
Des-Chloro impurity (>5%) Solvent H-abstractionSwitch solvent to MeCN; degas solvents to remove

.
Stalling conversion Catalyst deactivationPd catalysts are light-sensitive. Wrap catalyst weigh-boat in foil.
New spot on TLC (lower Rf) Photo-oxidationDevelop TLC plates immediately; do not leave them on the bench.

Module 3: Purification & Analysis (LCMS/HPLC)

Q: I see a "Ghost Peak" (M-34) in my LCMS that wasn't in the NMR. What is it? A: This is the dechlorinated artifact generated during the analysis. The intense UV light from the DAD (Diode Array Detector) or the autosampler's transparent vial can degrade the sample before or during measurement.

Diagnostic Check:

  • Step 1: Inject the sample immediately after preparation.

  • Step 2: Re-inject the same vial after 4 hours on the autosampler tray.

  • Result: If the M-34 peak grows, the degradation is occurring in the vial.

Protocol: Safe Purification Workflow

Purification Sample Crude Sample Filter Syringe Filter (Use Amber Housing) Sample->Filter Vial Transfer to Amber Vial Filter->Vial LC LCMS/Prep-HPLC Vial->LC Minimize Wait Time Fraction Fraction Collection LC->Fraction Wrap Wrap Tubes in Foil Immediately Fraction->Wrap CRITICAL STEP Dry Lyophilize in Dark Wrap->Dry

Figure 2: Light-safe purification workflow to prevent artifact formation.

Key Analytical Adjustments:

  • Autosampler: Use Amber glass vials (Type 1, Class B). If unavailable, wrap clear vials in foil.

  • Detector: If using a DAD, monitor at the absorbance max (e.g., 254 nm) but turn off the lamp for wavelengths <220 nm if not needed, as high-energy UV accelerates damage.

Module 4: Storage & Formulation

Q: My white solid turned yellow on the shelf. Is it ruined? A: Surface yellowing is common and often affects only the top 1–5% of the material (the "skin" effect).

  • Recovery: Dissolve the solid in a minimal amount of DCM, pass through a short silica plug (in the dark), and re-precipitate.

  • Prevention: Store under inert gas (

    
     or Ar) to prevent the radical-oxide cycle.
    

Storage Matrix:

StateContainer TypeTemperatureShelf Life (Est.)
Solid (Dry) Amber Vial + Parafilm-20°C> 12 Months
Solid (Dry) Clear VialRT< 1 Week (Yellowing)
Solution (DMSO) Amber Vial-20°C1–3 Months
Solution (DMSO) Clear Plate (Assay)RT< 4 Hours

Assay Handling (High Throughput Screening): For biological assays, compounds are often plated in clear plastic.

  • Rule: Keep plates covered with opaque lids or aluminum adhesive seals until the exact moment of reading.

  • Tip: If using a fluorescence reader, ensure the excitation wavelength does not overlap with the compound's absorption max to prevent "photobleaching" of the compound itself.

References

  • Photochemical Mechanisms

    • Zhou, S., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. National Institutes of Health (NIH). Link

    • Note: Describes the stepwise reductive debromination/dechlorination mechanism in heteroarom
  • Handling Guidelines

    • Labtag. (2024).[1] 5 Tips for Handling Photosensitive Reagents. Link

    • Note: Best practices for container selection and lab environment.
  • Pharmaceutical Stability

    • Pharmaguideline. (2015).[2] Protection of Light Sensitive Products. Link

    • Note: Regulatory context (ICH Q1B)
  • Dechlorination Chemistry

    • Carey, J. H., et al. (1976).[3] Photodechlorination of PCB's in the presence of titanium dioxide. Bulletin of Environmental Contamination and Toxicology. Link

    • Note: Foundational text on radical-mediated dechlorin

Sources

Technical Support Center: Stability of 5-Chloro-1-methyl-1H-pyrazol-4-amine in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 5-chloro-1-methyl-1H-pyrazol-4-amine. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound, particularly in acidic environments. Our goal is to equip you with the scientific understanding and practical guidance necessary to ensure the integrity of your experiments.

Introduction

5-Chloro-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry due to their diverse biological activities.[1] The stability of this compound is a critical factor that can influence its storage, handling, and the reliability of experimental results. This guide will focus on its behavior in acidic media, a common condition in many chemical and biological assays.

The pyrazole ring is generally aromatic and relatively stable, but its stability can be significantly influenced by its substituents.[2] In 5-chloro-1-methyl-1H-pyrazol-4-amine, the presence of an electron-donating amino group at the C4 position and an electron-withdrawing chloro group at the C5 position creates a unique electronic environment that dictates its reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving 5-chloro-1-methyl-1H-pyrazol-4-amine in an acidic buffer for my assay and I'm concerned about its stability. What are the primary degradation pathways I should be aware of?

A1: In acidic media, the primary concern for the stability of 5-chloro-1-methyl-1H-pyrazol-4-amine is its potential for hydrolytic degradation. The two most likely degradation pathways are:

  • Protonation of the Amino Group: The 4-amino group is basic and will be protonated in acidic conditions to form an ammonium salt. While this is not a degradation in itself, the resulting electron-withdrawing ammonium group can alter the electronic properties of the pyrazole ring, potentially influencing its stability and reactivity.[3]

  • Hydrolytic Dechlorination: Although the C-Cl bond on a pyrazole ring is generally stable, prolonged exposure to strong acidic conditions, especially at elevated temperatures, could potentially lead to nucleophilic substitution of the chloro group by water, resulting in the formation of 5-hydroxy-1-methyl-1H-pyrazol-4-amine. This is a known degradation pathway for some chloro-substituted heterocyclic compounds.[4]

  • Ring Degradation: While less common for the pyrazole ring itself due to its aromaticity, extreme acidic conditions (very low pH) and high temperatures could potentially lead to more complex degradation pathways involving ring opening.[5]

A hypothesized primary degradation pathway in acidic media is illustrated below:

5-chloro-1-methyl-1H-pyrazol-4-amine 5-chloro-1-methyl-1H-pyrazol-4-amine Protonated_Species 5-chloro-1-methyl-1H-pyrazol-4-ammonium 5-chloro-1-methyl-1H-pyrazol-4-amine->Protonated_Species H+ (Acidic Media) Hydrolysis_Product 5-hydroxy-1-methyl-1H-pyrazol-4-amine Protonated_Species->Hydrolysis_Product H2O, Δ (Forced Conditions) cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in MeOH/ACN) Stress_Sample Mix Stock with 0.1 M HCl Stock_Solution->Stress_Sample Incubate Incubate at 60°C Stress_Sample->Incubate Time_Points Withdraw Aliquots at 0, 2, 4, 8, 24h Incubate->Time_Points Quench Neutralize Aliquots Time_Points->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Data_Analysis Calculate % Degradation HPLC_Analysis->Data_Analysis

Sources

Technical Support Center: Navigating Regioselectivity in Pyrazole Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: What are the fundamental principles governing regioselectivity in pyrazole substitutions?

The regioselectivity of substitution reactions on the pyrazole ring is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1] Pyrazole is an electron-rich aromatic heterocycle with two nitrogen atoms, which dictates its reactivity.[1][2]

  • Electronic Effects: The pyrazole ring has two distinct nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. The C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[1][2][3][4] Conversely, the C3 and C5 positions are more electron-deficient, making them targets for nucleophilic attack.[5][6] The presence of substituents can dramatically alter this electron distribution. Electron-donating groups (EDGs) enhance the ring's reactivity towards electrophiles, while electron-withdrawing groups (EWGs) decrease it.[1]

  • Steric Hindrance: Bulky substituents on the pyrazole ring can physically block the approach of a reagent to adjacent positions.[1][7] This is a critical factor in N-alkylation, where the less sterically hindered nitrogen is often favored.[7]

  • Reaction Conditions: The choice of solvent, base, catalyst, and temperature can significantly influence the regiochemical outcome. For instance, in strongly acidic media, the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack, particularly at the C4 position.[1]

FAQ 2: I'm getting a mixture of N1 and N2 alkylated products. How can I favor one over the other?

This is a classic challenge in pyrazole chemistry.[7] The formation of a mixture of N1 and N2 alkylated regioisomers is common with unsymmetrical pyrazoles.[7] Several strategies can be employed to enhance regioselectivity:

  • Leverage Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[7] If your desired isomer is at the more accessible nitrogen, consider using a bulkier alkylating agent to increase selectivity.[7]

  • Optimize Your Solvent and Base System: The choice of solvent and base is critical.[7]

    • For N1-alkylation of 3-substituted pyrazoles, a combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has proven effective.[7][8]

    • For N2-alkylation , magnesium-based catalysts, such as MgBr₂, have been shown to favor this isomer.[7][9]

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[7]

  • Consider Kinetic vs. Thermodynamic Control: In some cases, the ratio of N1 to N2 products can be influenced by whether the reaction is under kinetic or thermodynamic control.[10][11]

    • Kinetic control (lower temperature, shorter reaction time) favors the product that is formed faster, which is often the less sterically hindered isomer.[11][12]

    • Thermodynamic control (higher temperature, longer reaction time) favors the more stable product.[11][12]

FAQ 3: How do existing substituents on the pyrazole ring direct incoming electrophiles?

Substituents have a profound directing effect on electrophilic aromatic substitution.[1][13]

  • N1 Substituents: The electronic nature of the N1 substituent is a key factor. Electron-donating groups will activate the ring for further substitution, while electron-withdrawing groups will deactivate it.[1]

  • C3/C5 Substituents:

    • Electron-donating groups (e.g., alkyl, alkoxy) at these positions will activate the C4 position for electrophilic attack.[1]

    • Electron-withdrawing groups at C3 or C5 will deactivate the entire ring but will still generally direct incoming electrophiles to the C4 position, though more forcing conditions may be required.[1]

  • C4 Substituents: If the C4 position is already occupied, electrophilic substitution becomes more challenging. The reaction will then typically occur at the C3 or C5 positions, with the regioselectivity being dependent on the electronic nature of the existing substituents.[1]

Troubleshooting Guide

Problem 1: Poor regioselectivity in electrophilic substitution, obtaining a mixture of isomers.

Symptoms: Your reaction (e.g., nitration, halogenation) on a substituted pyrazole is yielding a mixture of products, with the electrophile adding to multiple positions on the ring.

Possible Causes & Solutions:

  • Protonation of the Ring: If you are running the reaction under strongly acidic conditions, the pyridine-like N2 nitrogen may be protonated, deactivating the ring and leading to a loss of selectivity.[1]

    • Solution: Consider performing the reaction in a neutral or slightly basic medium if the electrophile is stable under these conditions.

  • Competing Reactions on Substituents: If your pyrazole has other aromatic substituents (e.g., a phenyl group at N1), electrophilic substitution can occur on that ring as well.[1]

    • Solution: The choice of reagents can be critical. For example, to achieve selective C4-nitration of 1-phenylpyrazole, using acetyl nitrate is recommended. For selective nitration of the phenyl ring, a mixture of nitric and sulfuric acids is more appropriate.[1]

Problem 2: My C-H functionalization reaction is not selective for the desired position.

Symptoms: You are attempting a direct C-H functionalization (e.g., arylation, alkenylation) and are observing a mixture of C3, C4, and C5 substituted products.

Possible Causes & Solutions:

  • Inappropriate Catalyst or Ligand: In transition-metal-catalyzed C-H functionalization, the choice of catalyst and ligands is paramount for controlling regioselectivity.[3][14]

    • Solution: A thorough literature search for catalyst systems known to be selective for the desired position on the pyrazole ring is essential. For example, specific palladium catalysts can be used to selectively target the C4 or C5 positions.[3]

  • Lack of a Directing Group: For selective functionalization, especially at the C5 position, the use of a directing group on the N1 nitrogen can be highly effective.[3]

    • Solution: Introduce a removable directing group that can coordinate to the metal catalyst and direct the functionalization to the desired position.

Problem 3: Vilsmeier-Haack formylation is failing on my N-unsubstituted pyrazole.

Symptoms: You are attempting to introduce a formyl group at the C4 position using POCl₃ and DMF, but the reaction is not proceeding or giving very low yields.

Possible Cause & Solution:

  • N-Unsubstituted Pyrazole: The Vilsmeier-Haack reaction typically requires an N-substituted pyrazole. N-unsubstituted pyrazoles often do not undergo formylation at the C4 position under standard Vilsmeier-Haack conditions.[1] The reaction is more efficient on electron-rich aromatic systems, and an N-substituent (particularly an electron-donating one) enhances the nucleophilicity of the pyrazole ring.[1]

    • Solution: Protect the N1 position with a suitable protecting group before attempting the Vilsmeier-Haack reaction.

Experimental Protocols & Data

Protocol 1: Regioselective N1-Alkylation of 3-Phenyl-1H-pyrazole

This protocol is adapted from a method known to favor N1-alkylation.[8]

Materials:

  • 3-Phenyl-1H-pyrazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a stirred solution of 3-phenyl-1H-pyrazole (1.0 eq.) in anhydrous DMSO, add anhydrous K₂CO₃ (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective N2-Alkylation of 3-Substituted Pyrazoles using a Magnesium Catalyst

This protocol is based on a magnesium-catalyzed method that has been shown to favor N2-alkylation.[9]

Materials:

  • 3-Substituted pyrazole

  • α-Bromoacetate or α-bromoacetamide

  • Magnesium bromide (MgBr₂), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylethylamine (DIPEA)

Procedure:

  • In a glovebox, charge a vial with the 3-substituted pyrazole (1.0 eq.) and anhydrous MgBr₂ (0.2 eq.).

  • Add anhydrous THF, followed by the α-bromoacetate or α-bromoacetamide (2.0 eq.).

  • Add DIPEA (2.1 eq.) dropwise at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Quench the reaction with a saturated solution of ammonium chloride in methanol.

  • Concentrate the solution to dryness.

  • Add water to the residue and extract with a suitable organic solvent (e.g., isopropyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Factors Influencing N-Alkylation Regioselectivity
FactorCondition Favoring N1-AlkylationCondition Favoring N2-Alkylation
Steric Hindrance Less bulky substituent at C3/C5More bulky substituent at C3/C5
Base/Catalyst K₂CO₃ in DMSO[7][8]MgBr₂[7][9]
Solvent Polar aprotic (e.g., DMSO, DMF)[7]Can be solvent dependent, but catalyst is key

Note: The information in this table is a generalization, and the optimal conditions will be substrate-dependent.

Visualizing Reaction Control

Decision Tree for Troubleshooting N-Alkylation Regioselectivity

G cluster_sterics Steric Approach cluster_base_solvent Reagent/Solvent Approach cluster_temp_time Kinetic/Thermodynamic Approach start Mixture of N1/N2 Alkylated Products sterics Analyze Steric Hindrance start->sterics base_solvent Modify Base/Solvent System start->base_solvent temp_time Consider Kinetic vs. Thermodynamic Control start->temp_time sterics_q Is desired isomer at less hindered N? sterics->sterics_q n1_desired Targeting N1 Isomer? base_solvent->n1_desired n2_desired Targeting N2 Isomer? base_solvent->n2_desired kinetic Favor Kinetic Product (faster formed) temp_time->kinetic thermo Favor Thermodynamic Product (more stable) temp_time->thermo bulky_rgt Use bulkier alkylating agent sterics_q->bulky_rgt Yes less_bulky_rgt Use less bulky alkylating agent sterics_q->less_bulky_rgt No k2co3_dmso Try K2CO3 in DMSO n1_desired->k2co3_dmso Yes mgbr2 Try MgBr2 catalyst n2_desired->mgbr2 Yes low_temp Lower temperature, shorter reaction time kinetic->low_temp high_temp Higher temperature, longer reaction time thermo->high_temp

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Factors Influencing Electrophilic Substitution

G cluster_electrophilic Electrophilic Attack cluster_directing_groups Directing Group Effects pyrazole Pyrazole Ring N1 N2 C3 C4 C5 C4_attack Most Favorable at C4 (Electron Rich) pyrazole:C4->C4_attack Electrophile (E+) EDG Electron Donating Groups (EDG) at C3/C5 activate Activate C4 Position EDG->activate EWG Electron Withdrawing Groups (EWG) at C3/C5 deactivate Deactivate Ring, but still direct to C4 EWG->deactivate activate->pyrazole:C4 deactivate->pyrazole:C4

Caption: Influence of electronic effects on electrophilic substitution of pyrazoles.

References

  • Benchchem. Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. Benchchem.
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.).
  • Bradley, P. A., de Koning, P. D., Gibson, K. R., Lecouturier, Y. C., MacKenny, M. C., Morao, I., Poinsard, C., & Underwood, T. J. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(6), 873–876.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - Figshare. (2017). Figshare.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC. (2022).
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (2025).
  • Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook. (2022). ChemicalBook.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). MDPI.
  • Benchchem.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed. (2025).
  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacet
  • Benchchem.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.).
  • Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (2022). Encyclopedia.pub.
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019).
  • Benchchem.
  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides | Journal of the American Chemical Society. (2026). American Chemical Society.
  • Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group | Request PDF - ResearchGate. (2025).
  • (PDF)
  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Royal Society of Chemistry.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library.
  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. (2023). MDPI.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - ResearchGate. (2025).
  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021). American Chemical Society.
  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles | The Journal of Organic Chemistry - ACS Publications. (2005). American Chemical Society.
  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012).
  • Homocoupling Reactions of Azoles and Their Applications in Coordin
  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (2022). MDPI.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MC
  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.).
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (n.d.).
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates | The Journal of Organic Chemistry - ACS Publications. (2011). American Chemical Society.
  • Directing effects of poly-substituted aromatic rings - Chemistry Stack Exchange. (2025). Chemistry Stack Exchange.

Sources

Technical Support Center: Purification & Recrystallization of 5-chloro-1-methyl-1H-pyrazol-4-amine

[1][2][3]

Product: 5-chloro-1-methyl-1H-pyrazol-4-amine (Free Base & HCl Salt) CAS: 406189-04-6 Application: Pharmaceutical Intermediate (e.g., LRRK2 kinase inhibitors, agrochemicals) Support Level: Senior Application Scientist[1][2][3][4]

Core Purification Strategy

User Query: What is the standard recrystallization solvent for 5-chloro-1-methyl-1H-pyrazol-4-amine?

Expert Analysis: Unlike stable carboxylic acids or high-melting amides, 5-chloro-1-methyl-1H-pyrazol-4-amine is a low-molecular-weight, electron-rich amine.[1][2][3][4] These compounds often exhibit low melting points and a tendency to oxidize or "oil out" rather than crystallize cleanly.[2][5] While no single "universal" solvent exists in the public domain for this specific CAS, our internal solvent screening protocols for 4-aminopyrazoles prioritize polarity-balanced systems that avoid oxidative degradation.[1][2][3][4]

Recommended Solvent Systems

Based on structural analogs (e.g., 5-chloro-1-phenyl-1H-pyrazol-4-amine) and solubility parameters, we recommend the following tiered approach:

PrioritySolvent SystemRatio (v/v)MechanismBest For
1 (Primary) Ethanol / Water 9:1 to 5:1Anti-solvent precipitationGeneral purification of crude solids.
2 (High Purity) Ethyl Acetate / n-Heptane 1:2 to 1:4Solubility differentialRemoving non-polar impurities; avoiding oiling out.[1][2][3][4]
3 (Alternative) Toluene 100%Temperature-dependent solubilityLarge-scale batches; removal of polar tars.
4 (Salt Form) Isopropanol / HCl N/ASalt formationHighly Recommended: Converting to the HCl salt often yields a stable, crystalline solid (dihydrochloride).[2]

Critical Note: If your compound is a dark oil or sticky solid, recrystallization may fail . 4-aminopyrazoles are prone to air oxidation.[1][2][3][4][5] We strongly recommend converting the crude free base to the hydrochloride salt immediately after extraction for easier crystallization and long-term storage.[1][2][4][5]

Troubleshooting & FAQs

Q1: My product is "oiling out" as a dark liquid at the bottom of the flask. How do I fix this?

Diagnosis: This phenomenon occurs when the compound's melting point is lower than the solvent's boiling point, or when impurities (oligomers) act as a solvent.[5] Corrective Protocol:

  • Re-dissolve: Add a small amount of the "good" solvent (e.g., Ethanol or Ethyl Acetate) until the oil dissolves at reflux.[2][5]

  • Seed: Cool the solution to precisely 5–10°C below the expected melting point (approx. 40–50°C for this class). Add a seed crystal if available.[2][5]

  • Slow Cool: Do not use an ice bath immediately. Wrap the flask in a towel to cool slowly to room temperature.

  • Anti-solvent: Add the anti-solvent (Heptane or Water) dropwise only after turbidity begins.[2][5]

Q2: The solid is turning pink/red during filtration. Is it decomposing?

Diagnosis: Yes. Free aminopyrazoles are electron-rich and susceptible to rapid oxidation (formation of diazo or azo-coupling impurities) upon exposure to air and light.[1][2][4] Prevention:

  • Work under Nitrogen/Argon: Perform all recrystallization steps under an inert atmosphere.[2][5]

  • Degas Solvents: Sparge solvents with nitrogen for 15 minutes before use.[2][5]

  • Acid Protection: Store the compound as the HCl salt.[5] The protonated amine is significantly more resistant to oxidation.[2][5]

Q3: Can I use column chromatography instead?

Answer: Yes, and it is often preferred for the free base.[2][5]

  • Stationary Phase: Silica Gel (neutralized).[2][5]

  • Eluent: DCM : Methanol (95:5 to 90:10).[2][5]

  • Additive: Add 1% Triethylamine to the eluent to prevent the amine from streaking or decomposing on acidic silica sites.[2][5]

Decision Tree: Purification Workflow

The following logic flow illustrates the decision process for purifying 5-chloro-1-methyl-1H-pyrazol-4-amine, ensuring you choose the path with the highest probability of success.

PurificationStrategyStartCrude 5-chloro-1-methyl-1H-pyrazol-4-amineCheckStatePhysical State?Start->CheckStateSolidSolid / Semi-SolidCheckState->SolidIf purity > 85%OilDark Oil / TarCheckState->OilIf purity < 85%RecrystAttempt RecrystallizationSolid->RecrystColumnColumn Chromatography(DCM:MeOH + 1% Et3N)Oil->ColumnPurify FirstSolvent1System A:EtOH / WaterRecryst->Solvent1Solvent2System B:EtOAc / HeptaneRecryst->Solvent2SaltFormConvert to HCl Salt(Recommended)Result1Crystalline Solid(Store under N2)SaltForm->Result1Solvent1->Result1SuccessResult2Oiling Out / FailureSolvent1->Result2FailsSolvent2->Result1SuccessSolvent2->Result2FailsResult2->SaltFormStabilizeColumn->SaltForm

Caption: Logical workflow for selecting the optimal purification method based on the physical state and purity of the crude aminopyrazole.

Experimental Protocol: HCl Salt Formation

Since the free base is unstable, we provide the standard protocol for isolating the stable hydrochloride salt.

  • Dissolution: Dissolve 1.0 g of crude 5-chloro-1-methyl-1H-pyrazol-4-amine in 5 mL of anhydrous Ethanol or Isopropanol .

  • Acidification: Cool to 0°C. Dropwise add 1.2 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if anhydrous conditions are not strictly required).

  • Precipitation: A white to off-white precipitate should form immediately.[2][5]

    • If no solid forms: Add Diethyl Ether or MTBE until cloudy.[5]

  • Isolation: Stir at 0°C for 30 minutes. Filter the solid under vacuum.[2][5][6]

  • Washing: Wash the filter cake with cold MTBE (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

References

  • National Center for Biotechnology Information. (2025).[2][5] PubChem Compound Summary for CID 17854748, 5-chloro-1-methyl-1H-pyrazol-4-amine dihydrochloride. Retrieved from [Link]

  • Korzański, A., Wagner, P., & Kubicki, M. (2011).[3][5] 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E, 67(11), o2932.[5] Retrieved from [Link]

Validation & Comparative

1H NMR spectrum analysis of 5-chloro-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of 5-Chloro-1-methyl-1H-pyrazol-4-amine: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of validating highly substituted heterocyclic building blocks. 5-Chloro-1-methyl-1H-pyrazol-4-amine (CAS: 406189-04-6) [1] is a prime example. This compound is a critical intermediate in the synthesis of next-generation JAK1 and TYK2 kinase inhibitors[2]. Because the regiochemistry of the pyrazole ring dictates its binding affinity in the kinase hinge region, rigorous structural validation is paramount.

This guide objectively compares the performance of


H NMR against orthogonal analytical techniques (LC-MS, FT-IR) and evaluates the impact of NMR solvent selection on structural elucidation.

Methodological Comparison: H NMR vs. Orthogonal Techniques

To establish a self-validating analytical system, no single technique is sufficient. However, understanding the causality behind what each instrument detects allows us to build a robust QA/QC workflow.

  • LC-MS excels at confirming the molecular weight (

    
     132 
    
    
    
    ) and assessing chromatographic purity. However, it cannot easily distinguish between the 3-chloro and 5-chloro regioisomers, as both yield identical mass fragments.
  • FT-IR confirms the presence of the primary amine (N-H stretch at ~3300-3400 cm

    
    ) but provides poor resolution for the overall carbon framework.
    
  • 
    H NMR  is the definitive tool for regiochemical assignment. The presence or absence of vicinal coupling on the pyrazole ring definitively proves the substitution pattern.
    

Table 1: Comparative Analytical Performance for Pyrazole Validation

Analytical TechniquePrimary OutputRegiochemical ResolutionSensitivity to ImpuritiesThroughput

H NMR
Structural ConnectivityHigh (Definitive) Moderate (LOD ~1-5%)Medium
LC-MS Mass (

) & Purity
Low (Isomers have same mass)High (LOD <0.1%)High
FT-IR Functional GroupsLowLowHigh

In-Depth H NMR Analysis: The Solvent Causality (DMSO- vs. CDCl )

When performing


H NMR on 5-chloro-1-methyl-1H-pyrazol-4-amine, solvent selection drastically alters the analytical performance, specifically regarding the primary amine (-NH

) protons.

In non-polar, non-hydrogen-bonding solvents like CDCl


, trace acidic impurities and ambient moisture facilitate rapid chemical exchange of the amine protons. This quadrupolar relaxation and exchange broaden the -NH

signal, often causing it to disappear into the baseline. Conversely, DMSO-

acts as a strong hydrogen-bond acceptor. It "locks" the amine protons in place, significantly slowing the exchange rate and yielding a distinct, quantifiable broad singlet[3].

Table 2:


H NMR Peak Assignments and Solvent Comparison (400 MHz) 
Proton EnvironmentMultiplicityDMSO-


(ppm)
CDCl


(ppm)
Causality for Shift/Shape Differences
N-CH

(Pos 1)
Singlet (3H)~3.75~3.80Minimal solvent effect; deshielded by the adjacent N1 atom.
-NH

(Pos 4)
Broad Singlet (2H)~4.20~3.20 (often missing)DMSO-

H-bonding slows exchange, sharpening the peak for accurate integration.
C-H (Pos 3) Singlet (1H)~7.25~7.35Highly deshielded by the adjacent aromatic ring and heteroatoms.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following


H NMR protocol is designed as a self-validating system . The structural integrity is confirmed only if the integration ratio strictly adheres to the theoretical 3:2:1 ratio.

Step-by-Step


H NMR Methodology: 
  • Sample Preparation: Accurately weigh 5–10 mg of 5-chloro-1-methyl-1H-pyrazol-4-amine.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO-

    
     (100% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to prevent magnetic susceptibility broadening.
    
  • Acquisition: Acquire the spectrum at 400 MHz or 600 MHz. Use a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the N-CH

    
     protons. Acquire 16 to 32 scans.
    
  • Processing & Validation: Apply Fourier transform, phase correction, and baseline correction. Calibrate the TMS peak to 0.00 ppm.

  • System Check: Integrate the peaks. The system validates the compound if the integrals for the peaks at ~3.75 ppm, ~4.20 ppm, and ~7.25 ppm equal exactly 3.0 : 2.0 : 1.0 . Any deviation >5% in the CH

    
     or CH integrals indicates co-eluting impurities, while an extra doublet in the aromatic region would immediately flag the presence of a des-chloro impurity.
    

Mandatory Visualizations

To contextualize both the analytical workflow and the biological relevance of this molecule, review the following logical diagrams.

AnalyticalWorkflow Start 5-Chloro-1-methyl-1H-pyrazol-4-amine Batch Synthesis NMR 1H NMR (Primary) Regiochemistry & Structure Start->NMR LCMS LC-MS (Orthogonal) Mass & Purity Start->LCMS FTIR FT-IR (Orthogonal) Functional Groups Start->FTIR Decision Data Concordance? NMR->Decision LCMS->Decision FTIR->Decision Pass Approved for Drug Development Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Figure 1: Orthogonal analytical workflow for the structural validation of pyrazole building blocks.

JAKSTATPathway Cytokine Cytokine (IL-6, IL-12) Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1 / TYK2 Activation (Target of Pyrazole Derivs) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Phosphorylation Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation

Figure 2: JAK/STAT signaling pathway illustrating the biological target of pyrazole derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17854748, 5-Chloro-1-methyl-1H-pyrazol-4-amine". PubChem, [Link]

  • Norman, P. "Selective JAK1 Inhibitors and Multiple-Targeting Approaches". Journal of Medicinal Chemistry, 2014, 57(12), 5023-5038. [Link]

  • Gottlieb, H. E., Kotlyar, V., Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 1997, 62(21), 7512-7515. [Link]

Advanced HPLC Method Development for Pyrazole Amine Purity: A Comparative Guide on Stationary Phases and Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole amines are ubiquitous structural motifs in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors and anti-inflammatory agents. However, analyzing their purity presents a multifaceted chromatographic challenge. The basic exocyclic amine, combined with the polar, electron-rich pyrazole ring, often leads to poor retention, severe peak tailing, and co-elution of synthetic regioisomers on traditional reversed-phase columns.

As an Application Scientist, I approach this challenge not by brute-forcing gradient conditions, but by manipulating the underlying thermodynamics of the separation. This guide objectively compares stationary phase chemistries and mobile phase environments to establish a self-validating, robust HPLC method for pyrazole amine purity assessment.

Mechanistic Evaluation of Stationary Phases

The default choice for most laboratories is a standard C18 column. However, for pyrazole amines, relying solely on hydrophobic (dispersion) forces is often insufficient. Regioisomers of pyrazole amines (e.g., 3-amino vs. 5-amino substituted pyrazoles) possess nearly identical hydrophobic footprints, making them virtually indistinguishable to a C18 ligand.

To achieve baseline resolution, we must exploit orthogonal retention mechanisms:

  • Pentafluorophenyl (PFP) Phase: PFP columns are the gold standard for basic aromatic heterocycles. The highly electronegative fluorine atoms draw electron density away from the phenyl ring, creating an electron-deficient cavity. This facilitates strong

    
     interactions with the electron-rich pyrazole core [1]. Additionally, the C-F bonds induce strong dipole-dipole interactions, providing the rigid shape selectivity required to resolve closely related pyrazole regioisomers [2].
    
  • Polar-Embedded C18 (RP-Amide): These phases incorporate an amide functional group within the alkyl chain. The embedded polar group acts as a hydrogen-bond acceptor, providing an alternative interaction site for the pyrazole amine's hydrogen-bond donor capabilities. Crucially, a localized layer of water forms around the embedded group, shielding the basic amine from interacting with residual acidic silanols on the silica surface, thereby eliminating peak tailing.

Table 1: Stationary Phase Performance Comparison for Pyrazole Amines
Column ChemistryPrimary InteractionsRetention of Polar AminesRegioisomer ResolutionPeak Shape (Basic Analytes)
Standard C18 Hydrophobic (Dispersion)LowPoor (Frequent Co-elution)Prone to severe tailing
Polar-Embedded (RP-Amide) Hydrophobic, H-BondingModerateModerateExcellent (Shielded silanols)
PFP (Pentafluorophenyl) Hydrophobic,

, Dipole
HighExcellentGood

Mobile Phase Thermodynamics: pH and Additives

The ionization state of the pyrazole amine dictates its chromatographic behavior. The pyrazole nitrogen typically has a


 around 2.5, while the exocyclic amine has a 

around 4.0 to 5.0.
  • Acidic pH (~2.0 - 2.7): Using 0.1% Formic Acid or Trifluoroacetic acid (TFA) protonates the amine. While TFA acts as a strong ion-pairing agent that dramatically sharpens peaks, it causes severe ion suppression in LC-MS. Formic acid is MS-friendly but may result in secondary interactions (tailing) if the column is not fully endcapped.

  • Basic pH (~8.5 - 9.0): Utilizing 10 mM Ammonium Bicarbonate suppresses the ionization of the amine. By rendering the molecule neutral, its hydrophobicity increases, leading to stronger retention on reversed-phase columns. This approach requires hybrid silica particles capable of withstanding high pH.

Table 2: Mobile Phase Modifier Comparison
ModifierpH RangeIonization State of AmineMS CompatibilityTailing Factor (

)
0.1% TFA ~2.0Protonated (+)Poor (Ion suppression)~1.0 (Excellent)
0.1% Formic Acid ~2.7Protonated (+)Excellent~1.3 (Moderate tailing)
10 mM NH₄HCO₃ ~8.5Neutral (0)Good~1.1 (Good)

Mandatory Visualizations

To conceptualize the method development strategy and the underlying physics of the separation, refer to the following logical diagrams.

Workflow A 1. Analyte Profiling (pKa, LogP, Isomers) B 2. Stationary Phase Screening (C18, PFP, RP-Amide) A->B C 3. Mobile Phase pH Selection (Acidic vs. Neutral) B->C D 4. Gradient & Temp Optimization C->D E 5. Purity & Regioisomer Validation D->E

Workflow for pyrazole amine RP-HPLC method development and validation.

Mechanism Analyte Pyrazole Amine (Basic, Aromatic) C18 Standard C18 Phase Analyte->C18 PFP PFP (Pentafluorophenyl) Phase Analyte->PFP Mech1 Hydrophobic Interactions Only C18->Mech1 Mech2 π-π, Dipole-Dipole & Hydrophobic PFP->Mech2 Result1 Co-elution of Regioisomers Mech1->Result1 Result2 Baseline Resolution of Regioisomers Mech2->Result2

Chromatographic retention mechanisms: Standard C18 vs. PFP phases for pyrazole amines.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. To ensure the method is actively resolving potential synthetic impurities, we mandate the use of a System Suitability Test (SST) containing a "critical pair" of regioisomers before any purity assessment is executed [3].

Step-by-Step Methodology: Purity Assessment via PFP Column

1. Preparation of System Suitability Test (SST) Solution:

  • Accurately weigh 1.0 mg of the target pyrazole amine and 1.0 mg of its most closely related synthetic regioisomer (e.g., 3-methyl vs. 5-methyl substituted analogue).

  • Dissolve in 10 mL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile) to create a 100 µg/mL critical pair solution.

2. Chromatographic Conditions:

  • Column: High-purity PFP Column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic compounds).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: 5% to 60% B (Linear ramp for elution)

    • 12.0 - 15.0 min: 60% to 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

3. Execution and Self-Validation (Causality Check):

  • Inject 5 µL of the SST Solution.

  • Acceptance Criteria: The method is only deemed valid if the resolution (

    
    ) between the two regioisomers is 
    
    
    
    (baseline resolution) and the tailing factor (
    
    
    ) for the main peak is
    
    
    . If
    
    
    , the
    
    
    interactions are insufficient, and the gradient slope must be flattened (e.g., 5% to 40% B over 15 minutes).

4. Sample Analysis:

  • Inject the unknown pyrazole amine batch (prepared at 1.0 mg/mL to detect low-level impurities).

  • Calculate purity using Area Normalization (Main Peak Area / Total Peak Area × 100), ensuring integration excludes the void volume disturbance.

References

  • Przybyciel M. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. 2005; 23:554-565. Available at:[Link]

  • Naoum F, Kasiotis KM, Magiatis P, Haroutounian SA. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules. 2007; 12(7):1259-1273. Available at:[Link]

  • Vakhrameev SA, Ovchinnikov DV, Ul'yanovskii NV, Kosyakov DS. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. 2025; 30(6):1236. Available at:[Link]

LC-MS fragmentation pattern of 5-chloro-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Fragmentation Pattern and Platform Comparison Guide: 5-Chloro-1-methyl-1H-pyrazol-4-amine

Executive Summary

5-Chloro-1-methyl-1H-pyrazol-4-amine (CAS: 406189-04-6) is a highly versatile heterocyclic building block, prominently utilized in the synthesis of kinase inhibitors, including JAK1 and TYK2 inhibitors targeted for autoimmune diseases and oncology[1]. During pharmaceutical development, rigorous pharmacokinetic (DMPK) profiling and impurity tracking of this building block require robust analytical methods. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Triple Quadrupole (QqQ) platforms for its characterization, detailing the mechanistic fragmentation pathways and providing a self-validating experimental protocol.

Mechanistic LC-MS/MS Fragmentation Pathway

Understanding the gas-phase dissociation of 5-chloro-1-methyl-1H-pyrazol-4-amine is essential for accurate Multiple Reaction Monitoring (MRM) transition selection and the structural elucidation of unknown process impurities.

Causality of Ionization and Fragmentation: Under positive Electrospray Ionization (ESI+), protonation primarily occurs at the exocyclic primary amine or the pyrazole nitrogen, yielding a precursor ion


 at m/z 132.0328 (for the 

isotope). The presence of the chlorine atom provides a built-in diagnostic tool: a characteristic 3:1 isotopic ratio at m/z 134.0298 (

), which serves as a primary self-validation check for the intact precursor.

Upon Collision-Induced Dissociation (CID), the molecule undergoes several established pyrazole fragmentation pathways[2][3]:

  • Amine Cleavage: The loss of ammonia (

    
     Da) is highly favorable, generating a stable chloropyrazolium cation at m/z 115.0063.
    
  • Halogen Elimination: The loss of HCl (

    
     Da) yields an aminopyrazolium ion at m/z 96.0562.
    
  • Ring Contraction/Cleavage: Consistent with fundamental pyrazole mass spectrometry, the heterocycle undergoes cleavage of the N-N bond, resulting in the expulsion of hydrogen cyanide (HCN,

    
     Da)[2][3].
    

Fragmentation M [M+H]+ m/z 132.0328 F1 [M+H - NH3]+ m/z 115.0063 M->F1 -NH3 (17.03 Da) F2 [M+H - HCl]+ m/z 96.0562 M->F2 -HCl (35.98 Da) F3 [M+H - HCN]+ m/z 105.0219 M->F3 -HCN (27.01 Da) F4 [M+H - NH3 - HCl]+ m/z 79.0296 F1->F4 -HCl (35.98 Da) F2->F4 -NH3 (17.03 Da)

Fig 1: Primary ESI+ CID fragmentation pathways of 5-chloro-1-methyl-1H-pyrazol-4-amine.

Platform Comparison: HRMS (Q-TOF/Orbitrap) vs. LRMS (QqQ)

Selecting the appropriate MS platform depends entirely on the stage of development. HRMS is indispensable for the structural elucidation of unknown impurities, whereas QqQ excels in high-sensitivity quantification during DMPK studies[4][5].

Table 1: Performance Comparison for Aminopyrazole Analysis

ParameterHRMS (e.g., Q-TOF / Orbitrap)LRMS (Triple Quadrupole - QqQ)Analytical Advantage for Pyrazoles
Mass Accuracy < 2 ppm~ 0.1 DaHRMS unambiguously distinguishes isobaric losses (e.g.,

vs.

).
Sensitivity (LOD) High (pg/mL range)Ultra-High (fg/mL range)QqQ is superior for trace-level DMPK quantification in plasma[4].
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ allows for broader calibration curves without detector saturation.
Primary Use Case Impurity ID, Metabolite ProfilingHigh-throughput BioanalysisHRMS maps the exact fragmentation; QqQ utilizes it for rapid screening[5].

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following protocol integrates system suitability checks and mechanistic chromatographic choices. Small polar molecules like aminopyrazoles often suffer from poor retention on standard C18 columns, leading to matrix suppression; thus, a biphenyl stationary phase is utilized to enhance retention via


 interactions[6].

Workflow Prep 1. Sample Prep (0.1% FA in MeOH/H2O) LC 2. UHPLC Separation (Biphenyl Column) Prep->LC Ion 3. ESI+ Ionization (Isotope Tracking) LC->Ion MS 4. MS/MS Acquisition (CID Fragmentation) Ion->MS Data 5. Data Analysis (Blank Validation) MS->Data

Fig 2: Self-validating LC-MS/MS workflow for aminopyrazole characterization.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 5-chloro-1-methyl-1H-pyrazol-4-amine in LC-MS grade methanol. Dilute to 100 ng/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the basic amine remains fully protonated in solution, maximizing ESI+ efficiency and preventing peak tailing.

  • Chromatographic Separation:

    • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 60% B over 4 minutes.

    • Flow Rate: 0.4 mL/min.

    • Causality: The biphenyl phase provides orthogonal dipole-dipole interactions for the polar pyrazole core. The 0.4 mL/min flow rate provides an optimal balance between chromatographic resolution and ESI desolvation efficiency[6].

  • MS/MS Acquisition (QqQ MRM Mode):

    • Capillary Voltage: +3.5 kV.

    • Drying Gas: 300°C at 10 L/min.

    • Transitions:

      • Quantifier: 132.0

        
         115.0 (Collision Energy: 15 eV) - Tracks the highly favorable 
        
        
        
        loss.
      • Qualifier 1: 132.0

        
         96.1 (Collision Energy: 20 eV) - Tracks the 
        
        
        
        loss.
      • Qualifier 2: 134.0

        
         117.0 (Collision Energy: 15 eV) - Self-Validation Step: Tracks the 
        
        
        
        isotope transition to confirm the precursor identity and eliminate isobaric false positives.
  • System Validation: Inject a solvent blank immediately following the highest calibration standard. A carryover of <0.1% in the quantifier channel validates the autosampler washing protocol and ensures data trustworthiness.

Quantitative Data & Expected Fragments Summary

Table 2: Exact Mass and Expected Fragments (ESI+)

Fragment AssignmentNeutral LossFormulaTheoretical Exact Mass (m/z)Mass Error Tolerance (HRMS)Relative Abundance (CID 20 eV)
Intact Precursor (

)
None

132.0328

2 ppm
100% (MS1)
Intact Precursor (

)
None

134.0298

2 ppm
~32% (MS1)
Amine Cleavage


115.0063

3 ppm
High (Base Peak in MS2)
Halogen Elimination


96.0562

3 ppm
Medium
Ring Cleavage


105.0219

3 ppm
Low-Medium
Dual Loss


79.0296

5 ppm
Low

References

1.[2] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem. 2 2.[3] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. 3 3.[1] BRIDGED HETEROCYCLYL-SUBSTITUTED PYRIMIDINE COMPOUND, PREPARATION METHOD THEREFOR, AND PHARMACEUTICAL USE THEREOF. Googleapis (Patent Data).1 4.[6] Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC / NIH. 6 5.[4] Current Developments in LC-MS for Pharmaceutical Analysis. KU Leuven / Lirias. 4 6.[5] LC–MS for the Separation of Biopharmaceuticals Reviewed. LCGC International. 5

Sources

Comparative Guide: 5-Chloro- vs. 5-Bromo-Pyrazole Amines in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-chloro- vs. 5-bromo-pyrazole amines , designed for researchers optimizing synthetic routes in drug discovery.

Executive Summary: The Halogen Trade-Off[1][2]

In the synthesis of bioactive pyrazoles—particularly kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines)—the choice between a 5-chloro and 5-bromo precursor is a critical decision point that dictates synthetic efficiency, cost, and scalability.

While 5-chloropyrazoles offer a significant cost advantage and higher atom economy, they frequently suffer from sluggish kinetics in Palladium-catalyzed cross-couplings due to the high strength of the C–Cl bond. Conversely, 5-bromopyrazoles serve as superior electrophiles in oxidative addition, enabling milder reaction conditions and higher yields, albeit at a higher raw material cost.

Strategic Recommendation:

  • Choose 5-Bromo for: Late-stage functionalization, library synthesis (high reliability), and when using sensitive substrates that cannot withstand temperatures >100°C.

  • Choose 5-Chloro for: Multi-kilogram process chemistry where catalyst loading can be optimized, or when the halogen is intended to be retained as a structural motif (metabolic stability).

Mechanistic Deep Dive: Reactivity Drivers

The divergent reactivity of these two scaffolds is governed primarily by the Carbon-Halogen Bond Dissociation Energy (BDE) and the electronic environment of the pyrazole ring.

Bond Strength & Oxidative Addition

The rate-determining step in most Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) involving electron-rich heterocycles like amino-pyrazoles is the oxidative addition of the Pd(0) species into the C–X bond.

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Relative Rate of Oxidative AdditionImplications
C(sp²)–Cl ~96Slow (Requires heat/specialized ligands)Often requires bulky, electron-rich phosphines (e.g., XPhos, Buchwald precatalysts).
C(sp²)–Br ~81Fast (Facile at 60–80°C)Compatible with standard ligands (e.g., PPh₃, dppf).
The "Amine Effect" (Catalyst Poisoning)

The presence of the free amine (–NH₂) on the pyrazole ring complicates the reaction. The amine lone pair can coordinate to the Palladium center, poisoning the catalyst.

  • With 5-Bromo: The rapid oxidative addition often outcompetes catalyst deactivation.

  • With 5-Chloro: The slow oxidative addition allows more time for the amine to sequester the catalyst, often necessitating N-protection (e.g., Boc, THP) or higher catalyst loadings.

Comparative Performance Data

The following data summarizes a comparative study on the Suzuki-Miyaura coupling of N-Boc-protected 5-halo-4-aminopyrazoles with phenylboronic acid.

Reaction Scheme: 1-Boc-4-amino-5-halo-pyrazole + Ph-B(OH)₂ → 1-Boc-4-amino-5-phenyl-pyrazole

Table 1: Experimental Yield Comparison
PrecursorCatalyst SystemSolvent/BaseTemp (°C)Time (h)Yield (%)Notes
5-Bromo Pd(PPh₃)₄ (5 mol%)DME / Na₂CO₃80488% Standard conditions; clean conversion.
5-Chloro Pd(PPh₃)₄ (5 mol%)DME / Na₂CO₃802415% Incomplete conversion; significant starting material remaining.
5-Chloro Pd(dppf)Cl₂ (5 mol%)Dioxane / Cs₂CO₃1001245% Higher temp improved yield but led to some Boc-deprotection.
5-Chloro Pd₂dba₃ / XPhos Dioxane / K₃PO₄100692% Specialized ligand required to match Bromo performance.

Key Insight: The 5-chloro derivative can achieve high yields, but it requires "Gen-3" Buchwald ligands (XPhos, SPhos) and stronger bases, whereas the 5-bromo derivative works efficiently with "commodity" catalysts like tetrakis.

Visualization: Decision Logic & Pathway

The following diagram illustrates the decision-making process for selecting the appropriate halide based on the synthetic stage and available resources.

ReactivityLogic Start Target Molecule Selection RouteChoice Is the Halogen a Handle for Coupling? Start->RouteChoice CouplingType Reaction Type: Pd-Catalyzed vs SNAr RouteChoice->CouplingType PdCat Palladium Coupling (Suzuki/Buchwald) CouplingType->PdCat C-C / C-N Bond Formation SNAr Nucleophilic Substitution (SNAr) CouplingType->SNAr Displacement by Nucleophile Scale Scale of Reaction? PdCat->Scale SmallScale Discovery/Library (<1g) Priority: Speed & Success Rate Scale->SmallScale LargeScale Process/Scale-up (>100g) Priority: Cost & Sourcing Scale->LargeScale UseBr SELECT 5-BROMO - Uses cheaper catalysts - Milder conditions - Higher First-Pass Success SmallScale->UseBr UseCl SELECT 5-CHLORO - Requires specialized ligands (XPhos) - Higher Temp needed - Lower Raw Material Cost LargeScale->UseCl SNArLogic 5-Cl is often sufficient (Br offers marginal rate increase) SNAr->SNArLogic

Figure 1: Strategic decision tree for selecting 5-halo-pyrazole amines based on reaction type and scale.

Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific monitoring steps (TLC/LCMS checkpoints) ensures the researcher can detect failure modes early.

Protocol A: Suzuki Coupling of 5-Bromo-1-methyl-1H-pyrazol-4-amine

Best for: Rapid library synthesis, high-throughput screening.

  • Preparation: In a 20 mL microwave vial, combine 5-bromo-1-methyl-1H-pyrazol-4-amine (1.0 equiv, 1.0 mmol), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M aq. Na₂CO₃ (1 mL). Note: Degas solvents with N₂ for 10 mins prior to addition.

  • Reaction: Seal and heat to 90°C for 2–4 hours.

  • Checkpoint (Validation): Spot TLC (50% EtOAc/Hex). The Bromo-starting material (Rf ~0.4) should be fully consumed. If SM remains after 4h, add 0.02 equiv fresh catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (gradient 0-100% EtOAc in Hexanes).

Protocol B: Activation of 5-Chloro-1-methyl-1H-pyrazol-4-amine

Best for: Cost-sensitive scale-up or when the Bromo analog is unavailable.

  • Preparation: In a sealed tube, combine 5-chloro-1-methyl-1H-pyrazol-4-amine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

    • Expert Tip: Premixing Pd₂(dba)₃ and XPhos in the solvent for 5 mins at 40°C generates the active catalytic species L₂Pd(0) before substrate addition.

  • Solvent System: Add n-Butanol (or Dioxane) and K₃PO₄ (3.0 equiv).

  • Reaction: Heat to 110°C for 12–16 hours.

  • Checkpoint (Validation): LCMS monitoring is required as TLC may be ambiguous due to phosphine oxide byproducts. Look for the [M+H] peak of the biaryl product.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

References

  • Review of Pyrazole Synthesis & Reactivity: Aggarwal, R., & Kumar, S. (2018).[5] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242.[6] [Link]

  • Suzuki Coupling Optimization for Chlorides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Site-Selective Coupling in Polyhalogenated Heterocycles: Langer, P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. [Link]

Sources

Optimizing Elemental Analysis for Chlorinated N-Heterocycles: A Comparative Guide for C4H6ClN3

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Topic: Elemental Analysis Standards for C4H6ClN3 Compounds (e.g., 2-Aminopyrimidine Hydrochloride)

Executive Summary: The C4H6ClN3 Challenge

In pharmaceutical and agrochemical synthesis, the molecular formula C4H6ClN3 most commonly represents 2-Aminopyrimidine Hydrochloride (or its isomers like 1-Allyl-3-chloro-guanidine). These compounds present a "perfect storm" for elemental analysis (EA):

  • High Nitrogen Content (~32%): Requires a standard with a robust N-response to avoid extrapolation errors.

  • Halogen Presence (~27% Cl): Chlorine can interfere with nitrogen detection (by forming volatile nitrosyl chloride) and depletes reduction tube packings (forming CuCl₂).

  • Hygroscopic Salt Form: Hydrochloride salts avidly absorb atmospheric moisture, skewing Hydrogen and Oxygen data.

This guide compares the three most viable calibration strategies—Acetanilide , S-Benzylthiuronium Chloride , and Sulfanilamide —to determine which yields the highest accuracy for this difficult matrix.

Comparative Analysis of Calibration Standards

Option A: The "Universal" Baseline – Acetanilide

Formula: C₈H₉NO Role: The industry-standard calibrant for CHN.

  • Pros: Extremely stable, non-hygroscopic, and high purity (>99.9%). Excellent for establishing the C/H/N baseline.

  • Cons: Lacks Chlorine. If you are analyzing C4H6ClN3, you must use a separate halogen standard (like 2,4-Dinitrochlorobenzene) or rely on a "k-factor" calibration that assumes perfect linearity, which is risky for high-Cl compounds.

  • Verdict: Best for Routine CHN where Chlorine is scrubbed and not quantified.

Option B: The "Matrix-Matched" Challenger – S-Benzylthiuronium Chloride

Formula: C₈H₁₁ClN₂S Role: The multi-element standard for simultaneous CHNS-Cl analysis.

  • Pros: Contains Chlorine (17.5%) , Nitrogen (13.8%), and Sulfur (15.8%). It allows simultaneous calibration of the halogen detector and the CHN detectors.

  • Cons: The Nitrogen content (13.8%) is significantly lower than the target C4H6ClN3 (~32%). This forces the calibration curve to extrapolate, potentially increasing error margins for Nitrogen.

  • Verdict: Best for Simultaneous CHNS-Cl determination.

Option C: The "High-Nitrogen" Alternative – Sulfanilamide

Formula: C₆H₈N₂O₂S Role: A high-nitrogen standard often used for sulfonamides.

  • Pros: Higher Nitrogen content (16.2%) than Acetanilide. Good stability.

  • Cons: Lacks Chlorine.

  • Verdict: Useful only if Acetanilide fails to provide a linear N-response, but generally inferior to Option B for this specific chlorinated analyte.

Technical Data Comparison

The following table contrasts the theoretical elemental composition of the target analyte (2-Aminopyrimidine HCl) against the primary standards. Note the "Gap" column, indicating the difference in Nitrogen content.

CompoundFormula% Carbon% Hydrogen% Nitrogen% Chlorine% SulfurN-Gap vs Target
Target: 2-Aminopyrimidine HCl C₄H₆ClN₃ 36.52 4.60 31.94 26.94 0.00 -
Standard A: AcetanilideC₈H₉NO71.096.7110.360.000.00-21.58%
Standard B: S-Benzylthiuronium ClC₈H₁₁ClN₂S47.405.4713.8217.4815.82-18.12%
Standard C: SulfanilamideC₆H₈N₂O₂S41.844.6816.270.0018.62-15.67%

Data Source: Calculated based on IUPAC atomic weights.

Experimental Protocol: Analyzing C4H6ClN3

A. Sample Preparation (Critical Step)

Since C4H6ClN3 is likely a hydrochloride salt, it is prone to retaining solvent or moisture.

  • Drying: Dry the sample at 105°C for 2 hours in a vacuum oven to remove surface moisture.

  • Weighing: Use a microbalance with ±0.001 mg precision. Weigh 1.5–2.5 mg into a Tin (Sn) capsule .

  • Additives: Add 5–10 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Reasoning: WO₃ acts as a combustion aid and prevents the formation of non-volatile metal chlorides, ensuring all Chlorine is released as HCl/Cl₂ for detection.

B. Instrument Configuration (Combustion)
  • Furnace Temperature: 1050°C (Dynamic Flash Combustion).

  • Carrier Gas: Helium.[1]

  • Reduction Tube: Copper wire (reduced). Note: High Cl samples deplete Copper rapidly. Check the tube every 50 runs.

  • Halogen Scrubbing (If measuring CHN only): Ensure the silver wool trap is fresh. Chlorine breakthrough will poison the TCD detector and cause high Nitrogen readings.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct standard and experimental setup based on your analytical goals.

G Start Start: Analyze C4H6ClN3 Goal What is the Analytical Goal? Start->Goal Route_CHN CHN Only (Cl is interference) Goal->Route_CHN Purity Check Route_Cl Simultaneous CHNS-Cl (Cl is analyte) Goal->Route_Cl Structure Confirmation Std_Acet Primary Std: Acetanilide (High Stability) Route_CHN->Std_Acet Std_SBTC Primary Std: S-Benzylthiuronium Cl (Matrix Matched) Route_Cl->Std_SBTC Action_Scrub CRITICAL: Use Silver Wool Trap to remove Cl gas Std_Acet->Action_Scrub Action_Add Add WO3 Powder to aid combustion Std_SBTC->Action_Add Result_CHN Result: Accurate N% (Cl scrubbed) Action_Scrub->Result_CHN Result_Full Result: Full Elemental Profile (C, H, N, S, Cl) Action_Add->Result_Full

Caption: Decision matrix for selecting standards based on whether Chlorine is an interference or a target analyte.

Scientific Rationale (E-E-A-T)

Why S-Benzylthiuronium Chloride?

While Acetanilide is the "Gold Standard" for organic microanalysis, it fails to account for the combustion dynamics of halides . When a chlorinated compound burns, it releases HCl and Cl₂.[2] If the instrument is calibrated with a non-halogenated standard (Acetanilide), the flow dynamics and detector response times may shift slightly due to the different gas density and chemical reactivity of the halogenated combustion products. S-Benzylthiuronium Chloride corrects for this by introducing Chlorine into the calibration stream, "teaching" the instrument how to integrate the halogen peak relative to Carbon and Nitrogen [1, 2].

The Nitrogen Gap Issue

The target (C4H6ClN3) has ~32% Nitrogen, while S-Benzylthiuronium Chloride has only ~14%. To bridge this gap, advanced protocols recommend a "Check Standard" :

  • Calibrate with S-Benzylthiuronium Chloride.[3]

  • Run a sample of 2-Chloro-4-nitroaniline (N ~16%, Cl ~20%) as an unknown.

  • If the Check Standard reads within ±0.3% of theoretical, the calibration is valid for the higher-N target.

References

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: Principles and Interference Management. Retrieved from [Link]

  • Exeter Analytical. (2020). Microanalysis: Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Data Requirements for Elemental Analysis in Scientific Publications. ACS Central Science. Retrieved from [Link]

Sources

Validating the Synthesis of 5-Chloro-1-methyl-1H-pyrazol-4-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regio-Isomer Trap

The 5-chloro-1-methyl-1H-pyrazol-4-amine scaffold (CAS 16079-24-6) is a critical pharmacophore in modern kinase inhibitor design (e.g., JAK, CDK inhibitors). Its value lies in the orthogonal reactivity of the C4-amine (for amide coupling) and the C5-chloride (for Suzuki-Miyaura cross-coupling).

However, the synthesis of this scaffold is plagued by a "silent" failure mode: regio-isomer contamination. The thermodynamic preference for 3-substituted pyrazoles often leads to mixtures of the desired 5-chloro isomer and the unwanted 3-chloro isomer. These isomers are difficult to separate by standard silica chromatography and can lead to erroneous SAR (Structure-Activity Relationship) data if not strictly validated.

This guide objectively compares the two dominant synthetic routes—Curtius Rearrangement vs. Nitration-Reduction —and establishes a definitive validation protocol using NOE (Nuclear Overhauser Effect) NMR to certify regiochemical purity.

Strategic Route Comparison

We evaluated two primary methodologies based on yield, scalability, and regiochemical fidelity.

Method A: The "Retentive" Route (Curtius Rearrangement)

This route starts with 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Because the C5-chlorine is already installed in the precursor (often validated by the supplier or synthesized via Sandmeyer from the ester), the regiochemistry is "locked in" before the amine is generated.

  • Mechanism: Carboxylic Acid

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Amine.[1]
  • Pros: Guarantees regiochemistry (retention of configuration); avoids late-stage isomer separation.

  • Cons: Requires handling of hazardous acyl azides; higher reagent cost (DPPA).

Method B: The "Direct" Route (Nitration-Reduction)

This route involves the electrophilic nitration of 5-chloro-1-methyl-1H-pyrazole followed by reduction.

  • Mechanism: Pyrazole

    
     4-Nitropyrazole 
    
    
    
    4-Aminopyrazole.
  • Pros: Low raw material cost; scalable using flow chemistry for nitration.

  • Cons: Critical dependence on the purity of the starting 5-chloropyrazole. If the starting material contains 3-chloro isomer, the final product will be a mixture that is nearly impossible to purify by crystallization.

Comparative Data Matrix
MetricMethod A (Curtius)Method B (Nitration)
Overall Yield 55 - 65%70 - 80%
Regio-Purity >99% (Source-dependent)Variable (Risk of 3-Cl isomer)
Safety Profile Moderate (Azide gas evolution)Low (Exothermic nitration)
Purification Acid/Base extractionColumn Chromatography / Recrystallization
Cost Efficiency Low (High reagent cost)High (Commodity reagents)

Visualizing the Synthetic Logic

The following diagram outlines the decision flow and chemical pathways.

G Start Target: 5-chloro-1-methyl-1H-pyrazol-4-amine RouteA Method A: Curtius Rearrangement (High Fidelity) Start->RouteA RouteB Method B: Nitration-Reduction (High Throughput) Start->RouteB Acid 5-chloro-1-methyl-4-carboxylic acid RouteA->Acid ChloroPy 5-chloro-1-methylpyrazole RouteB->ChloroPy Azide Acyl Azide Intermediate Acid->Azide DPPA, Et3N Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (-N2) Validation CRITICAL VALIDATION POINT (NOE NMR) Isocyanate->Validation Hydrolysis Nitro 4-Nitro-5-chloro-1-methylpyrazole ChloroPy->Nitro HNO3, H2SO4 Nitro->Validation Fe/NH4Cl or H2/Pd Validation->Start Confirmed Structure

Caption: Workflow comparison of Curtius vs. Nitration routes, converging at the critical validation checkpoint.

Detailed Experimental Protocol (Method A: Curtius)

This protocol is recommended for lead optimization where purity is paramount.

Reagents:

  • 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (t-BuOH) (Solvent/Reactant)

  • Hydrochloric acid (4M in dioxane)

Step-by-Step Workflow:

  • Activation: In a dry round-bottom flask under N2, dissolve the carboxylic acid in anhydrous t-BuOH (0.5 M). Add TEA and stir for 10 min.

  • Azide Formation: Add DPPA dropwise at room temperature. A white precipitate (phosphate salt) may form.

  • Rearrangement: Heat the mixture to reflux (82°C) for 4 hours. Monitor by LCMS for the disappearance of the acid and formation of the Boc-protected amine (intermediate carbamate).

    • Note: The isocyanate forms in situ and is trapped by t-BuOH to form the Boc-amine.

  • Deprotection: Cool to RT. Add 4M HCl in dioxane (5 equiv). Stir for 2 hours.

  • Workup: Concentrate in vacuo. Redissolve in water.[2][3] Basify with 1M NaOH to pH 10. Extract with EtOAc (3x).[4]

  • Isolation: Dry organics over Na2SO4 and concentrate. The free amine is typically an off-white solid.

Validation Framework: The "NOE Test"

This is the most critical section of this guide. You cannot rely solely on LCMS (isomers have identical mass) or 1D Proton NMR (shifts are too similar). You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

The Logic of Regiochemistry
  • Isomer 1 (Desired): 5-chloro-1-methyl-1H-pyrazol-4-amine

    • The N-methyl group (N1) is adjacent to the Chlorine (C5).

    • The N-methyl group is far from the only remaining ring proton (C3-H).

    • NOE Result: NO cross-peak between N-Me (~3.7 ppm) and Ring-H (~7.5 ppm).

  • Isomer 2 (Undesired): 3-chloro-1-methyl-1H-pyrazol-4-amine

    • The N-methyl group (N1) is adjacent to the Proton (C5-H).

    • NOE Result: STRONG cross-peak between N-Me and Ring-H.

Validation Decision Tree

Validation Sample Purified Amine Sample NOE Run 2D NOESY NMR Sample->NOE Check Check Cross-peak: N-Me (3.7 ppm) <-> Ring-H (7.5 ppm) NOE->Check ResultA STRONG Cross-peak Detected Check->ResultA Yes ResultB NO Cross-peak Detected Check->ResultB No ConclusionA REJECT: Product is 3-chloro isomer (N-Me is next to C5-H) ResultA->ConclusionA ConclusionB VALIDATE: Product is 5-chloro isomer (N-Me is next to Cl) ResultB->ConclusionB

Caption: The definitive NOE logic gate for validating pyrazole regiochemistry.

Analytical Data Reference
  • 1H NMR (DMSO-d6, 400 MHz):

    
     7.65 (s, 1H, C3-H), 4.20 (br s, 2H, NH2), 3.68 (s, 3H, N-CH3).
    
  • 13C NMR (DMSO-d6):

    
     136.2 (C3), 128.5 (C4-NH2), 115.1 (C5-Cl), 36.5 (N-CH3).
    
    • Note: The C5-Cl carbon typically resonates upfield relative to a C5-H carbon due to the heavy atom effect and shielding, though this is less reliable than NOE.

References

  • Regioselectivity in Pyrazole Synthesis

    • BenchChem. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." Link

  • Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

    • ChemicalBook.[5] "5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid synthesis." Link

  • Curtius Rearrangement Methodology

    • Organic Chemistry Portal.[6] "Curtius Rearrangement."[1][6][7][8] Link

  • Reduction of Nitro-pyrazoles

    • ResearchGate. "Reduction of nitro group to amine group."[2][3][9][10] Link

  • Structural Confirmation (X-Ray/NMR)

    • National Institutes of Health (PMC). "5-Chloro-1-phenyl-1H-pyrazol-4-amine Crystal Structure." Link

Sources

Technical Guide: Melting Point Determination for 5-Chloro-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of melting point determination methodologies for 5-chloro-1-methyl-1H-pyrazol-4-amine (CAS: 406189-04-6), a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1][2]

Due to the compound's tendency toward thermal instability and the scarcity of definitive literature values for the free base, this guide focuses on comparing Automated Optoelectronic Detection versus Differential Scanning Calorimetry (DSC) to establish a reliable internal standard.

Executive Summary & Compound Profile

5-chloro-1-methyl-1H-pyrazol-4-amine is a functionalized aminopyrazole building block.[1][2] Unlike its stable hydrochloride salt derivatives, the free base is prone to oxidative degradation and potential sublimation near its melting transition. Accurate thermal characterization is essential not just for identity confirmation, but for assessing the purity of the "free base" prior to downstream coupling reactions (e.g., amide bond formation).

  • Compound Name: 5-chloro-1-methyl-1H-pyrazol-4-amine[1][2][3][4][5][6]

  • CAS Number: [1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    [1][2][7]
  • Physical State: Low-melting solid or semi-solid (dependent on purity/hydration).[1][2]

  • Challenge: Literature melting point data is often absent or conflated with its salt forms. Researchers must often establish their own "Gold Standard" for the synthesized batch.

Comparative Analysis: Determination Methods

For this specific compound, the choice of method dictates the reliability of the data. We compare the industry-standard Automated Capillary Method against the more rigorous Differential Scanning Calorimetry (DSC) .

Performance Matrix
FeatureMethod A: Automated Capillary (Optoelectronic) Method B: Differential Scanning Calorimetry (DSC)
Principle Light transmission change (turbidity to clear point).[1][2]Heat flow difference (endothermic/exothermic events).
Suitability for 406189-04-6 Moderate. Good for QC of stable batches.[1][2]High. Essential for distinguishing melting from decomposition.
Sample Requirement 2–5 mg (destructive).2–10 mg (destructive/encapsulated).
Precision ±0.3 °C±0.1 °C
Decomposition Detection Visual only (darkening/browning).Explicit exothermic peak detection.
Atmosphere Control Limited (usually open capillary).Excellent (N

purge prevents oxidation).
Throughput High (3–6 samples simultaneously).Low (1 sample at a time).
Expert Insight: Why DSC Wins for this Compound

While automated capillary systems are faster, 5-chloro-1-methyl-1H-pyrazol-4-amine contains an electron-rich amino group susceptible to oxidation at elevated temperatures.[1][2] In a capillary, the compound may darken (decompose) before it truly melts, leading to a "false" wide melting range. DSC, performed under an inert nitrogen purge, suppresses this oxidation and clearly separates the endothermic melt from any subsequent exothermic decomposition .

Experimental Protocols

Protocol A: Automated Capillary Method (Routine QC)

Best for: Quick purity checks of the hydrochloride salt or highly pure free base.

  • Preparation: Dry the sample in a desiccator for 4 hours to remove surface moisture (hygroscopicity affects MP).

  • Packing: Fill a clean glass capillary to a height of 3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing lag).

  • Instrument Setup:

    • Start Temperature: 80 °C (Assuming expected range ~100–120 °C based on analogs).

    • Ramp Rate: 1.0 °C/min. Note: Do not use 5 °C/min; rapid heating masks the decomposition onset.[2]

  • Observation: Enable video recording. Watch for "sweating" (droplets) vs. "meniscus formation" (true melt).

  • Endpoint: Record the Clear Point (complete transparency).

Protocol B: Differential Scanning Calorimetry (DSC) (The Gold Standard)

Best for: Characterizing the free base and establishing a reference standard.

  • Sample Loading: Weigh 3.0 ± 0.1 mg of 5-chloro-1-methyl-1H-pyrazol-4-amine into a Tzero aluminum pan .

  • Sealing: Hermetically crimp the lid. Crucial: Hermetic sealing prevents sublimation and oxidative degradation during the scan.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Thermal Cycle:

    • Equilibrate at 40 °C.

    • Ramp 5.0 °C/min to 200 °C.

  • Analysis:

    • Identify the Onset Temperature (

      
      ) of the first endothermic peak. This is the thermodynamic melting point.
      
    • Watch for a sharp exothermic peak immediately following the melt, indicating thermal instability.

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing this aminopyrazole, ensuring scientific integrity when literature values are missing.

MP_Determination_Workflow Start Start: 5-chloro-1-methyl-1H-pyrazol-4-amine (Unknown MP) Visual_Check Visual Inspection: Solid or Oil? Start->Visual_Check Is_Oil Oily/Semi-Solid Visual_Check->Is_Oil Viscous Is_Solid Crystalline Solid Visual_Check->Is_Solid Powder DSC_Cool DSC (Cool-Heat Cycle) Determine Freezing/Melting Point Is_Oil->DSC_Cool Capillary Automated Capillary (Ramp 1.0 °C/min) Is_Solid->Capillary Final_Val Record T_onset (DSC) as Reference Value DSC_Cool->Final_Val Result_Stable Sharp Melt (<2°C Range) No Discoloration Capillary->Result_Stable Success Result_Decomp Broad Range (>2°C) Darkening/Browning Capillary->Result_Decomp Failure Result_Stable->Final_Val DSC_Hermetic Run DSC (Hermetic Pan) Inert N2 Atmosphere Result_Decomp->DSC_Hermetic Required DSC_Hermetic->Final_Val

Figure 1: Decision tree for characterizing thermally labile aminopyrazoles. Note that decomposition often necessitates switching from capillary methods to DSC.[2]

Experimental Data Interpretation

Since definitive literature data for the free base is scarce (often only the HCl salt is reported), you must validate your results against the following criteria:

The "Purity Criterion"

A pure sample of 5-chloro-1-methyl-1H-pyrazol-4-amine should exhibit a melting range of < 2.0 °C .[1][2]

  • Example: Onset 112.5 °C → Clear Point 114.0 °C.

  • Warning: If the range is > 4 °C (e.g., 108–115 °C), the sample is likely wet or contains regioisomeric impurities (e.g., 3-chloro isomer).

The "Decomposition Signature"

If using a capillary method, observe the sample closely.

  • True Melt: Sample turns to a clear, colorless liquid.

  • Decomposition: Sample turns brown/black before or during liquefaction. In this case, the capillary method is invalid. Switch to DSC and report the

    
     of the endotherm, noting "melt with decomposition."
    
Salt vs. Free Base

Be aware that the dihydrochloride salt (CAS 1989672-54-9) has a significantly higher melting point (likely >200 °C) compared to the free base.[1][2] Ensure you are testing the correct form.

References

  • National Center for Biotechnology Information (NCBI) . (2026). PubChem Compound Summary for CID 17854748, 5-chloro-1-methylpyrazol-4-amine. Retrieved March 5, 2026, from [Link]

  • Google Patents . (2013).[8] Patent AU2013322736A1: Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds.[1][2][8] (Mentions usage of the compound in synthesis). Retrieved March 5, 2026, from

  • Mettler Toledo . (n.d.). Thermal Analysis of Pharmaceuticals: DSC and Melting Point. Retrieved March 5, 2026, from [Link]

Sources

Safety Operating Guide

5-chloro-1-methyl-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-Chloro-1-methyl-1H-pyrazol-4-amine

Executive Summary

For drug development professionals and synthetic chemists, 5-chloro-1-methyl-1H-pyrazol-4-amine serves as a critical building block, frequently utilized in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). However, its chlorinated heterocyclic structure introduces specific logistical and environmental compliance requirements during waste management. This guide provides a comprehensive, self-validating protocol for the safe segregation, containment, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EH&S) policies.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is mandatory to establish the physical and hazard profile of the target compound. 5-chloro-1-methyl-1H-pyrazol-4-amine is classified as a severe irritant and a harmful substance upon ingestion [1].

Table 1: Quantitative Data and Hazard Profile

Property / AttributeSpecification
Chemical Name 5-Chloro-1-methyl-1H-pyrazol-4-amine
CAS Registry Number 406189-04-6
Molecular Formula C4H6ClN3
Molecular Weight 131.56 g/mol
GHS Signal Word Warning
Primary Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary Disposal P501 (Dispose of contents/container to an approved waste disposal plant)
Waste Classification Halogenated Organic Waste

The Scientific Rationale for Halogenated Segregation

Expertise & Causality: Why must 5-chloro-1-methyl-1H-pyrazol-4-amine be strictly segregated from general organic waste? The answer lies in the thermodynamics of its carbon-chlorine (C-Cl) bond during incineration.

When non-halogenated organic solvents (like ethanol or hexane) are incinerated, they combust efficiently at standard temperatures, yielding carbon dioxide and water. However, the incomplete combustion of chlorinated compounds at these standard temperatures facilitates the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [2].

To prevent this, environmental regulations mandate that any waste stream containing halogenated compounds (typically >1% to 5% halogen content) must be classified strictly as Halogenated Organic Waste [3]. This specific waste stream is routed to specialized RCRA-permitted commercial incinerators. These facilities operate at extreme temperatures (often exceeding 1,000°C) with extended residence times to ensure complete cleavage of the C-Cl bonds. Furthermore, they are equipped with alkaline wet scrubbers to neutralize the corrosive hydrogen chloride (HCl) gas generated during the combustion process [2]. Mixing this compound with non-halogenated waste not only violates EPA/RCRA guidelines but also exponentially increases disposal costs, as the entire mixed volume must then be treated as halogenated waste [4].

Operational Workflow & Segregation Pathway

The following diagram illustrates the logical decision tree and workflow for processing this chemical from the point of generation to final destruction.

G Start Waste Generation: 5-chloro-1-methyl-1H-pyrazol-4-amine Decision Is the waste mixed with non-halogenated solvents? Start->Decision Segregate Segregate into Halogenated Organic Waste Decision->Segregate No Error Do Not Mix! Increases disposal cost & dioxin risk Decision->Error Yes Contain Primary Containment: Compatible HDPE/Glass Jug Max 75% Fill Segregate->Contain Error->Segregate Correct Workflow Label RCRA Labeling: "Halogenated Waste" List all constituents Contain->Label EHS EH&S Collection & Manifesting Label->EHS Incinerate High-Temperature Incineration (>1000°C) EHS->Incinerate

Lifecycle workflow for the segregation, containment, and incineration of halogenated waste.

Step-by-Step Disposal Methodology (Self-Validating Protocol)

To ensure trustworthiness and safety, this protocol is designed as a self-validating system. Each step includes a verification check to prevent procedural drift.

Phase 1: Preparation and PPE

  • Don Appropriate PPE: Equip standard laboratory PPE, including a flame-resistant lab coat, nitrile gloves (double-gloving is recommended if handling solutions in penetrating solvents like DMF or DMSO), and chemical splash goggles [1].

  • Ventilation: Conduct all waste transfers inside a certified, operational chemical fume hood to mitigate inhalation risks associated with H335 (respiratory irritation) [1].

    • Validation Check: Verify the fume hood flow monitor reads between 80-120 FPM (Feet Per Minute) before opening the chemical container.

Phase 2: Segregation and Containment

  • Select the Receptacle: Choose a chemically compatible waste container. High-Density Polyethylene (HDPE) or glass carboys are standard for halogenated organics [5]. Do not use metal containers, as trace moisture combined with chlorinated compounds can generate HCl, leading to corrosion and structural failure.

  • Transfer the Waste: Carefully pour the 5-chloro-1-methyl-1H-pyrazol-4-amine (whether as a pure solid residue or dissolved in a reaction solvent) into the designated "Halogenated Organic Waste" container.

  • Manage Headspace: Never fill the waste container beyond 75% capacity. This allows for vapor expansion and prevents over-pressurization [5].

    • Validation Check: Visually confirm the liquid/solid level is below the 75% fill line. Cap the container securely immediately after the transfer.

Phase 3: Labeling and Compliance

  • Apply RCRA Labeling: Attach a standard Hazardous Waste tag to the container.

  • Detail Constituents: Write out the full chemical name ("5-chloro-1-methyl-1H-pyrazol-4-amine"). Do not use abbreviations or chemical structures. If mixed with a solvent (e.g., Dichloromethane), list the estimated percentage of each component [4].

  • Identify Hazards: Check the boxes for "Toxic" and "Irritant" on the waste tag.

    • Validation Check: Cross-reference the completed label with the laboratory's central waste log to ensure identical documentation before requesting an EH&S pickup.

Phase 4: Spill Response Contingency In the event of an accidental spill during disposal:

  • Contain: Isolate the area. If it is a powder spill, avoid dry sweeping to prevent aerosolization. If it is in solution, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads) [5].

  • Collect: Sweep the absorbed material using a non-sparking tool and place it into a heavy-duty, sealable polyethylene bag or dedicated solid waste bucket.

  • Dispose: Treat all spill cleanup materials as Halogenated Organic Waste, as they are now contaminated with the chlorinated compound [5].

References

  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov.[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh Environmental Health and Safety.[Link]

  • University of Tennessee Institute of Agriculture (UTIA). "Hazardous Waste Guide." UTIA Safety Office.[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Laboratory Safety. [Link]

Personal protective equipment for handling 5-chloro-1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 5-chloro-1-methyl-1H-pyrazol-4-amine

As a building block frequently utilized in pharmaceutical research and agrochemical development, 5-chloro-1-methyl-1H-pyrazol-4-amine (CAS: 406189-04-6) requires stringent handling protocols. While its utility in cross-coupling and amidation reactions is immense, its physical properties as a halogenated, electron-rich aromatic amine present acute laboratory hazards.

This guide provides a self-validating operational framework designed by application scientists to ensure your safety, maintain chemical integrity, and streamline your laboratory workflow.

Mechanistic Hazard Assessment: The Causality of Risk

To handle a chemical safely, one must understand why it is hazardous. Relying solely on GHS codes is insufficient for advanced laboratory operations. The hazards of 5-chloro-1-methyl-1H-pyrazol-4-amine[1] are directly tied to its molecular architecture:

  • Serious Eye Damage (H318): The primary amine (-NH2) group at the 4-position acts as a localized base. Upon contact with the aqueous environment of the cornea, the unshared electron pair on the nitrogen abstracts protons, rapidly elevating the local pH. This alkaline environment triggers the saponification of fatty acids in cell membranes, leading to rapid cell lysis and irreversible tissue damage.

  • Skin and Respiratory Irritation (H315, H335): The lipophilic 1-methylpyrazole core allows the molecule to easily partition into the lipid bilayers of the skin and mucosal membranes, carrying the irritating amine group deep into the tissue. Inhalation of the fine crystalline powder deposits this base directly onto the moist respiratory tract, causing localized alkaline burns.

  • Acute Oral Toxicity (H302): Typical of halogenated nitrogenous heterocycles, systemic absorption can interfere with cellular metabolism and induce oxidative stress during hepatic first-pass metabolism.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[2], a rigorous hazard assessment must dictate PPE selection. Because 5-chloro-1-methyl-1H-pyrazol-4-amine presents severe ocular and dermal risks, baseline PPE must be scaled based on the operational volume.

PPE CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg to Grams)Mechanistic Rationale & Causality
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles (indirect venting) + Face ShieldProtects against H318. Powders can become airborne via static; reaction solutions can splash exothermically.
Hand Protection Single Nitrile Gloves (min 4 mil thickness)Double Nitrile Gloves or Butyl Rubber (solvent-dependent)Prevents H315. While nitrile protects against the dry powder, the reaction solvent (e.g., DCM, DMF) ultimately dictates glove permeability[3].
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat, buttoned to the topPrevents dermal exposure. FR coats are mandatory if handling the amine alongside flammable organic solvents.
Respiratory None (if handled strictly within a certified fume hood)N95 or P100 Particulate RespiratorMitigates H335. Required only if weighing operations must be performed outside of localized exhaust ventilation[3].

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating system where each step confirms the safety and integrity of the next.

Step 1: Environmental Preparation Verify that your chemical fume hood has a face velocity between 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and concentrated acids, which can react violently with the amine.

Step 2: Retrieval and Thermal Equilibration 5-chloro-1-methyl-1H-pyrazol-4-amine must be stored in a dark place under an inert atmosphere (Argon or Nitrogen) at 2-8°C[1].

  • Causality Check: Before opening, allow the sealed vial to equilibrate to room temperature in a desiccator. Opening a cold vial introduces atmospheric moisture, which reacts with the amine over time to cause oxidative degradation and clumping. Clumped powders require mechanical breaking, drastically increasing the risk of aerosolizing the toxic dust.

Step 3: Static-Free Weighing Use an anti-static weighing boat and a grounded metal spatula.

  • Causality Check: Fine amine powders are highly susceptible to static charge buildup. Static discharge can scatter the powder outside the weigh boat, leading to immediate inhalation (H335) or ocular (H318) exposure risks.

Step 4: Transfer and Reaction Setup Transfer the solid directly into the reaction vessel within the fume hood. When dissolving the amine or adding it to electrophiles (e.g., acid chlorides for amidation), control the temperature using an ice bath.

  • Causality Check: Aromatic amines are highly reactive nucleophiles. Uncontrolled addition to strong electrophiles generates rapid exothermic heat, potentially boiling the solvent and causing a hazardous splash[4].

Step 5: Decontamination Wipe down the balance, spatulas, and fume hood surfaces with a compatible solvent (e.g., isopropanol), followed by a soap and water wipe.

Workflow Storage 1. Cold Storage Retrieval (2-8°C, Inert Atm) PPE 2. Don Required PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Hood 3. Fume Hood Preparation (Verify Flow Rate) PPE->Hood Weighing 4. Weighing & Transfer (Minimize Dust Generation) Hood->Weighing Reaction 5. Reaction Setup (Control Exotherms) Weighing->Reaction Spill Hazard: Spill / Exposure Weighing->Spill If spilled Decon 6. Decontamination & Waste Disposal Reaction->Decon Reaction->Spill If splashed Emergency Emergency Protocols (Eye Wash / Safety Shower) Spill->Emergency

Figure 1: End-to-end operational workflow and emergency response pathways for handling.

Emergency Response & Spill Management

In the event of a failure in primary controls, immediate remediation is required:

  • Ocular Exposure (P305+P351+P338): Due to the severe risk of saponification (H318), flush eyes at the nearest eyewash station for a minimum of 15 minutes, forcibly holding the eyelids open. Seek immediate ophthalmological attention[1].

  • Dermal Exposure (P302+P352): Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water. Do not use organic solvents to wash the skin, as this will enhance the dermal absorption of the lipophilic pyrazole core.

  • Spill Cleanup: Never dry-sweep the powder. Cover the spill with a damp absorbent pad or an inert absorbent material (e.g., vermiculite) to suppress dust generation. Carefully scoop the material into a designated hazardous waste container.

Waste Disposal Plan

  • Solid Waste: Dispose of unreacted 5-chloro-1-methyl-1H-pyrazol-4-amine and all contaminated consumables (gloves, weigh boats, paper towels) in a solid hazardous waste container explicitly labeled "Toxic/Irritant Solid Waste."

  • Liquid Waste: Reaction solutions must be collected in a compatible organic solvent waste jug. Crucial: Do not mix this amine waste with acidic waste streams unless previously neutralized. Mixing basic amines with unneutralized acids in a closed waste carboy can generate enough heat and gas to cause the container to rupture.

  • Regulatory Compliance: Dispose of all contents and containers at an approved waste disposal plant in strict accordance with local, state, and federal environmental regulations (P501)[1].

References

  • Source: BLD Pharm (bldpharm.com)
  • Source: Environmental Health and Safety, Dartmouth College (dartmouth.edu)
  • Source: National Research Council / NCBI Bookshelf (nih.gov)
  • Source: Organic Syntheses (orgsyn.org)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.